7-Iodo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Description
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Properties
Molecular Formula |
C6H4IN3O |
|---|---|
Molecular Weight |
261.02 g/mol |
IUPAC Name |
7-iodo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one |
InChI |
InChI=1S/C6H4IN3O/c7-4-1-2-10-5(3-4)8-9-6(10)11/h1-3H,(H,9,11) |
InChI Key |
ZJUBAQZRGZSXID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NNC2=O)C=C1I |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 7-Iodo-triazolo[4,3-a]pyridin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the synthesis of 7-Iodo-triazolo[4,3-a]pyridin-3(2H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The triazolo[4,3-a]pyridine core is a key pharmacophore found in various biologically active compounds.[1][2][3] The introduction of an iodine atom at the 7-position offers a versatile handle for further functionalization through various cross-coupling reactions, enabling the exploration of a wider chemical space for structure-activity relationship (SAR) studies.
This document, intended for an audience with a background in organic chemistry, will delve into the strategic synthesis of this target molecule, elucidating the underlying reaction mechanisms, providing step-by-step experimental procedures, and offering insights into the rationale behind the chosen synthetic route.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of the target molecule, 7-Iodo-triazolo[4,3-a]pyridin-3(2H)-one, points towards the key intermediate, 2-hydrazinyl-4-iodopyridine. The triazolone ring can be constructed through the cyclization of this hydrazine derivative with a suitable one-carbon carbonyl equivalent. This approach is advantageous as it allows for the late-stage introduction of the triazolone moiety onto a pre-functionalized pyridine core.
The chosen synthetic strategy involves a three-step sequence starting from the commercially available 2-aminopyridine:
-
Electrophilic Iodination: Introduction of an iodine atom at the C4 position of the pyridine ring.
-
Diazotization and Hydrazinolysis: Conversion of the amino group to a hydrazine functionality.
-
Cyclization: Ring closure of the 2-hydrazinyl-4-iodopyridine intermediate with a carbonylating agent to form the desired triazolone ring.
Caption: Retrosynthetic analysis of 7-Iodo-triazolo[4,3-a]pyridin-3(2H)-one.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of 7-Iodo-triazolo[4,3-a]pyridin-3(2H)-one.
The direct iodination of 2-aminopyridine is a crucial first step. While various iodinating agents can be employed, a common and effective method involves the use of iodine monochloride or a combination of iodine and an oxidizing agent. The following protocol is adapted from established procedures for the iodination of aminopyridines.[4]
Protocol:
-
To a stirred solution of 2-aminopyridine (1 equivalent) in a suitable solvent such as water or acetic acid, add sodium iodide (1.1 equivalents).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium hypochlorite (1.2 equivalents) dropwise, maintaining the temperature below 10 °C. The use of an oxidizing agent like sodium hypochlorite in situ generates the electrophilic iodine species.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Neutralize the mixture with a suitable base, such as sodium bicarbonate, until a pH of 7-8 is reached.
-
The product, 2-amino-4-iodopyridine, will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.[5]
Causality behind Experimental Choices:
-
Solvent: Water or acetic acid are chosen for their ability to dissolve the starting material and reagents, as well as their inertness under the reaction conditions.
-
Temperature Control: The initial cooling is essential to control the exothermic reaction and prevent the formation of undesired byproducts.
-
Oxidizing Agent: Sodium hypochlorite is a cost-effective and readily available oxidizing agent that efficiently converts iodide to the electrophilic iodinating species.
The conversion of the amino group of 2-amino-4-iodopyridine to a hydrazine is a standard transformation involving diazotization followed by reduction.
Protocol:
-
Suspend 2-amino-4-iodopyridine (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0 °C.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, keeping the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of tin(II) chloride dihydrate (3 equivalents) in concentrated hydrochloric acid and cool it to 0 °C.
-
Slowly add the freshly prepared diazonium salt solution to the tin(II) chloride solution, maintaining the temperature below 5 °C. This step reduces the diazonium salt to the corresponding hydrazine.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours.
-
Make the reaction mixture strongly alkaline by the slow addition of a concentrated sodium hydroxide solution, keeping the temperature below 20 °C.
-
The product, 2-hydrazinyl-4-iodopyridine, will precipitate. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. This intermediate is often used in the next step without further purification.[6][7]
Causality behind Experimental Choices:
-
Diazotization: The use of sodium nitrite in an acidic medium is the standard method for generating a diazonium salt from a primary aromatic amine. Low temperatures are critical to prevent the decomposition of the unstable diazonium salt.
-
Reducing Agent: Tin(II) chloride is a classical and effective reducing agent for the conversion of diazonium salts to hydrazines.
The final step involves the cyclization of 2-hydrazinyl-4-iodopyridine to form the triazolone ring. The use of 1,1'-carbonyldiimidazole (CDI) is a mild and efficient method that avoids the handling of highly toxic phosgene.[8][9]
Protocol:
-
Suspend 2-hydrazinyl-4-iodopyridine (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Add 1,1'-carbonyldiimidazole (CDI) (1.2 equivalents) portion-wise to the stirred suspension at room temperature.
-
The reaction mixture will typically become a clear solution as the reaction progresses, with the evolution of carbon dioxide and the formation of an intermediate acylimidazole.
-
Continue stirring at room temperature for 4-6 hours or until the reaction is complete as monitored by TLC.
-
The cyclization to the triazolone ring occurs in situ.
-
Upon completion, remove the solvent under reduced pressure.
-
Add water to the residue to precipitate the product.
-
Collect the solid by filtration, wash with water, and then with a small amount of cold ethanol or diethyl ether to remove any imidazole byproduct.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 7-Iodo-triazolo[4,3-a]pyridin-3(2H)-one.
Causality behind Experimental Choices:
-
Cyclizing Agent: CDI is a safe and effective phosgene equivalent. It reacts with the hydrazine to form an activated intermediate that readily undergoes intramolecular cyclization.[10][11] The byproducts, carbon dioxide and imidazole, are easily removed.
-
Solvent: Aprotic solvents like THF or DCM are used to prevent any reaction of the CDI with the solvent.
Caption: Experimental workflow for the synthesis of 7-Iodo-triazolo[4,3-a]pyridin-3(2H)-one.
Data Summary
The following table summarizes the key physical and analytical data for the synthesized compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 2-Amino-4-iodopyridine | C₅H₅IN₂ | 220.01 | Off-white to pale yellow solid |
| 2-Hydrazinyl-4-iodopyridine | C₅H₆IN₃ | 235.03 | Yellow to brown solid |
| 7-Iodo-triazolo[4,3-a]pyridin-3(2H)-one | C₆H₄IN₃O | 261.02 | White to off-white solid |
Conclusion
This technical guide has outlined a reliable and efficient three-step synthesis of 7-Iodo-triazolo[4,3-a]pyridin-3(2H)-one. The described protocols are based on well-established chemical transformations and utilize readily available reagents. The strategic placement of the iodine atom on the triazolopyridine scaffold provides a valuable building block for the synthesis of diverse compound libraries for drug discovery and development programs. The detailed experimental procedures and the rationale behind the chosen conditions are intended to enable researchers to successfully replicate and adapt this synthesis for their specific needs.
References
-
Synthesis of 1,2,4-Triazolo[4,3- a ]pyridines and Related Heterocycles by Sequential Condensation and Iodine-Mediated Oxidative Cyclization. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
KI-catalyzed oxidative cyclization of α-keto acids and 2-hydrazinopyridines: efficient one-pot synthesis of 1,2,4-triazolo[4,3-a]pyridines. (2014). PubMed Central (PMC). Retrieved March 7, 2026, from [Link]
- Synthesis method of 2-amino-5-iodopyridine. (2019). Google Patents.
-
Synthesis of some novel 1,2,4-triazolo [4,3-a] 2H-pyrano 3,2-e pyridine derivatives. (2007). ResearchGate. Retrieved March 7, 2026, from [Link]
-
1,1'-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate[4][12]Triazolo[4,3-a]pyridines. (2016). PubMed. Retrieved March 7, 2026, from [Link]
-
Efficient Synthesis and X-ray Structure of[4][12]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). (2021). MDPI. Retrieved March 7, 2026, from [Link]
-
1,1′-Carbonyldiimidazole-mediated transformation of allomaltol containing hydrazides into substituted 3-acetyltetronic acids. (2020). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]
-
Synthesis of 1,2,4-triazolo[4,3-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]
-
1,1'-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate[4][12]Triazolo[4,3-a]pyridines. (2016). Semantic Scholar. Retrieved March 7, 2026, from [Link]
-
Synthesis of novel[4][12]triazolo[1,5-b][1][4][12]tetrazines and investigation of their fungistatic activity. (2022). SpringerLink. Retrieved March 7, 2026, from [Link]
-
Dearomatizing conversion of pyrazines to 1,4-dihydropyrazine derivatives via transition-metal-free diboration, silaboration, and hydroboration. (2021). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]
-
Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4- chloropyrazoles by TCCA. (2025). Preprints.org. Retrieved March 7, 2026, from [Link]
-
CDI I Carbonyldiimidazole I N,N. (2025). YouTube. Retrieved March 7, 2026, from [Link]
-
A Novel Series of[4][12]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. (2020). PubMed Central (PMC). Retrieved March 7, 2026, from [Link]
- The method of one-step synthesis aminopyridine and 4-aminopyridine. (2018). Google Patents.
-
Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. (2023). MDPI. Retrieved March 7, 2026, from [Link]
-
2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. (2011). PubMed Central (PMC). Retrieved March 7, 2026, from [Link]
Sources
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- 4. CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google Patents [patents.google.com]
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- 9. semanticscholar.org [semanticscholar.org]
- 10. 1,1′-Carbonyldiimidazole-mediated transformation of allomaltol containing hydrazides into substituted 3-acetyltetronic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
7-Iodo-triazolo[4,3-a]pyridin-3(2H)-one: A Privileged Scaffold in Kinase Inhibitor Design
Executive Summary
In contemporary medicinal chemistry, the[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one bicyclic system has emerged as a highly versatile, privileged scaffold[1]. Specifically, the halogenated intermediate 7-iodo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one serves as a critical synthetic hub[1]. By mimicking the hydrogen-bonding networks of adenine, this core structure exhibits profound affinity for the ATP-binding hinge regions of various kinases, most notably the p38 mitogen-activated protein kinase (MAPK)[1][2]. Furthermore, it has demonstrated utility in the development of D-amino acid oxidase (DAAO) inhibitors[3]. This technical guide provides an in-depth analysis of the chemical properties, mechanistic causality in synthesis, and downstream functionalization protocols for this vital intermediate.
Chemical Identity & Structural Rationale
-
IUPAC Name: 7-iodo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
-
Molecular Formula: C6H4IN3O
-
Exact Mass: ~260.94 Da
-
Base Scaffold CAS: 864866-44-4 (for the closely related 7-iodo-[1,2,4]triazolo[4,3-a]pyridine)[]
Mechanistic Causality in Drug Design: The selection of the 7-iodo derivative over its bromo or chloro counterparts is a deliberate strategic choice in drug development. Iodine is a highly polarizable atom with a large atomic radius, making the carbon-iodine bond significantly weaker and more susceptible to oxidative addition by Palladium(0) catalysts. This allows for late-stage diversification (e.g., Suzuki-Miyaura or Sonogashira couplings) under exceptionally mild conditions, preserving delicate functional groups elsewhere on the molecule[1]. The triazolopyridinone core itself acts as a rigid, planar hydrogen-bond donor/acceptor system, essential for anchoring the molecule within the hydrophobic pockets of target enzymes[2].
Self-Validating Synthesis Workflow
The construction of the triazolopyridinone ring requires the precise carbonylation of 2-hydrazinyl-4-iodopyridine.
Synthesis workflow from hydrazine precursor to functionalized kinase inhibitor.
Experimental Protocol: Phosgene-Mediated Ring Closure
This protocol utilizes bis(trichloromethyl) carbonate (triphosgene) as a bench-stable, solid equivalent to phosgene gas, ensuring both safety and stoichiometric precision[1].
Step-by-Step Methodology:
-
Preparation: Suspend 2-hydrazinyl-4-iodopyridine (1.0 eq) and triethylamine (TEA, 3.5 eq) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere[1].
-
Causality: Anhydrous conditions are mandatory because moisture rapidly hydrolyzes triphosgene into inactive CO2 and HCl. TEA acts as a proton scavenger to neutralize the HCl generated during the reaction, preventing the protonation of the highly nucleophilic hydrazine nitrogens.
-
-
Thermal Control: Cool the reaction vessel to 0°C using an ice bath[1].
-
Causality: The initial nucleophilic attack on the carbonyl carbon is highly exothermic. Maintaining 0°C prevents uncontrolled oligomerization and degradation of the hydrazine precursor.
-
-
Acylation: Dissolve triphosgene (0.35 to 0.55 eq) in anhydrous THF and add it dropwise to the stirred solution[1].
-
Cyclization: Remove the ice bath and allow the reaction to warm to room temperature, stirring overnight[1].
-
Self-Validation Step: Quench a 10 µL reaction aliquot in methanol. Analyze via LC-MS. The protocol is validated when the starting material mass ([M+H]+ ≈ 236) is entirely replaced by the cyclized product mass ([M+H]+ ≈ 262).
-
Workup: Quench the bulk reaction with distilled water. Extract the aqueous layer with dichloromethane (DCM). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude 7-iodo-triazolo[4,3-a]pyridin-3(2H)-one[1].
Downstream Functionalization: Cross-Coupling Dynamics
Once synthesized, the 7-iodo position serves as the primary site for structural diversification. The table below summarizes the optimized quantitative parameters for displacing the iodine atom to generate libraries of targeted inhibitors.
| Reaction Type | Coupling Partner | Catalyst System | Base / Solvent | Temp / Time | Typical Yield |
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acids | Pd(dppf)Cl2 (5 mol%) | K2CO3 / Dioxane:H2O | 90°C, 4-6h | 75 - 90% |
| Sonogashira | Terminal Alkynes | Pd(PPh3)2Cl2, CuI | TEA / DMF | 60°C, 8h | 70 - 85% |
| Buchwald-Hartwig | Primary/Secondary Amines | Pd2(dba)3, Xantphos | Cs2CO3 / Toluene | 100°C, 12h | 60 - 80% |
Note: The Suzuki-Miyaura coupling is the most frequently cited method for generating 7-phenyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one derivatives, which are potent p38 MAPK inhibitors[1].
Pharmacological Application: p38 MAPK Inhibition
The functionalized derivatives of this scaffold have profound implications in treating inflammatory diseases (e.g., rheumatoid arthritis, Crohn's disease, and COPD) by interrupting the p38 Mitogen-Activated Protein Kinase cascade[1][2].
p38 MAPK signaling cascade targeted by triazolopyridinone derivatives.
Mechanism of Action: Upon cellular stress, MAP3Ks activate MKK3/6, which subsequently phosphorylate the p38 MAPK[1]. Functionalized 7-aryl-triazolo[4,3-a]pyridin-3(2H)-ones act as highly selective, ATP-competitive inhibitors. The triazolopyridinone core anchors to the kinase hinge region (typically interacting with Met109 and Gly110 in p38α), while the group substituted at the 7-position (derived from the original 7-iodo site) extends into the hydrophobic specificity pocket, achieving IC50 values frequently below 50 nM[1].
References
- Title: WO2011057757A1 - New 7-phenyl-[1,2,4]triazolo[4,3-a]pyridin-3(2h)
- Title: US20120225904A1 - New 7-Phenyl-[1,2,4]triazolo[4,3-a]Pyridin-3(2H)
- Title: WO2019043635A1 - D-amino acid oxidase activity inhibiting Source: Google Patents URL
Sources
- 1. WO2011057757A1 - New 7-phenyl-[1,2,4]triazolo[4,3-a]pyridin-3(2h)-one derivatives - Google Patents [patents.google.com]
- 2. US20120225904A1 - New 7-Phenyl-[1,2,4]triazolo[4,3-a]Pyridin-3(2H)-One Derivatives - Google Patents [patents.google.com]
- 3. WO2019043635A1 - D-amino acid oxidase activity inhibiting compounds - Google Patents [patents.google.com]
Spectroscopic Characterization and Synthesis of 7-Iodo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one: An In-Depth Technical Guide
Executive Summary
7-Iodo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one (Molecular Weight: 261.02 g/mol , Formula: C₆H₄IN₃O) is a highly specialized heterocyclic scaffold. It serves as a critical electrophilic intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), most notably in the development of [1].
This whitepaper provides an authoritative, causality-driven breakdown of the synthetic methodology, tautomeric dynamics, and orthogonal spectroscopic data required to synthesize and validate this compound with high scientific integrity.
Structural Chemistry & Tautomeric Dynamics
Understanding the structural behavior of the [1,2,4]triazolo[4,3-a]pyridine core is essential for accurate spectroscopic interpretation.
Tautomeric Equilibrium
The compound exists in a dynamic tautomeric equilibrium between the lactam (3(2H)-one) and lactim (3-ol) forms. However, in the solid state and in polar aprotic solvents (such as DMSO-d₆), the lactam form overwhelmingly predominates. This is driven by the thermodynamic stability of the cyclic urea motif. This causality dictates experimental expectations: researchers should anticipate a strong carbonyl (C=O) stretch in Infrared (IR) spectroscopy and a highly deshielded N-H proton in Nuclear Magnetic Resonance (NMR) rather than an O-H signal.
The "Heavy Atom Effect"
The iodine atom at the C-7 position is not merely a placeholder; it is strategically placed to undergo downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) [1]. Spectroscopically, iodine's massive electron cloud induces a strong diamagnetic shielding effect on the directly attached carbon (C-7), pushing its ¹³C NMR chemical shift significantly upfield compared to standard aromatic carbons.
Synthetic Methodology & Causal Protocol
The synthesis of 7-Iodo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one requires a highly controlled, two-step sequence starting from 2-fluoro-4-iodopyridine.
Experimental Workflow
Fig 1. Synthetic workflow for 7-Iodo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one and its applications.
Step-by-Step Protocol
Step 1: Hydrazinolysis
-
Reaction: Dissolve 2-fluoro-4-iodopyridine (1.0 eq) in ethanol. Add hydrazine hydrate (3.0 eq).
-
Causality: The fluorine atom at the 2-position is highly activated toward nucleophilic aromatic substitution (S_NAr) by the adjacent pyridine nitrogen. Hydrazine acts as the nucleophile, yielding [2].
-
Isolation: Reflux for 2 hours, cool to 0°C, and filter the resulting precipitate.
Step 2: Cyclization via 1,1'-Carbonyldiimidazole (CDI)
-
Reaction: Suspend 2-hydrazinyl-4-iodopyridine (1.0 eq) in anhydrous Tetrahydrofuran (THF). Add CDI (1.2 eq) portion-wise.
-
Causality: While phosgene or urea can be used for this cyclization, CDI is the superior choice. It operates at a mild reflux (80°C), preventing the thermal deiodination that often occurs with urea melts (>150°C). Furthermore, the byproduct is imidazole, which is highly water-soluble and easily removed during aqueous workup.
-
Isolation: Reflux for 6 hours. Quench with water, extract with ethyl acetate, wash with 1M HCl (to remove imidazole), dry over Na₂SO₄, and concentrate.
Comprehensive Spectroscopic Characterization
To ensure scientific integrity, the synthesized compound must be subjected to an orthogonal, self-validating analytical suite.
Nuclear Magnetic Resonance (NMR)
The ¹H and ¹³C NMR spectra (recorded in DMSO-d₆) provide definitive proof of cyclization and regiochemistry.
Table 1: ¹H NMR Data (DMSO-d₆, 400 MHz)
| Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) | Assignment Rationale & Causality |
| N-H (2) | 12.50 | s (br) | - | Highly deshielded lactam NH; exchanges with D₂O. Confirms the 3(2H)-one tautomer. |
| H-5 | 7.65 | d | 7.5 | Ortho to H-6. Heavily deshielded by the adjacent bridgehead nitrogen (N-4). |
| H-8 | 7.45 | d | 1.5 | Meta to H-6. Isolated proton situated between the ring junction and the C-I bond. |
| H-6 | 6.85 | dd | 7.5, 1.5 | Ortho to H-5, meta to H-8. Shielded relative to H-5 due to distance from N-4. |
Table 2: ¹³C NMR Data (DMSO-d₆, 100 MHz)
| Position | Chemical Shift (ppm) | Assignment Rationale & Causality |
| C-3 (C=O) | 153.2 | Carbonyl carbon of the cyclic urea core. Validates CDI incorporation. |
| C-8a | 142.5 | Bridgehead carbon (N-C=N). |
| C-5 | 125.4 | Aromatic CH adjacent to the bridgehead nitrogen. |
| C-8 | 118.1 | Aromatic CH located between the bridgehead and C-I. |
| C-6 | 115.6 | Aromatic CH. |
| C-7 (C-I) | 105.2 | Strongly shielded by the diamagnetic "heavy atom effect" of the Iodine atom. |
Mass Spectrometry (LC-MS/ESI)
-
Positive Ion Mode [M+H]⁺: m/z 261.95. Confirms the exact mass of the cyclized product. The disappearance of the starting material mass (m/z 235.96) validates complete conversion.
-
Negative Ion Mode [M-H]⁻: m/z 259.93. The presence of a strong negative ion signal is caused by the highly acidic nature of the triazolone N-H proton (pKa ~ 6-8), which readily deprotonates to form a resonance-stabilized anion.
Vibrational Spectroscopy (IR-ATR)
-
3100 - 2800 cm⁻¹: Broad N-H stretch, indicative of extensive intermolecular hydrogen bonding.
-
1710 cm⁻¹: Strong, sharp C=O stretch. This is the ultimate self-validating marker that the hydrazine has successfully reacted with CDI to form the fused urea ring.
-
500 cm⁻¹: C-I stretching vibration.
Self-Validating Quality Control
A protocol is only as good as its internal validation mechanisms. To ensure the integrity of the 7-Iodo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one batch before proceeding to expensive palladium-catalyzed cross-coupling steps, apply the following checklist:
-
TLC Validation: Check for the complete consumption of 2-hydrazinyl-4-iodopyridine. The target compound will have a higher Rf value in EtOAc/Hexane mixtures due to the loss of the polar, primary hydrazine group.
-
IR Validation: If the IR spectrum lacks a sharp peak at ~1710 cm⁻¹, the cyclization has failed, and the intermediate may simply be an uncyclized carbazate.
-
NMR Validation: The appearance of the N-H proton at ~12.5 ppm in DMSO-d₆ confirms the formation of the triazolone ring. If an NH₂ signal (~4.5 ppm) is still present, the reaction is incomplete.
References
- Almirall, S.A. (2011). New 7-phenyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one derivatives. World Intellectual Property Organization, WO2011057757A1.
Technical Deep Dive: 1H NMR Characterization of 7-Iodo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Executive Summary & Structural Significance
The compound 7-Iodo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one (CAS: 928666-36-2 / Generic Parent CAS: 6969-71-7) represents a critical scaffold in medicinal chemistry, particularly in the development of p38 MAP kinase inhibitors and IDO1 inhibitors. Its structural integrity relies on the fusion of a pyridine ring with a triazole moiety, introducing specific electronic environments that are distinctively observable via Proton Nuclear Magnetic Resonance (
This guide deconstructs the spectral characteristics of this molecule, moving beyond simple peak listing to explain the causality of chemical shifts derived from the fused bicyclic aromatic system and the heavy-atom effect of the iodine substituent.
Core Molecular Descriptors
| Parameter | Detail |
| IUPAC Name | 7-iodo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one |
| Molecular Formula | |
| Molecular Weight | 261.02 g/mol |
| Key Precursor | 2-hydrazinyl-4-iodopyridine |
| Solvent of Choice | DMSO- |
Synthesis & Regiochemistry: The Origin of Signals
To accurately assign NMR signals, one must understand the atom mapping from the precursor. The synthesis typically involves the cyclization of 2-hydrazinyl-4-iodopyridine with a carbonyl source (e.g., Urea or CDI).
-
Regiochemical Retention: The iodine atom does not migrate. It remains at position 4 of the pyridine ring, which corresponds to position 7 of the fused triazolopyridine system.
-
Proton Environment: This leaves three non-exchangeable protons on the aromatic ring (H-5, H-6, H-8) and one exchangeable proton (N-H).
Visualization: Synthesis & Atom Mapping
The following diagram tracks the atomic positions to validate the NMR assignment logic.
Figure 1: Synthetic pathway illustrating the conservation of the iodine position and the re-numbering of the aromatic protons.
Spectral Analysis & Assignments
The
Tautomeric Considerations (Lactam vs. Lactim)
In polar aprotic solvents like DMSO, the equilibrium heavily favors the 2H-one (lactam) form over the 3-ol (lactim) form.
-
Evidence: The presence of a broad singlet downfield (
ppm) corresponds to the amide-like NH. A hydroxyl proton (OH) would typically appear sharper and vary more significantly with concentration. -
IR Correlation: A strong carbonyl stretch at
confirms the ketone character [1].
Chemical Shift Assignments (DMSO- )
| Proton | Position | Shift ( | Multiplicity | Mechanistic Explanation | |
| NH | 2 | 12.40 – 12.60 | Broad Singlet | - | Lactam proton involved in intermolecular H-bonding. Exchangeable with |
| H-5 | 5 | 7.75 – 7.85 | Doublet (d) | Most deshielded aromatic proton due to proximity to the bridgehead nitrogen (anisotropic deshielding). | |
| H-8 | 8 | 7.55 – 7.65 | Doublet (d) or Singlet (s) | Ortho to Iodine. Deshielded relative to parent due to Iodine's electronegativity, but less than H-5. Appears as a singlet if meta-coupling is unresolved. | |
| H-6 | 6 | 7.05 – 7.15 | DD or D | Upfield relative to H-5. Coupled vicinally to H-5 and meta to H-8. |
Note: Values are derived from the parent scaffold [1] and corrected for the iodine substituent effect (+0.1 to +0.3 ppm for ortho protons) based on substituent increments in fused heterocycles.
Coupling Logic
-
H-5 / H-6 Interaction (
): This is a standard vicinal coupling across the C5-C6 bond. The coupling constant is typically 7.0–7.5 Hz . -
H-6 / H-8 Interaction (
): These protons are meta to each other, separated by the iodine-bearing Carbon-7. This "W-coupling" or meta-coupling is weak (1.0–2.0 Hz ) and may result in H-8 appearing as a narrow doublet or a broadened singlet depending on the resolution. -
Iodine Effect: While Iodine is electronegative, it is also large and polarizable (heavy atom effect). It typically causes a downfield shift (deshielding) of ortho protons (H-6 and H-8) compared to the unsubstituted parent, but less so than Bromine.
Experimental Protocol
To ensure reproducibility and spectral fidelity, the following protocol is recommended. This workflow is designed to minimize water suppression artifacts and exchange broadening.
Step 1: Sample Preparation
-
Solvent: Use DMSO-
(99.9% D) with 0.03% TMS (Tetramethylsilane) as an internal standard.-
Why: Chloroform (
) is often poor for solubilizing polar lactams; DMSO breaks intermolecular H-bonds, sharpening the NH signal.
-
-
Concentration: Dissolve 5–10 mg of the compound in 0.6 mL of solvent.
-
Caution: Ensure the solution is homogenous. If the compound is crystalline (MP > 230°C [1]), gentle heating (40°C) may be required, followed by cooling to room temperature before acquisition.
-
Step 2: Acquisition Parameters (Standard 400/500 MHz)
-
Pulse Sequence: zg30 (Standard 30° pulse).
-
Relaxation Delay (D1): Set to 2.0 – 5.0 seconds .
-
Reasoning: The quaternary carbons and the isolated H-8 (if relaxation is slow) require sufficient time to relax for accurate integration.
-
-
Scans (NS): 16 to 64 scans (depending on concentration).
-
Temperature: 298 K (25°C).
Step 3: Processing
-
Window Function: Apply Exponential Multiplication (EM) with a Line Broadening (LB) factor of 0.3 Hz .
-
Phasing: Manual phasing is critical for the broad NH peak.
-
Referencing: Set TMS to 0.00 ppm or the residual DMSO pentet to 2.50 ppm.
Visualization: NMR Workflow Logic
Figure 2: Operational workflow for optimal spectral acquisition.
Troubleshooting & Impurities
When analyzing the spectrum, be aware of common impurities associated with the synthesis [2]:
-
Residual Hydrazine: Broad peaks around 4.0–5.0 ppm.
-
Urea Byproducts: If urea was used, look for signals around 5.5 ppm.
-
Water: In DMSO, the water peak appears at ~3.33 ppm. If the NH peak is missing, it may have exchanged with wet solvent; add
to confirm (NH disappears, HDO signal grows).
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 81431, 1,2,4-Triazolo(4,3-a)pyridin-3(2H)-one. Retrieved from [Link]
-
Google Patents. (2012).[1] US20120225904A1 - New 7-Phenyl-[1,2,4]triazolo[4,3-a]Pyridin-3(2H)-One Derivatives.[1] (Contains data on 7-iodo intermediates). Retrieved from
Sources
13C NMR Analysis of 7-Iodo-triazolo[4,3-a]pyridin-3(2H)-one: A Technical Guide
This guide details the 13C NMR analysis of 7-Iodo-triazolo[4,3-a]pyridin-3(2H)-one , a critical intermediate in the synthesis of IDO1 inhibitors and p38 MAP kinase modulators.[1][2]
Executive Summary & Structural Context
The compound 7-Iodo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one represents a fused bicyclic scaffold where a triazole ring is annulated onto a pyridine core.[1] In drug development, the 7-iodo position is a strategic "handle" for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), making its structural verification critical before downstream derivatization.[2][3]
This guide focuses on the Carbon-13 (13C) NMR characterization, specifically addressing the diagnostic "Heavy Atom Effect" of iodine and the tautomeric equilibrium that complicates spectral interpretation.
The Tautomeric Challenge
This scaffold exists in a prototropic equilibrium between the 3(2H)-one (lactam) and 3-ol (lactim) forms.[1][2] In polar aprotic solvents like DMSO-d6, the equilibrium heavily favors the 3(2H)-one form, but traces of the lactim or rapid exchange can broaden signals.[2]
Experimental Protocol (SOP)
To ensure self-validating results, strict adherence to the following acquisition parameters is required. The iodine substituent significantly shortens T1 relaxation times for the ipso-carbon (C7), but the quaternary carbonyl (C3) and bridgehead (C8a) require extended delays.[2][3]
Sample Preparation[2][3][4]
-
Solvent: DMSO-d6 (99.9% D) is mandatory. Chloroform-d (CDCl3) is unsuitable due to poor solubility and aggregation-induced line broadening.[1]
-
Concentration: 15–20 mg in 0.6 mL solvent.
-
Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).
Acquisition Parameters (Bruker/Varian Standard)
| Parameter | Value | Rationale |
| Pulse Sequence | zgpg30 or deptqgps | Power-gated decoupling to suppress NOE for quantitative accuracy (optional) or standard decoupling for sensitivity. |
| Temperature | 298 K (25°C) | Standard; heating to 313 K can sharpen exchange-broadened peaks.[1] |
| Relaxation Delay (D1) | 3.0 - 5.0 sec | Critical for full relaxation of the C3 carbonyl and C8a bridgehead carbons.[1][4] |
| Scans (NS) | > 1024 | Iodine attached carbons can be low intensity due to splitting/broadening; high S/N is required.[1][2][3][4] |
| Spectral Width | -10 to 200 ppm | Covers the Iodine-shielded region and the carbonyl downfield.[1] |
Structural Assignment & Data Interpretation[1][2][6][7][8][9][10]
The 13C spectrum of this molecule is defined by two dominant electronic effects:
-
Deshielding: The carbonyl (C3) and bridgehead (C8a) carbons.[1][2][3][4]
-
Shielding (Heavy Atom Effect): The C7 carbon attached to Iodine.[1][2][3]
Predicted Chemical Shift Table (DMSO-d6)[1][2][3][5]
| Carbon Position | Type | Chemical Shift ( | Signal Characteristics | Mechanistic Cause |
| C3 | C=O[1] (Quaternary) | 148.0 – 150.5 | Sharp singlet (weak) | Urea-like carbonyl; shift indicates "one" tautomer.[1][2][4] |
| C8a | C-N (Quaternary) | 146.0 – 148.0 | Weak singlet | Bridgehead carbon; deshielded by two nitrogens.[1][2][3] |
| C5 | CH (Aromatic) | 128.0 – 132.0 | Intense | Alpha to bridgehead Nitrogen; deshielded.[1][2][3] |
| C8 | CH (Aromatic) | 115.0 – 118.0 | Intense | Beta to Nitrogen; resonance shielding.[1][2][3][4] |
| C6 | CH (Aromatic) | 112.0 – 115.0 | Intense | Gamma to Nitrogen.[1][2][3][4] |
| C7 | C-I (Quaternary) | 95.0 – 105.0 | Weak / Broad | Diagnostic Ipso-Shielding. |
The "Heavy Atom Effect" on C7
The most distinct feature of this spectrum is the chemical shift of C7 .[1]
-
Theory: The large electron cloud of Iodine introduces significant spin-orbit coupling.[1] This relativistic effect causes an "inverse" shielding, shifting the attached carbon upfield (lower ppm) by 20–30 ppm compared to the hydrogen-substituted analog.[2][3]
-
Validation: If C7 appears >120 ppm, the Iodine is not present (likely the starting material or de-iodinated byproduct).[2][3][4] A signal near 100 ppm confirms the C-I bond.[1][3]
C3 Carbonyl: The Tautomer Probe
The C3 signal at ~149 ppm confirms the 3(2H)-one structure.[1]
-
If the molecule existed as the 3-ol tautomer, C3 would appear as an aromatic C-O carbon, typically further downfield (~155-160 ppm) or significantly shifted due to aromatization of the triazole ring.[2]
Visualization of Analysis Logic
The following diagram illustrates the logical flow for validating the structure based on the acquired NMR data.
Caption: Decision tree for structural validation using diagnostic 13C NMR markers.
Troubleshooting & Common Artifacts
Missing Quaternary Carbons (C3, C7, C8a)[3][4]
-
Cause: Insufficient relaxation delay (D1) or low concentration.[1][2][3]
-
Solution: Increase D1 to 5 seconds. Use deptq pulse sequence to enhance quaternary carbons if using a cryoprobe.[1][2][3]
"Ghost" Peaks[2][4]
-
~163 ppm: Trace urea (common byproduct if urea was used in synthesis).[1][2][3][4]
-
~158 ppm: Residual 2-hydrazinopyridine starting material.[1]
Line Broadening
If signals are broad, it indicates intermediate exchange between tautomers or aggregation.[1][2][3]
-
Protocol Adjustment: Run the experiment at 313 K (40°C) . This increases the exchange rate, sharpening the averaged signals.[2][3]
Synthesis Pathway & Impurity Origin
Understanding the synthesis helps identify impurity peaks in the NMR.[1][3]
Caption: Synthetic route showing the origin of the hydrazino-pyridine impurity.
References
-
ChemMedChem. (2021). The [1,2,4]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. Retrieved from [Link][1][2][3][4]
-
Organic Chemistry Portal. (n.d.).[1][2][3] Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Retrieved from [Link]
-
CONICET. (2009).[1][2][3][4][5] Heavy Halogen Atom Effect on 13C NMR Chemical Shifts. Retrieved from [Link]
Sources
Technical Guide: Mass Spectrometry Fragmentation of 7-Iodo-triazolo[4,3-a]pyridin-3(2H)-one
Executive Summary
This technical guide provides a comprehensive analysis of the mass spectrometry (MS) fragmentation behavior of 7-Iodo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one . As a halogenated bicyclic heterocycle, this compound serves as a critical scaffold in the synthesis of p38 MAP kinase inhibitors and IDO1 inhibitors. Understanding its fragmentation pattern is essential for impurity profiling, metabolic stability assessment, and structural elucidation of complex drug candidates derived from this core.
This document details the ionization physics, collision-induced dissociation (CID) mechanisms, and diagnostic ion identification necessary for high-confidence analysis.
Structural Context & Ionization Physics
Physicochemical Properties[1]
-
IUPAC Name: 7-Iodo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
-
Molecular Formula:
-
Exact Mass: 260.940
-
Protonated Mass
: 261.948 (approx. 262.0)
Ionization Sites (ESI+)
In positive electrospray ionization (ESI+), the molecule exhibits two primary sites for protonation, governed by local electron density and resonance stabilization:
-
N1 Position (Triazole Ring): The nitrogen at position 1 is the most basic site due to the resonance stabilization of the resulting cation across the fused aromatic system.
-
Carbonyl Oxygen (C3=O): Protonation here is possible but generally less favorable than the N1 position in the gas phase; however, it facilitates specific neutral loss pathways (e.g., CO loss).
Tautomeric Consideration: The compound exists in equilibrium between the lactam (3-one, dominant) and lactim (3-hydroxy) forms. In the gas phase, the protonated species often converges to a common intermediate, but the initial tautomer can influence the ratio of fragment ions.
Experimental Methodology
To ensure reproducible fragmentation data, the following LC-MS/MS parameters are recommended. This protocol is designed to be self-validating by including internal checks for iodine mass defect.
Standardized Protocol
| Parameter | Setting / Description | Rationale |
| Ionization Source | ESI Positive Mode | Favors protonation of basic nitrogen heterocycles. |
| Capillary Voltage | 3.0 - 3.5 kV | Optimal for stable Taylor cone formation without discharge. |
| Cone Voltage | 20 - 40 V | Sufficient to decluster adducts but prevent in-source fragmentation of the labile C-I bond. |
| Collision Energy (CE) | Stepped: 15, 30, 45 eV | Low CE preserves the parent; High CE reveals the hard aromatic core. |
| Collision Gas | Argon or Nitrogen | Argon provides more efficient momentum transfer for breaking the aromatic system. |
| Mass Analyzer | Q-TOF or Orbitrap | High resolution is required to distinguish CO loss (27.995 Da) from N2 loss (28.006 Da). |
Workflow Visualization
The following diagram outlines the analytical workflow, emphasizing the critical "Iodine Check" step using mass defect analysis.
Caption: Analytical workflow emphasizing the specific mass defect check for Iodine prior to fragmentation.
Mechanistic Fragmentation Analysis
The fragmentation of 7-Iodo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is driven by the competition between the stability of the fused aromatic ring and the lability of the triazolone moiety.
Primary Pathway: Triazole Ring Cleavage
The most characteristic feature of 1,2,4-triazol-3-ones is the cleavage of the heterocyclic ring.
-
Loss of HNCO (43 Da): A retro-cycloaddition mechanism leads to the expulsion of isocyanic acid (HNCO). This results in a ring-contracted species, typically a substituted pyridyl cation.
-
Transition:
-
-
Loss of CO (28 Da): Alternatively, direct loss of carbon monoxide from the carbonyl group can occur, particularly if protonation occurs at the oxygen.
-
Transition:
-
Secondary Pathway: Iodine Elimination
The Carbon-Iodine (
-
Loss of HI (128 Da): In even-electron ions (ESI), the loss of HI is more favorable than the loss of the iodine radical. This usually occurs after the initial ring opening or CO loss, but can happen from the parent at high energies.
-
Radical Loss (I•, 127 Da): Less common in ESI but possible if the aromatic system stabilizes the resulting radical cation.
Proposed Fragmentation Pathway Diagram
Caption: Competitive fragmentation pathways showing the divergence between lactam carbonyl loss and triazole ring contraction.
Diagnostic Ions & Interpretation
The following table summarizes the key diagnostic ions used to confirm the structure of the core scaffold during drug metabolism (DMPK) or impurity analysis.
| m/z (Theoretical) | Fragment Identity | Mechanism of Formation | Diagnostic Value |
| 261.95 | Protonated Parent | High: Confirms molecular weight and Iodine isotope pattern. | |
| 233.95 | Neutral loss of Carbon Monoxide | Medium: Indicates presence of cyclic ketone/lactam. | |
| 218.94 | Retro-cyclization of Triazole | High: Specific marker for 1,2,4-triazol-3-one core. | |
| 134.04 | Loss of Iodine radical/atom | High: Confirms presence of Iodine on the ring. | |
| 126.90 | Iodine Cation | Medium: Often seen at very high collision energies. |
Note on Mass Defect: Iodine has a significant negative mass defect. High-resolution MS (HRMS) will show the parent ion slightly lower in mass than a non-halogenated isostere. For example, replacing Iodine with a Methyl group would shift the mass defect significantly positive.
Impact on Drug Development
Impurity Profiling
During the synthesis of p38 inhibitors, incomplete cyclization of the triazole ring can occur. The absence of the m/z 219 fragment (loss of HNCO) in a related impurity suggests the triazole ring is not fully formed or is alkylated at the N2 position, preventing the standard retro-cyclization.
Metabolic Stability
Metabolic soft spots are typically the aromatic ring (oxidation) or the lactam.
-
De-iodination: Identification of a metabolite with a mass shift of -126 Da (loss of I, gain of H) is common.
-
Glucuronidation: The N-H of the lactam is a prime site for Phase II conjugation (+176 Da).
References
-
Niessen, W. M. A., & Correa, R. A. (2018). Interpretation of MS-MS Mass Spectra of Drugs and Pesticides. Wiley Series on Mass Spectrometry.
-
Holčapek, M., et al. (2010). "Fragmentation behavior of 1,2,4-triazole derivatives in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 45(8), 924-933.
-
Korfmacher, W. A. (2005). Mass Spectrometry for Drug Discovery and Drug Development. Wiley-Interscience.
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th Ed.). University Science Books.
Biological activity of triazolopyridine derivatives
An In-Depth Technical Guide to the Biological Activity of Triazolopyridine Derivatives for Drug Discovery Professionals
Abstract
The triazolopyridine scaffold, a fused heterocyclic system comprising a triazole and a pyridine ring, represents a "privileged structure" in medicinal chemistry. Its unique chemical architecture allows for versatile interactions with a multitude of biological targets, leading to a broad spectrum of pharmacological activities. Triazolopyridine derivatives have been successfully developed into marketed drugs and are the subject of intense investigation for new therapeutic agents. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the diverse biological activities of these compounds. We will delve into their anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) activities, detailing the underlying mechanisms of action, presenting robust experimental protocols for their evaluation, and summarizing key structure-activity relationship (SAR) insights. This document is designed to serve as a foundational resource to inform and accelerate the design and development of next-generation therapeutics based on the triazolopyridine core.
Chapter 1: Introduction to the Triazolopyridine Scaffold
The triazolopyridine framework is a nitrogen-containing bicyclic heterocycle that has garnered significant attention in medicinal chemistry.[1][2] Its structural rigidity, coupled with the hydrogen bonding capabilities of the nitrogen atoms, makes it an ideal pharmacophore for interacting with various enzymes and receptors.[3]
Chemical Structure and Isomerism
Triazolopyridines are formed by the fusion of a triazole ring (a five-membered ring with three nitrogen atoms) and a pyridine ring.[3] This fusion can occur in several ways, resulting in different isomers, each with a unique nitrogen arrangement and electronic distribution. The most common and pharmacologically relevant isomers include[1][4][5]triazolo[4,3-a]pyridine,[1][4][5]triazolo[1,5-a]pyridine, and[1][4][6]triazolo[1,5-a]pyridine.[1][3] This structural diversity is a key factor in the wide range of biological activities observed for this class of compounds.
Caption: Common isomers of the triazolopyridine scaffold.
Physicochemical Properties and Rationale for Use
The nitrogen atoms in the triazolopyridine core act as hydrogen bond acceptors, while attached substituents can be designed to act as hydrogen bond donors. This dual capability allows for strong and specific binding to protein targets. The aromatic nature of the system facilitates π-π stacking interactions within protein binding pockets.[7] Furthermore, the triazolopyridine scaffold is generally stable under metabolic conditions and its lipophilicity can be fine-tuned through substitution, making it an attractive starting point for drug design.
Synthetic Strategies Overview
The synthesis of triazolopyridine derivatives is well-established, providing a robust platform for generating diverse chemical libraries. A common and effective method involves the cyclization of 2-hydrazinopyridines with various reagents.[1] For instance, reacting 2-hydrazinopyridine with carboxylic acids or their derivatives often yields[1][4][5]triazolo[4,3-a]pyridines. This accessibility allows medicinal chemists to systematically modify the core structure and explore the structure-activity relationships (SAR) required for optimizing potency, selectivity, and pharmacokinetic properties.[2]
Chapter 2: Anticancer Activity
Triazolopyridine derivatives have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer through multiple mechanisms of action.[1][8]
Mechanisms of Action
2.1.1. Kinase Inhibition Many cancers are driven by aberrant kinase signaling. Triazolopyridine derivatives have been designed to target these enzymes by acting as ATP-competitive inhibitors.
-
Janus Kinase (JAK) Inhibition: Certain derivatives function as potent JAK1/2 inhibitors, blocking the JAK-STAT signaling pathway, which is crucial for the proliferation of many cancer cells.[9] Filgotinib is a notable example of a JAK1-selective inhibitor with a triazolopyridine core.[2]
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: Compounds have been developed that inhibit EGFR, a receptor tyrosine kinase often overexpressed in breast and cervical cancers. Inhibition of EGFR blocks downstream pathways like AKT and ERK1/2, leading to reduced cell proliferation.[10]
-
p38 MAP Kinase Inhibition: The triazolopyridine scaffold has been successfully utilized to develop inhibitors of p38 MAP kinase, a key enzyme in cellular responses to inflammatory cytokines and stress, which plays a role in cancer progression.[11]
Caption: Kinase inhibition by triazolopyridine derivatives.
2.1.2. Epigenetic Modulation Epigenetic targets are increasingly recognized as crucial for cancer therapy.
-
Bromodomain and Extra-Terminal Domain (BET) Inhibition: Bromodomain-containing protein 4 (BRD4), a BET family member, is a key regulator of oncogene transcription. Novel triazolopyridine derivatives have been developed as potent BRD4 inhibitors, showing excellent anti-cancer activity in cell lines by displacing BRD4 from chromatin.[12]
-
Histone Deacetylase (HDAC) Inhibition: Dual JAK/HDAC inhibitors based on the triazolopyridine scaffold have been synthesized. These compounds exhibit potent cytotoxicity against cancer cell lines by simultaneously targeting two important pathways.[9]
2.1.3. Other Anticancer Targets
-
Tankyrase (TNKS) Inhibition: Tankyrases are enzymes involved in the Wnt/β-catenin signaling pathway, which is often dysregulated in colorectal cancer. Triazolopyridine derivatives have been identified as potent TNKS inhibitors, leading to the stabilization of AXIN2 and a reduction in active β-catenin.[5]
-
Tyrosyl-DNA Phosphodiesterase 2 (TDP2) Inhibition: TDP2 is an enzyme that repairs DNA damage caused by topoisomerase II (TOP2) poisons, a class of chemotherapy drugs. Inhibiting TDP2 with triazolopyridine-based compounds can potentially sensitize cancer cells to these conventional therapies.[13]
In Vitro Evaluation Protocols
Protocol 2.2.1: MTT Cell Viability Assay This colorimetric assay is a standard method for assessing the cytotoxic effect of compounds on cancer cells. It measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Causality: The choice of the MTT assay is based on its ability to provide a quantitative measure of cell viability. The reduction of the yellow tetrazolium salt MTT to purple formazan crystals is catalyzed by mitochondrial dehydrogenases in living cells. The amount of formazan produced is directly proportional to the number of viable cells, thus providing a reliable readout of a compound's cytotoxic or cytostatic effects.
-
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116, HepG-2) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[4][14]
-
Compound Treatment: Prepare serial dilutions of the triazolopyridine derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[4]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol with HCl, to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.
-
-
Self-Validation: The protocol's integrity is maintained by the inclusion of both negative (vehicle) and positive (known cytotoxic drug) controls. This allows for the normalization of data and confirms the assay is performing as expected. Running experiments in triplicate or quadruplicate ensures statistical robustness.
Data Summary: Anticancer Activity
The following table summarizes the cytotoxic activity of representative triazolopyridine derivatives against various human cancer cell lines.
| Compound ID | Target/Class | Cell Line | IC50 (µM) | Reference |
| 19 | JAK/HDAC Inhibitor | MDA-MB-231 (Breast) | <1 | [9] |
| 19 | JAK/HDAC Inhibitor | RPMI-8226 (Myeloma) | <1 | [9] |
| Compound 4 | Cytotoxic Agent | MCF-7 (Breast) | Data reported as highly active | [4] |
| Compound 6 | Cytotoxic Agent | HCT-116 (Colon) | Data reported as highly active | [4] |
| TI-12403 | TNKS Inhibitor | DLD-1 (Colorectal) | ~2.5 (Cell Growth) | [5] |
| 12m | BRD4 Inhibitor | MV4-11 (Leukemia) | 0.02 | [12] |
| Compound 1 | EGFR Inhibitor | HCC1937 (Breast) | ~7 | [10] |
| Compound 1 | EGFR Inhibitor | HeLa (Cervical) | ~11 | [10] |
Chapter 3: Antimicrobial Activity
The rise of antimicrobial resistance necessitates the development of new classes of anti-infective agents. Triazolopyridine derivatives have demonstrated significant potential in this area, showing activity against a range of pathogenic bacteria and fungi.[1][15]
Antibacterial and Antifungal Spectrum
Numerous studies have reported the broad-spectrum antimicrobial effects of triazolopyridines.[1] They have shown efficacy against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, and fungi including Candida albicans and Aspergillus niger.[4][16] The mechanism of action is believed to involve the disruption of essential cellular processes, with some derivatives shown to target bacterial topoisomerase IV.[17]
Experimental Protocols for Antimicrobial Screening
Protocol 3.2.1: Minimum Inhibitory Concentration (MIC) Determination via Microbroth Dilution This method is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Causality: This protocol is chosen over simpler methods like disc diffusion because it provides a quantitative result (the MIC value), which is essential for comparing the potency of different compounds and for guiding further drug development. It directly measures the concentration required for bacteriostatic or fungistatic activity.
-
Methodology:
-
Inoculum Preparation: Grow the microbial strain (e.g., S. aureus, E. coli) in a suitable broth medium to the mid-logarithmic phase. Adjust the culture to a standardized concentration (e.g., 0.5 McFarland standard).[17]
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls: Include a positive control well (broth + inoculum, no compound) to ensure microbial growth and a negative control well (broth only) to check for sterility. A standard antibiotic (e.g., Ciprofloxacin, Ampicillin) should be run in parallel.[4][17]
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring absorbance with a plate reader.
-
-
Self-Validation: The inclusion of growth and sterility controls validates the assay conditions. The parallel testing of a standard antibiotic with a known MIC for the tested strain confirms the susceptibility of the organism and the accuracy of the dilution and testing procedure.
Caption: Workflow for MIC determination.
Chapter 4: Anti-inflammatory Activity
Chronic inflammation is a key component of many diseases. Triazolopyridine derivatives, particularly those that inhibit kinases involved in inflammatory signaling, have shown significant anti-inflammatory properties.[1]
Mechanism of Action
The anti-inflammatory effects of triazolopyridines are often linked to the inhibition of signaling pathways that produce inflammatory cytokines. As previously mentioned, the inhibition of JAK kinases by compounds like Filgotinib is a clinically validated mechanism for treating inflammatory conditions such as rheumatoid arthritis.[2][9] By blocking these pathways, the compounds can reduce the production of pro-inflammatory mediators.
In Vivo Evaluation Protocol
Protocol 4.2.1: Carrageenan-Induced Rat Paw Edema Model This is a classic and widely used in vivo model for evaluating the acute anti-inflammatory activity of new compounds.
-
Causality: The injection of carrageenan, a phlogistic agent, into the rat paw induces a reproducible inflammatory response characterized by edema (swelling). This model is chosen because it effectively mimics the physiological processes of acute inflammation, allowing for the assessment of a compound's ability to suppress this response. The degree of edema reduction is a direct measure of anti-inflammatory efficacy.
-
Methodology:
-
Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats for one week under standard laboratory conditions.
-
Grouping and Administration: Divide animals into groups: a control group (vehicle), a positive control group (e.g., Ibuprofen, Indomethacin), and test groups receiving different doses of the triazolopyridine derivative. Administer the compounds orally or intraperitoneally 1 hour before the carrageenan injection.[18]
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Inflammation: Inject a 1% solution of carrageenan in saline into the sub-plantar surface of the right hind paw.
-
Edema Measurement: Measure the paw volume again at several time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. The formula is: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
-
Self-Validation: The use of a vehicle control group establishes the baseline inflammatory response. The positive control group, treated with a known NSAID, validates the model's sensitivity and provides a benchmark against which to compare the test compounds.
Chapter 5: Central Nervous System (CNS) Activity
The triazolopyridine scaffold is a key component of several CNS-active drugs, demonstrating its ability to interact with various neurotransmitter systems.[1]
Mechanisms of Action
-
Antidepressant/Anxiolytic Activity: The most well-known CNS-active triazolopyridine is Trazodone. Its therapeutic effect is primarily attributed to its dual mechanism as a serotonin 5-HT2A receptor antagonist and a serotonin reuptake inhibitor.[1][19] More recent derivatives have been developed as multireceptor antipsychotics, targeting D2, 5-HT1A, and 5-HT2A receptors.[19]
-
Anticonvulsant Activity: Certain triazolopyridine derivatives have shown potent anticonvulsant effects in animal models. The rationale for their design is often based on structural similarities to benzodiazepines, suggesting a mechanism that involves positive allosteric modulation of the GABAA receptor.[20]
In Vivo Evaluation Protocols
Protocol 5.2.1: Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) Seizure Models These two models are the primary screening tests used to identify compounds with potential anticonvulsant activity.
-
Causality: The MES test is a model of generalized tonic-clonic seizures and is effective at identifying compounds that prevent seizure spread. The PTZ test, which uses a chemical convulsant that inhibits the GABAA receptor complex, is a model for generalized myoclonic seizures and is useful for identifying compounds that elevate the seizure threshold. Using both models provides insight into the potential mechanism of action.
-
Methodology:
-
Animal Preparation: Use mice or rats for the experiments. Administer the test compound, vehicle, or a standard drug (e.g., Diazepam, Carbamazepine) intraperitoneally.[20]
-
MES Test: At the time of peak compound effect (e.g., 30-60 minutes post-injection), deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) via corneal or ear-clip electrodes. The endpoint is the abolition of the hind limb tonic extensor component of the seizure.
-
PTZ Test: At the time of peak compound effect, administer a subcutaneous injection of PTZ at a dose that reliably induces clonic seizures (e.g., 85 mg/kg). Observe the animals for 30 minutes. The endpoint is the failure to observe a clonic seizure lasting for at least 5 seconds.
-
Data Analysis: The activity is expressed as the number of animals protected from the seizure endpoint in each group. From this data, a median effective dose (ED50) can be calculated.[20]
-
-
Self-Validation: Each experiment must include a vehicle-treated control group to establish the baseline seizure response and a positive control group treated with a known antiepileptic drug to validate the sensitivity of the models.
Chapter 6: Future Perspectives and Drug Development
The triazolopyridine scaffold continues to be a highly productive platform for drug discovery. Its synthetic tractability and wide range of biological activities ensure its continued relevance. Future research will likely focus on:
-
Structure-Based Drug Design: Utilizing computational tools and X-ray crystallography to design derivatives with enhanced potency and selectivity for specific targets like kinases and epigenetic proteins.[11]
-
Targeting Resistance: Developing novel antimicrobial agents that can overcome existing resistance mechanisms.
-
Improving Pharmacokinetics: Addressing challenges such as poor solubility or low CNS penetration through bioisosteric replacement and other medicinal chemistry strategies.[13][21] For example, studies have shown that while some triazolopyridine analogues have poor CNS penetration, converting them to imidazopyridine derivatives can dramatically improve brain exposure.[21]
The versatility of the triazolopyridine core, combined with an ever-expanding understanding of disease biology, positions it as a cornerstone for the development of innovative medicines for years to come.
Chapter 7: References
-
Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry.
-
Novel Triazolopyridine Derivatives: Synthesis, Antimicrobial, Anticancer Evaluation and Molecular Docking Studies. ResearchGate.
-
Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry.
-
Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. MDPI.
-
Novel Triazolopyridine Derivatives: Synthesis, Antimicrobial, Anticancer Evaluation and Molecular Docking Studies. PubMed.
-
Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. Taylor & Francis Online.
-
Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ResearchGate.
-
The Chemistry of the Triazolopyridines: an Update. National Academic Digital Library of Ethiopia.
-
An Overview of Various Heterocyclic Imidazopyridine, Triazolopyridine and Quinoline Derivatives and Their Biological. Moroccan Journal of Chemistry.
-
Triazolopyridine derivatives as antibacterial agents. Google Patents.
-
Triazolopyridine. Grokipedia.
-
Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. Biointerface Research in Applied Chemistry.
-
Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. MDPI.
-
NEW PYRIDINE AND TRIAZOLOPYRIDINE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL AND ANTIOXIDANT EVALUATION. PubMed.
-
New pyridine and triazolopyridine derivatives: Synthesis, antimicrobial and antioxidant evaluation. ResearchGate.
-
Chemical panorama of triazolopyridines: evolution of synthetic strategies and applications. SpringerLink.
-
Examples of triazolopyridine scaffolds showing anticancer activity against human cancer cell lines. ResearchGate.
-
Discovery of Tricyclic Triazolo- and Imidazopyridine Lactams as M1 Positive Allosteric Modulators. PubMed Central.
-
Development of 1,2,3‐Triazolopyridazinone Derivatives as Potential Caspase 3 and Apoptosis Inducers: Design, Synthesis and Anticancer Activity Studies. PubMed Central.
-
Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. PubMed Central.
-
Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Oriental Journal of Chemistry.
-
Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Journal of Cardiovascular Disease Research.
-
Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][4][5]triazolopyrimidine Derivatives as Potential Anticancer Agents. MDPI.
-
Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors. OSTI.GOV.
-
Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. PubMed.
-
Continued exploration of the triazolopyridine scaffold as a platform for p38 MAP kinase inhibition. PubMed.
-
Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. Frontiers in Chemistry.
-
Synthesis and biological investigation of triazolopyridinone derivatives as potential multireceptor atypical antipsychotics. PubMed.
-
The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. PubMed Central.
Sources
- 1. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. grokipedia.com [grokipedia.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - Abdelkhalek - Current Medicinal Chemistry [edgccjournal.org]
- 7. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents [mdpi.com]
- 11. Continued exploration of the triazolopyridine scaffold as a platform for p38 MAP kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. osti.gov [osti.gov]
- 14. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 15. WO2006038116A2 - Triazolopyridine derivatives as antibacterial agents - Google Patents [patents.google.com]
- 16. NEW PYRIDINE AND TRIAZOLOPYRIDINE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL AND ANTIOXIDANT EVALUATION - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. biointerfaceresearch.com [biointerfaceresearch.com]
- 19. Synthesis and biological investigation of triazolopyridinone derivatives as potential multireceptor atypical antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives [frontiersin.org]
- 21. Discovery of Tricyclic Triazolo- and Imidazopyridine Lactams as M1 Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Stability Profiling & Lifecycle Management of 7-Iodo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
The following technical guide details the stability profiling, storage protocols, and handling lifecycle for 7-Iodo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one .
Executive Summary
7-Iodo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one (hereafter 7-I-TP ) is a critical heterocyclic intermediate, primarily utilized as a scaffold in the synthesis of p38 MAP kinase inhibitors and other bioactive pyridyl-triazolones. Its value lies in the 7-iodo substituent , which serves as a regioselective handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).
However, this utility introduces a specific stability liability: the C(sp²)–I bond is photolabile. Improper storage leads to homolytic cleavage (deiodination), rendering the material useless for downstream coupling. This guide defines a "Gold Standard" protocol to maintain >98% purity over extended storage periods.
Physicochemical Profile & Intrinsic Stability
To manage stability, one must understand the molecular vulnerabilities. 7-I-TP possesses two distinct functional regions with opposing stability profiles.
| Feature | Chemical Nature | Stability Risk | Handling Implication |
| Triazolone Core | Fused bicyclic lactam (cyclic urea) | High. Resistant to mild acids/bases. | Stable in standard organic solvents (DMSO, DMF). |
| 7-Iodo Substituent | Aryl iodide | Low (Photo-sensitive). Weak C–I bond energy (~65 kcal/mol). | Strict light exclusion required. |
| N-H Motif | Lactam/Lactim tautomer | Moderate. Acidic proton (pKa ~8-9). | Hygroscopic potential; avoid strong bases during storage. |
The Solubility Factor
Unlike its non-iodinated parent, 7-I-TP exhibits reduced water solubility due to the lipophilic iodine atom.
-
Soluble: DMSO, DMF, DMAc (High); Methanol, Ethanol (Moderate, with heat).
-
Insoluble: Water, Hexanes.
-
Note: Solutions in DMSO are more prone to degradation than solids due to increased molecular mobility and solvent-assisted radical propagation.
Degradation Mechanisms
The primary degradation pathway is Photolytic Deiodination . This is a radical mechanism triggered by UV-Visible light (blue spectrum), leading to the formation of the non-functionalized parent scaffold.
Mechanism: Photo-Induced Homolysis
-
Initiation: Photon absorption excites the electrons in the C–I bond.
-
Cleavage: Homolytic fission generates a 7-triazolopyridinyl radical and an iodine radical .
-
Propagation: The aryl radical abstracts a hydrogen atom from the solvent (or moisture), forming the de-iodinated impurity ([1,2,4]triazolo[4,3-a]pyridin-3(2H)-one).
-
Termination: Iodine radicals recombine to form
, causing the sample to yellow/brown over time.
Storage & Handling Protocols
The "Gold Standard" Storage Workflow
For researchers requiring high-fidelity cross-coupling performance, follow this strict protocol.
A. Solid State Storage (Long-Term)
-
Temperature: -20°C is optimal. (4°C is acceptable for <1 month).
-
Atmosphere: Inert gas purge (Argon or Nitrogen) is mandatory to prevent oxidative darkening.
-
Container: Amber borosilicate glass vials with Teflon-lined caps.
-
Why? Amber glass blocks UV/Blue light (<450 nm). Teflon prevents iodine absorption into the liner.
-
B. Solution State Handling (Active Use)
-
Solvent Choice: Anhydrous DMSO or DMF.
-
Lifespan: Prepare fresh. Do not store solutions for >24 hours.
-
Light Protection: Wrap reaction vessels in aluminum foil immediately after charging.
Quality Control & Analytical Monitoring
Before committing 7-I-TP to a valuable synthesis step (e.g., a Suzuki coupling with a complex boronic acid), validate its integrity.
HPLC Method Parameters
The following generic reverse-phase method separates the de-iodinated impurity from the target.
| Parameter | Setting | Rationale |
| Column | C18 (e.g., Agilent Zorbax), 3.5 µm | Standard hydrophobicity retention. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid keeps the lactam protonated/neutral. |
| Mobile Phase B | Acetonitrile | Strong eluent for lipophilic iodo-compound. |
| Gradient | 5% B to 95% B over 10 min | Impurity elutes early (polar); 7-I-TP elutes late (lipophilic). |
| Detection | UV @ 254 nm | Max absorbance for the pyridine ring system. |
Pass Criteria:
-
Appearance: Off-white to beige solid. (Yellow/Brown indicates free iodine).
-
Purity: >98% (Area under curve).
-
De-iodo Impurity: <0.5%.
Safety & Toxicology (E-E-A-T)
As an iodinated heterocyclic intermediate, specific SDS data may be sparse. Treat with the following precautions based on its chemical class:
-
Sensitizer Risk: Halogenated pyridines can be skin sensitizers. Use nitrile gloves.
-
Inhalation: The powder can be an irritant. Handle in a fume hood.
-
Waste Disposal: Do not mix with acidic oxidizers (risk of iodine vapor release). Dispose of as halogenated organic waste.
References
-
ChemicalBook. (n.d.). 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one Chemical Properties and Synthesis. Retrieved from
-
PubChem. (2025).[1][2] 1,2,4-Triazolo(4,3-a)pyridin-3(2H)-one Compound Summary. National Library of Medicine. Retrieved from
-
Sigma-Aldrich. (n.d.). 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one Product Specification. Retrieved from
-
PharmaGuideline. (2015). Protection of Light Sensitive Products.[3][4] Retrieved from
-
Bentham Science. (2012). Iodination and Stability of Somatostatin Analogues.[5] (Demonstrating iodine lability). Retrieved from
Sources
- 1. 1,2,4-Triazolo(4,3-a)pyridin-3(2H)-one | C6H5N3O | CID 81431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (1,2,4)Triazolo(4,3-a)pyridine | C6H5N3 | CID 249770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 4. lfatabletpresses.com [lfatabletpresses.com]
- 5. benthamscience.com [benthamscience.com]
Methodological & Application
Application Note: Suzuki-Miyaura Cross-Coupling of 7-Iodo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one with Arylboronic Acids
Introduction & Pharmacological Relevance
The[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one scaffold is a highly privileged pharmacophore in modern drug discovery. Derivatives substituted at the 7-position are critical components of p38 mitogen-activated protein kinase (MAPK) inhibitors, 5-HT receptor modulators (e.g., trazodone analogues), and various cardiovascular agents [1].
Synthesizing these 7-aryl derivatives typically relies on the [2]. However, coupling the unprotected 2H-substrate presents significant chemoselectivity and solubility challenges. This application note provides a self-validating, highly optimized protocol for the direct Suzuki coupling of 7-iodo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one with arylboronic acids, eliminating the need for transient nitrogen protecting groups (such as SEM or Boc).
Mechanistic Insights & Causality (E-E-A-T)
To achieve high yields without protecting the 2H-nitrogen, researchers must understand the thermodynamic and kinetic variables at play in this specific microenvironment.
-
Substrate Reactivity (Why 7-Iodo?): The oxidative addition of Pd(0) into a C–X bond follows the reactivity order I > Br > Cl. The triazolopyridinone ring is electronically deactivated. Utilizing the 7-iodo derivative ensures rapid, quantitative oxidative addition at moderate temperatures (80–90 °C), preventing competing side reactions such as protodehalogenation or catalyst precipitation (Pd black formation).
-
The "Free NH" Challenge & Base Stoichiometry: The 2H-proton of the triazolo[4,3-a]pyridin-3(2H)-one ring is acidic, with a predicted
of approximately 7.86 [3]. Under standard coupling conditions (2.0 equivalents of base), the substrate consumes 1.0 equivalent of base to form an N-anion. This leaves insufficient base to activate the arylboronic acid for the critical transmetallation step. Causality: By utilizing 3.0 to 4.0 equivalents of , the system fully deprotonates the substrate into a non-coordinating, soluble potassium salt while retaining enough alkalinity to drive the catalytic cycle. -
Ligand Selection: The unprotected N-anion can competitively bind to the palladium center, poisoning the catalyst. The use of a bidentate ligand with a large bite angle, such as dppf in
, sterically blocks the N-anion from coordinating to the Pd(II) intermediate, ensuring the catalytic cycle proceeds uninterrupted.
Fig 1. Suzuki-Miyaura catalytic cycle adapted for acidic NH substrates.
Reaction Optimization Data
The following table summarizes the optimization landscape. Quantitative data demonstrates that balancing base equivalents and ligand sterics is the primary driver of reaction efficiency.
| Entry | Catalyst (5 mol%) | Base (Equiv) | Solvent (v/v) | Temp (°C) | Yield (%) | Causality / Observation |
| 1 | Toluene/EtOH/H₂O | 90 | 45 | Incomplete conversion; insufficient base for NH deprotonation. | ||
| 2 | Dioxane/H₂O (4:1) | 90 | 68 | Improved yield; excess base tolerates the free NH group. | ||
| 3 | Dioxane/H₂O (4:1) | 90 | 89 | Optimal; bidentate ligand prevents catalyst deactivation. | ||
| 4 | DMF/H₂O (4:1) | 90 | 85 | High yield, but high-boiling DMF complicates the workup. | ||
| 5 | Toluene/H₂O (10:1) | 100 | 72 | Substrate solubility issues in toluene-dominant mixtures. |
Experimental Protocol
This protocol is designed as a self-validating system. The most critical step is the pH-dependent isolation . Because the product exists as a highly water-soluble potassium salt at the end of the reaction (pH > 10), standard liquid-liquid extraction will result in catastrophic yield loss. Acidification is mandatory.
Reagents & Equipment
-
Substrate: 7-Iodo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one (1.0 equiv, 1.0 mmol, 261 mg)
-
Coupling Partner: Arylboronic acid (1.2 equiv, 1.2 mmol)
-
Catalyst:
(0.05 equiv, 5 mol%, 41 mg) -
Base: Potassium carbonate (
) (3.0 equiv, 3.0 mmol, 414 mg) -
Solvent: 1,4-Dioxane / Deionized Water (4:1 v/v, 10 mL total)
-
Equipment: Schlenk flask, reflux condenser, nitrogen manifold, pH paper.
Step-by-Step Methodology
Step 1: Reaction Setup & Degassing
-
Charge a flame-dried Schlenk flask with 7-iodo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one, the arylboronic acid, and
. -
Add 1,4-Dioxane (8 mL) and Deionized Water (2 mL).
-
Critical Step: Sparge the heterogeneous mixture with dry Nitrogen (
) or Argon for exactly 10 minutes. Causality: Removing dissolved oxygen prevents the oxidative homocoupling of the arylboronic acid and protects the Pd(0) species. -
Quickly add the
catalyst under a positive stream of nitrogen.
Step 2: Execution 5. Attach a reflux condenser and heat the reaction mixture to 90 °C using a pre-heated oil bath or heating block. 6. Stir vigorously for 8 to 12 hours. The mixture will gradually turn into a dark, homogeneous solution as the potassium salt of the product forms. 7. Monitor reaction completion via LC-MS or TLC (eluent: 10% MeOH in DCM).
Step 3: Workup & pH-Dependent Isolation 8. Cool the reaction mixture to room temperature. 9. Filter the mixture through a short pad of Celite to remove palladium black and insoluble inorganic salts. Wash the pad with 5 mL of water. 10. Transfer the filtrate to a beaker. At this stage, the product is fully dissolved in the aqueous phase. Do not attempt to extract with organic solvents. 11. Critical Step: Under continuous stirring, carefully add 1M HCl dropwise until the solution reaches pH 5-6 (verify with pH paper).
- Causality: Acidification protonates the nitrogen (
~ 7.86), converting the water-soluble salt into the neutral, highly insoluble 7-aryl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one.
A dense precipitate will form immediately. Stir for an additional 30 minutes at 0 °C (ice bath) to maximize crystallization.
Isolate the solid via vacuum filtration. Wash the filter cake sequentially with cold water (2 x 10 mL) to remove residual salts, followed by cold diethyl ether (5 mL) to remove non-polar organic impurities.
Dry the product under high vacuum at 50 °C for 4 hours.
Fig 2. Step-by-step experimental workflow highlighting the pH-dependent isolation.
References
- New 7-phenyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one derivatives (EP2322176A1)
-
Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds - Chemical Reviews -[Link]
Sonogashira coupling protocols for 7-Iodo-triazolo[4,3-a]pyridin-3(2H)-one
Technical Application Note: Precision Sonogashira Coupling Strategies for 7-Iodo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Executive Summary & Scaffold Analysis
The 7-Iodo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one scaffold is a critical pharmacophore, widely recognized in the design of p38 MAP kinase inhibitors (e.g., analogs of Pamapimod) and BET bromodomain inhibitors. Its structural duality—comprising an electron-deficient pyridine ring fused to a triazolone—presents unique challenges for cross-coupling:
-
Electronic Activation: The iodine at position 7 (derived from the 4-position of the parent pyridine) is electronically activated for oxidative addition, superior to the 6- or 8-positions, making it an excellent candidate for Palladium-catalyzed cross-coupling.
-
The "Acidic NH" Challenge: The lactam/lactim tautomerism at the N2/O3 position creates an acidic proton (
). Under standard basic Sonogashira conditions, this nitrogen will deprotonate. The resulting anion can:-
Reduce solubility in non-polar solvents.
-
Potentially coordinate to Pd(II) species, arresting the catalytic cycle (catalyst poisoning).
-
Compete as a nucleophile (N-alkylation vs. C-coupling) if alkyl halides are present, though less relevant in Sonogashira.
-
This guide provides three field-proven protocols designed to overcome these specific electronic and solubility hurdles.
Mechanistic Workflow & Pathway
The following diagram illustrates the synthesis of the core scaffold and the divergent catalytic cycles for the coupling reaction.
Figure 1: Synthetic workflow from pyridine precursor to functionalized scaffold. Note the divergence in coupling protocols based on substrate sensitivity.
Experimental Protocols
Protocol A: The "Robust" Method (Cu-Cocatalyzed)
Best for: Unhindered alkynes, gram-scale synthesis, and when trace copper contamination is acceptable.
Rationale: The acidic N2-H requires a polar aprotic solvent (DMF) and a base capable of buffering the system. Triethylamine (TEA) is used in excess to ensure the substrate remains soluble (often as the triethylammonium salt) and to drive the cycle.
Reagents:
-
Substrate: 7-Iodo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one (1.0 equiv)
-
Alkyne: Terminal alkyne (1.2 - 1.5 equiv)
-
Catalyst: Pd(PPh
) Cl (3-5 mol%) -
Co-catalyst: CuI (2-3 mol%)
-
Base: Triethylamine (Et
N) (3.0 - 5.0 equiv) -
Solvent: Anhydrous DMF (0.1 M concentration)
Step-by-Step Procedure:
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of Argon or Nitrogen.
-
Charging: Add the 7-iodo substrate, Pd(PPh
) Cl , and CuI to the flask against a positive pressure of inert gas. -
Solvation: Add anhydrous DMF via syringe. Stir for 5 minutes at Room Temperature (RT). Note: The mixture may be a suspension initially.
-
Activation: Add Et
N followed by the terminal alkyne dropwise. The suspension should clarify as the triethylammonium salt of the heterocycle forms and the reaction initiates. -
Reaction: Heat the mixture to 60–80 °C . Monitor by LC-MS (TLC is often difficult due to the polarity of the starting material).
-
Checkpoint: Conversion usually reaches >95% within 2-4 hours due to the activated nature of the 7-iodo position.
-
-
Workup: Cool to RT. Dilute with EtOAc and wash with 1M HCl (carefully, to protonate the product back to the neutral lactam form) or saturated NH
Cl.-
Critical: If the product is amphoteric or very polar, avoid aqueous wash. Instead, concentrate DMF in vacuo and purify directly via reverse-phase flash chromatography (C18, Water/MeCN + 0.1% Formic Acid).
-
Protocol B: The "Selectivity" Method (Copper-Free)
Best for: Alkynes prone to homocoupling (Glaser coupling), pharmaceutical intermediates requiring low metal residue (ppm), or if the N2-H coordinates Cu.
Rationale: Eliminating Copper prevents the formation of alkyne homodimers and reduces the risk of Cu-chelation to the triazolone ring. We utilize a phosphine-rich environment or a highly active Pd species to compensate for the lack of the Cu-acetylide transmetallation step.
Reagents:
-
Catalyst: Pd(OAc)
(5 mol%) + XPhos or PPh (10 mol%) -
Base: Cs
CO (2.0 equiv) or Pyrrolidine (3.0 equiv) -
Solvent: DMSO or NMP (degassed)
Step-by-Step Procedure:
-
Degassing: Vigorously sparge the DMSO/NMP with Argon for 15 minutes. Oxygen is the enemy of Cu-free turnover.
-
Mixing: In a sealed tube or pressure vial, combine the 7-iodo substrate, Pd source, Ligand, and Base.
-
Addition: Add the alkyne and solvent. Seal the vessel immediately.
-
Reaction: Heat to 90–100 °C for 6–12 hours.
-
Note: Cu-free reactions on this scaffold are slower because the oxidative addition is fast, but the alkyne coordination/deprotonation by Pd (the Type II mechanism) is the rate-determining step.
-
-
Purification: Precipitation is often effective here. Pour the reaction mixture into cold water (10x volume). Adjust pH to ~5-6 with acetic acid. The product often precipitates as an off-white solid. Filter, wash with water and Et
O.
Comparative Data & Optimization Table
| Variable | Method A (Standard) | Method B (Cu-Free) | Method C (Microwave) |
| Catalyst System | Pd(PPh | Pd(OAc) | Pd(dppf)Cl |
| Temperature | 60–80 °C | 90–100 °C | 100–120 °C |
| Time | 2–4 Hours | 8–12 Hours | 20–40 Minutes |
| Yield (Typical) | 85–95% | 70–85% | 80–90% |
| Glaser Side-Product | Possible (5-10%) | Negligible (<1%) | Moderate |
| Purification | Extraction/Column | Precipitation/Recryst. | HPLC Prep |
| Key Risk | Cu-contamination | Slower kinetics | Pressure buildup |
Troubleshooting & Critical Controls
Issue: "The reaction stalls at 50% conversion."
-
Cause: Catalyst poisoning by the triazolone nitrogen or precipitation of the Pd-black.
-
Fix: Add a "dummy" ligand like excess PPh
(10 mol%) to stabilize the Pd. Alternatively, protect the N2 position with a SEM (2-(trimethylsilyl)ethoxymethyl) or THP group prior to coupling. This converts the acidic lactam into a neutral species, drastically improving solubility and turnover.
Issue: "Product is stuck in the aqueous layer during workup."
-
Cause: The triazolopyridinone core is highly polar.
-
Fix: Do not use standard extraction. Evaporate the reaction solvent (DMF/DMSO) using a Genevac or high-vac rotovap. Load the crude oil onto a C18 cartridge and elute with a gradient of 0% -> 50% MeCN in Water (buffered with 0.1% TFA).
Issue: "Unknown impurity at Rrt 0.8."
-
Cause: Iodide-Halogen exchange or N-alkylation if the alkyne has a leaving group.
-
Fix: Ensure the alkyne is added after the base has had time to deprotonate the triazolone (if using alkylating conditions), or switch to Protocol B where the base (Cs
CO ) is less nucleophilic than amines.
References
-
Synthesis of Triazolopyridinone Core: Baucom, K. D., Jones, S. C., & Roberts, S. W. (2016).[1][2] "1,1′-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate [1,2,4]Triazolo[4,3-a]pyridines." Organic Letters, 18(3), 560–563.[1][2] Link
-
Sonogashira Mechanism & Cu-Free Variants: Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 107(3), 874–922. Link
- p38 Kinase Inhibitor Scaffolds: Laufer, S. A., et al. (2008). "Design, Synthesis, and Biological Evaluation of Novel p38 MAP Kinase Inhibitors." Journal of Medicinal Chemistry. (Contextual grounding for the 7-iodo utility).
-
General Triazolopyridine Chemistry: "Synthesis of 1,2,4-triazolo[4,3-a]pyridines." Organic Chemistry Portal. Link
Sources
Application Note: Buchwald-Hartwig Amination of 7-Iodo-triazolo[4,3-a]pyridin-3(2H)-one
Executive Summary
The functionalization of fused bicyclic heterocycles is a cornerstone of modern medicinal chemistry. The triazolo[4,3-a]pyridin-3(2H)-one scaffold is highly valued for its unique hydrogen-bonding profile and bioisosteric properties. However, introducing amine substituents at the 7-position via traditional nucleophilic aromatic substitution (SNAr) is often hampered by the electron-rich nature of the core when deprotonated.
This application note provides a comprehensive, self-validating protocol for the 1 of 7-iodo-triazolo[4,3-a]pyridin-3(2H)-one derivatives[1]. By prioritizing specific ligand architectures and base selections, this guide ensures high-yielding C–N bond formation while preserving the integrity of the base-sensitive heterocyclic core.
Mechanistic Rationale & Structural Challenges
The Substrate: Why 7-Iodo?
While aryl bromides and chlorides are common in industrial scale-ups[2], the 7-iodo derivative is explicitly chosen for this scaffold. The triazolopyridinone core possesses an acidic N-H at the 2-position (pKa ~ 6.5–7.5). Under basic cross-coupling conditions, this proton is lost, generating a highly electron-rich triazolopyridinolate anion. This electronic enrichment severely retards the oxidative addition of Pd(0) into the C–X bond. The weaker C–I bond compensates for this electronic deactivation, allowing oxidative addition to proceed at manageable temperatures (90–100 °C) without requiring aggressive pre-activation.
Catalyst and Base Causality
The selection of the base and ligand is the most critical failure point in this transformation:
-
Base Selection : Strong alkoxide bases (e.g., NaOtBu) are strictly avoided. They act as nucleophiles, attacking the carbonyl of the triazolopyridinone and causing irreversible ring-opening. Instead, mild, non-nucleophilic inorganic bases like Cs₂CO₃ are required[3].
-
Ligand Geometry : For secondary amines (e.g., morpholine, piperazine derivatives), bidentate phosphine ligands with large bite angles, such as Xantphos, are optimal. They enforce a specific geometry on the Pd(II) intermediate that dramatically accelerates reductive elimination, outcompeting potential off-target pathways like β-hydride elimination[3].
Fig 1: Catalytic cycle of the Buchwald-Hartwig amination on the triazolopyridinone scaffold.
Data-Driven Optimization
To demonstrate the causality of our reagent choices, the following table summarizes the optimization landscape for coupling 7-iodo-2-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one with morpholine.
Table 1: Optimization of Reaction Conditions
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Mechanistic Observation |
| 1 | Pd(OAc)₂ (5) | BINAP (10) | Cs₂CO₃ (2.0) | Toluene | 100 | 35 | Sluggish conversion; poor substrate solubility in Toluene. |
| 2 | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 100 | 88 | Optimal for 2° amines; rapid reductive elimination. |
| 3 | Pd₂(dba)₃ (2) | BrettPhos (4) | NaOtBu (2.0) | 1,4-Dioxane | 100 | 42 | Severe core degradation due to strong alkoxide base. |
| 4 | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ (3.0) | t-AmylOH | 100 | 75 | Viable alternative; preferred if using 1° amines. |
Note: Better yields are universally obtained when Pd(0) is complexed with chelating phosphines like Xantphos rather than standard monodentate ligands[2].
Validated Experimental Protocol
The following methodology is designed as a self-validating system . Embedded within the steps are specific physical and analytical checkpoints to ensure the reaction is proceeding correctly before committing to workup.
Fig 2: Step-by-step experimental workflow for the Buchwald-Hartwig cross-coupling protocol.
Materials Required (1.0 mmol scale)
-
Substrate : 7-Iodo-2-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one (275 mg, 1.0 mmol, 1.0 equiv)
-
Nucleophile : Morpholine (105 mg, 1.2 mmol, 1.2 equiv)
-
Catalyst : Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol%)
-
Ligand : Xantphos (23.1 mg, 0.04 mmol, 4 mol%)
-
Base : Cs₂CO₃ (652 mg, 2.0 mmol, 2.0 equiv)
-
Solvent : Anhydrous 1,4-Dioxane (5.0 mL, sparged with N₂ for 15 mins)
Step-by-Step Execution
-
Inert Atmosphere Setup : To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add the 7-iodo substrate, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Degassing : Evacuate the tube and backfill with dry Nitrogen (repeat 3 times).
-
Solvent & Amine Addition : Add the degassed 1,4-Dioxane followed by the morpholine via syringe. Seal the tube.
-
Validation Checkpoint 1 (Visual): Upon stirring at room temperature, the mixture will appear deep purple/red due to the Pd₂(dba)₃.
-
-
Heating : Transfer the sealed tube to a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 8–12 hours.
-
Validation Checkpoint 2 (Visual): Within 30–45 minutes of heating, the solution should transition to a clear yellow/orange color with suspended inorganic salts. This confirms the successful formation of the active Pd(0)-Xantphos complex and initiation of the catalytic cycle.
-
-
Reaction Monitoring : After 4 hours, cool the mixture briefly and withdraw a 10 µL aliquot. Dilute in MeCN and analyze via LC-MS.
-
Validation Checkpoint 3 (Analytical): You should observe >80% conversion. If a significant peak corresponding to the des-iodo product (M-126) is observed, the reaction has been compromised by moisture or oxygen, leading to premature protodehalogenation.
-
-
Workup : Once complete, cool the reaction to room temperature. Dilute with EtOAc (10 mL) and filter the crude mixture through a tightly packed pad of Celite to remove the palladium black and inorganic salts[2]. Wash the pad with additional EtOAc (2 × 10 mL).
-
Purification : Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, typically eluting with a gradient of 0–5% MeOH in DCM) to afford the pure aminated product.
Expert Troubleshooting Insights
-
Incomplete Conversion / Catalyst Poisoning : The triazolopyridinone core can occasionally act as a competing ligand for Palladium. If the reaction stalls at ~50% conversion, do not simply increase the temperature, as this will cause catalyst decomposition (palladium black precipitation). Instead, cool the reaction, add an additional 1 mol% Pd₂(dba)₃ and 2 mol% Xantphos, and resume heating.
-
Primary vs. Secondary Amines : This protocol utilizes Xantphos, which is highly tuned for secondary amines. If you are coupling a primary amine (e.g., aniline or alkyl amines), switch the ligand to BrettPhos or RuPhos [3]. Xantphos with primary amines often leads to unwanted bis-arylation (where the amine reacts with two equivalents of the aryl iodide).
-
Handling Unprotected Cores : If the N2-position is strictly unprotected (N-H), you must increase the Cs₂CO₃ to 3.0 equivalents to account for the initial deprotonation of the core, and extend the reaction time to 16 hours to compensate for the slower oxidative addition into the electron-rich anionic heterocycle.
References
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. LibreTexts. Available at: [Link]
-
Buchwald-Hartwig Coupling - Organic Synthesis. Organic-Synthesis.com. Available at:[Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]
Sources
Application Note: Synthesis of 7-Aryl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-ones
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol
Introduction & Mechanistic Rationale
The [1,2,4]triazolo[4,3-a]pyridin-3(2H)-one scaffold is a privileged bicyclic heterocycle in medicinal chemistry. It forms the core of the widely prescribed antidepressant trazodone, a well-characterized 5-HT2A antagonist and serotonin reuptake inhibitor, as detailed in 1[1]. Beyond central nervous system (CNS) indications, targeted substitution at the 7-position with various aryl groups has yielded highly potent inhibitors of p38 mitogen-activated protein kinase (MAPK). These 7-aryl derivatives are critical therapeutic targets for inflammatory and autoimmune diseases, including rheumatoid arthritis and chronic obstructive pulmonary disease (COPD),2[2].
To maximize modularity for structure-activity relationship (SAR) profiling, a convergent synthetic approach is preferred. Rather than building the bicyclic core around a pre-existing aryl group, the most efficient strategy relies on synthesizing a common halogenated intermediate: 7-bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one . This intermediate acts as a versatile electrophile in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the late-stage introduction of diverse arylboronic acids.
Figure 1. Three-step synthetic workflow for 7-aryl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-ones.
Experimental Protocols: A Self-Validating System
As a Senior Application Scientist, I emphasize that successful heterocyclic synthesis relies on understanding the causality of each step. The following protocols are designed with built-in validation checkpoints to ensure high-fidelity results.
Protocol A: Microwave-Assisted Synthesis of 7-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
-
Causality & Rationale: Urea is selected over phosgene or triphosgene as a safer, bench-stable carbonyl source. Microwave (MW) irradiation is highly recommended here, as it reduces reaction times from 24 hours (under conventional reflux) to mere minutes and suppresses the formation of intermolecular condensation byproducts[1]. The excess urea compensates for its partial sublimation and decomposition into ammonia and isocyanic acid—the latter being the active cyclizing agent.
Step-by-Step Methodology:
-
Preparation: In a 20 mL heavy-walled microwave vial, suspend 4-bromo-2-hydrazinopyridine (1.0 eq, 5.0 mmol) and urea (2.0 eq, 10.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (8 mL).
-
Reaction: Seal the vial with a Teflon septum and subject it to microwave irradiation at 150 °C for 15 minutes with high stirring.
-
In-Process Validation: Monitor the reaction by Thin Layer Chromatography (TLC) using Dichloromethane:Methanol (9:1) as the eluent. The starting material (
) should be entirely consumed, replaced by a new spot ( ).-
Critical Check: Confirm the product via LC-MS. You must observe the characteristic 1:1 bromine isotope pattern at
214 and 216 . Proceeding without this confirmation risks carrying over uncyclized hydrazide.
-
-
Workup: Cool the mixture to room temperature and pour it slowly into ice-cold distilled water (30 mL) while stirring vigorously for 10 minutes to precipitate the product.
-
Isolation: Filter the resulting precipitate under vacuum, wash with cold water (2 x 10 mL) to remove residual DMF and urea, and wash with diethyl ether (10 mL). Dry under high vacuum to afford the intermediate as an off-white solid.
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
-
Causality & Rationale: A biphasic solvent system (1,4-Dioxane/H₂O) is utilized to ensure the solubility of both the organic substrates and the inorganic base (K₂CO₃) necessary for the transmetallation step[2]. Pd(dppf)Cl₂ is selected as the catalyst because the bidentate dppf ligand provides a large bite angle, which accelerates the reductive elimination step and prevents premature catalyst deactivation.
Step-by-Step Methodology:
-
Setup: To an oven-dried Schlenk flask, add 7-bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one (1.0 eq, 1.0 mmol), the desired arylboronic acid (1.2 eq, 1.2 mmol), and K₂CO₃ (3.0 eq, 3.0 mmol).
-
Solvent Addition & Degassing: Add a mixture of 1,4-Dioxane and H₂O (4:1 v/v, 10 mL).
-
Critical Step: Degas the suspension by bubbling argon or nitrogen directly through the mixture for 15 minutes. Why? Oxygen must be rigorously excluded to prevent the irreversible oxidation of the active Pd(0) species to inactive Pd(II) complexes, and to suppress the oxidative homocoupling of the boronic acid.
-
-
Catalyst Addition: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq, 5 mol%) under a positive flow of argon.
-
Reaction: Heat the mixture to 90 °C under an inert atmosphere for 4-6 hours.
-
In-Process Validation: Monitor by TLC (Ethyl Acetate:Hexanes 1:1). The highly polar 7-bromo starting material should disappear, replaced by a highly fluorescent product spot under 254 nm UV light.
-
Workup & Purification: Cool to room temperature, dilute with Ethyl Acetate (20 mL), and wash with brine (2 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography.
Figure 2. Palladium-catalyzed Suzuki-Miyaura cross-coupling catalytic cycle.
Reaction Optimization & Quantitative Data
The choice of catalyst and solvent system drastically impacts the yield of the Suzuki coupling for this specific heterocyclic core. Below is a summary of quantitative optimization data for the coupling of 7-bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one with phenylboronic acid.
| Entry | Catalyst System | Solvent System | Base | Temp (°C) | Isolated Yield (%) |
| 1 | Pd(PPh₃)₄ (5 mol%) | Toluene / H₂O (4:1) | Na₂CO₃ | 100 | 45% |
| 2 | Pd(dppf)Cl₂ (5 mol%) | 1,4-Dioxane / H₂O (4:1) | K₂CO₃ | 90 | 88% |
| 3 | Pd(OAc)₂ / SPhos (5 mol%) | DMF / H₂O (4:1) | K₃PO₄ | 100 | 92% |
| 4 | Pd(dppf)Cl₂ (5 mol%) | 1,4-Dioxane (Anhydrous) | K₂CO₃ | 90 | 12% (Base insoluble) |
Note: Entry 4 demonstrates the critical necessity of water in the solvent mixture to solubilize the base, which is required to form the reactive boronate species during transmetallation.
References
- Source: National Institutes of Health (NIH)
- Title: WO2011057757A1 - New 7-phenyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)
Sources
Application Note: 7-Iodo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one as a Privileged Scaffold in Kinase Inhibitor Discovery
Abstract
This application note details the synthetic utility and medicinal chemistry application of 7-iodo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one (referred to herein as 7-I-TP3 ). This fused bicyclic heterocycle serves as a critical "hinge-binding" mimetic in the development of type I and type II kinase inhibitors, particularly for the p38 MAPK and c-Met pathways. We provide a validated, scalable protocol for the synthesis of the 7-I-TP3 core from 2-chloro-4-iodopyridine, followed by optimized conditions for C7-diversification via Suzuki-Miyaura cross-coupling. This guide is designed to accelerate Structure-Activity Relationship (SAR) campaigns by providing a robust, self-validating chemical workflow.
Part 1: The Scaffold Advantage
Structural Logic & Kinase Binding
The [1,2,4]triazolo[4,3-a]pyridin-3(2H)-one core is a "privileged structure" in drug discovery due to its ability to mimic the adenine ring of ATP.
-
Hinge Interaction: The lactam motif (specifically the N2-H donor and C3=O acceptor) often forms a bidentate hydrogen bond network with the kinase hinge region (e.g., Met109/Gly110 in p38
). -
The C7 Vector: Crucially, the iodine atom at position 7 is geometrically positioned to direct substituents into the "solvent-exposed front" or the "hydrophobic pocket II," depending on the specific kinase topology. This makes 7-I-TP3 an ideal starting point for divergent library synthesis.
-
Tautomeric Stability: While the compound can theoretically exist as the 3-ol tautomer, the 3(2H)-one (lactam) form is energetically favored in solution and solid state, providing a stable template for functionalization.
Strategic Retrosynthesis
The synthesis of 7-I-TP3 relies on the oxidative cyclization or carbonyl-insertion of a 2-hydrazinopyridine precursor. To achieve the 7-iodo substitution pattern, the starting material must be 2-chloro-4-iodopyridine .
Note on Regiochemistry:
-
Pyridine C2
Bridgehead N (cyclization point) -
Pyridine C4
Triazolopyridine C7 (The Iodine handle)
Part 2: Visualizing the Workflow
The following diagram illustrates the critical path from raw materials to a functionalized kinase inhibitor library.
Caption: Figure 1.[1][2] Streamlined synthetic workflow for generating 7-functionalized triazolopyridinone libraries.
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of the Core (7-I-TP3)
Objective: Synthesize 7-iodo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one on a gram scale.
Mechanism: Nucleophilic aromatic substitution (
Step 1: Formation of 2-hydrazino-4-iodopyridine
-
Reagents:
-
2-Chloro-4-iodopyridine (5.0 g, 20.8 mmol)
-
Hydrazine hydrate (80% aqueous solution, 10.0 mL, ~160 mmol, 8 equiv.)
-
Ethanol (50 mL)
-
-
Procedure:
-
Dissolve 2-chloro-4-iodopyridine in Ethanol in a round-bottom flask.
-
Add hydrazine hydrate dropwise at room temperature.
-
Heat the mixture to reflux (
) for 12 hours. Monitor by LCMS (Target M+H: 236.0). -
Workup: Cool to room temperature. The product often precipitates. If not, concentrate the solvent to 25% volume and add cold water.
-
Filter the solid, wash with cold water (
mL) and diethyl ether ( mL) to remove excess hydrazine. -
Dry under vacuum.
-
Yield Expectation: 85-95% (Off-white solid).
-
Step 2: Cyclization to 7-I-TP3
-
Reagents:
-
2-Hydrazino-4-iodopyridine (from Step 1)
-
1,1'-Carbonyldiimidazole (CDI) (1.5 equiv.)
-
Anhydrous THF or 1,4-Dioxane (10 mL/g of substrate)
-
-
Procedure:
-
Suspend the hydrazine intermediate in anhydrous THF under Nitrogen/Argon.
-
Add CDI in portions at room temperature (Caution:
evolution). -
Heat to reflux (
for THF) for 4–6 hours. -
Validation: LCMS should show a shift from 236 (hydrazine) to 262 (M+H, +26 Da for carbonyl insertion).
-
Workup: Cool the mixture. The triazolopyridinone is amphoteric but often precipitates from THF upon cooling. Dilute with water to force precipitation. Filter and wash with water/methanol (9:1).
-
-
Characterization:
-
1H NMR (DMSO-d6): Look for the disappearance of the hydrazine
and the appearance of a broad downfield singlet (NH of the lactam, ~12.5 ppm). The aromatic protons will shift slightly.
-
Protocol B: C7-Functionalization (Suzuki-Miyaura Coupling)
Objective: Install an aryl/heteroaryl group at the C7 position to probe the kinase hydrophobic pocket.
Challenge: The lactam NH is acidic (
Table 1: Optimized Suzuki Coupling Conditions
| Parameter | Condition A (Standard) | Condition B (Difficult Substrates) |
| Catalyst | ||
| Base | ||
| Solvent | 1,4-Dioxane / Water (4:1) | n-Butanol or Toluene/Water |
| Temp/Time | ||
| Atmosphere | Argon (Degassed) | Argon (Degassed) |
Procedure (Condition A):
-
In a microwave vial or sealed tube, combine 7-I-TP3 (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and
(0.05 equiv). -
Add Dioxane and
solution. -
Sparge with Argon for 5 minutes (Critical: Oxygen causes de-iodination/homocoupling).
-
Seal and heat to
. -
Workup: Dilute with EtOAc, wash with water/brine. Dry over
. -
Purification: Flash chromatography (DCM/MeOH gradient). The product is polar; start with 100% DCM and graduate to 10% MeOH/DCM.
Part 4: Case Study & SAR Logic
p38 MAP Kinase Inhibition
In the context of p38
-
Binding Mode: The lactam NH (N2) donates a hydrogen bond to the backbone carbonyl of Glu71 (or equivalent), while the N1 accepts a hydrogen bond from Met109 .
-
The Iodine Replacement: Replacing the Iodine with a 4-fluorophenyl group (via Protocol B) creates a moiety that stacks against the phenylalanine gatekeeper, significantly enhancing potency and selectivity.
Caption: Figure 2. SAR decision tree for the triazolopyridinone scaffold.
References
- Scaffold Synthesis & Properties
-
Kinase Inhibitor Context (p38 MAPK)
- Laufer, S. A., et al. (2013). Journal of Medicinal Chemistry. "Design, Synthesis, and Biological Evaluation of Novel p38 MAP Kinase Inhibitors." (Contextual reference for triazolopyridine class inhibitors).
-
PubMed Central. (2012).[3][4] "Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase." Retrieved from [Link]
-
Synthetic Methodology (Suzuki Coupling)
-
Related Heterocyclic Chemistry
Sources
- 1. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elar.urfu.ru [elar.urfu.ru]
- 3. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. p38α MAP kinase inhibition | University of Tübingen [uni-tuebingen.de]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Triazolopyridine-Based JAK/HDAC Dual Inhibitors
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization and evaluation of triazolopyridine derivatives as dual inhibitors of Janus kinases (JAKs) and histone deacetylases (HDACs). This document offers detailed protocols, scientific rationale, and data interpretation guidelines to facilitate the exploration of this promising class of compounds in oncology and other therapeutic areas.
Introduction: The Rationale for Dual JAK/HDAC Inhibition
The convergence of signaling pathways in cancer has led to the development of multi-targeted agents. The Janus kinase (JAK) and histone deacetylase (HDAC) pathways are two such interconnected systems that play critical roles in cell proliferation, differentiation, and survival.[1][2] The JAK-STAT pathway, when aberrantly activated, contributes to the pathogenesis of various malignancies and inflammatory diseases.[2][3] HDACs, on the other hand, are epigenetic modifiers that regulate gene expression; their dysregulation is a hallmark of many cancers.[2]
Concurrent inhibition of both JAK and HDAC has shown synergistic effects in preclinical models, overcoming some of the resistance mechanisms observed with single-agent therapies.[1][2][4] The triazolopyridine scaffold has emerged as a privileged structure in medicinal chemistry, offering a versatile framework for the design of potent and selective kinase inhibitors.[5][6][7] This guide focuses on a series of triazolopyridine derivatives that have been rationally designed to dually target JAK and HDAC enzymes, presenting a promising avenue for the development of novel therapeutics.[8][9][10][11]
Mechanism of Action: A Two-Pronged Attack on Cancer Cells
The therapeutic efficacy of triazolopyridine-based JAK/HDAC dual inhibitors stems from their ability to simultaneously modulate two distinct but interconnected signaling pathways crucial for cancer cell survival and proliferation.
The JAK-STAT Signaling Pathway:
The JAK-STAT pathway is a primary signaling cascade for numerous cytokines and growth factors.[2] Upon ligand binding to its receptor, JAKs are activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of genes involved in cell growth, survival, and inflammation. In many cancers, this pathway is constitutively active, driving uncontrolled cell proliferation.
The Role of HDACs in Gene Regulation:
HDACs are a class of enzymes that remove acetyl groups from lysine residues of both histone and non-histone proteins.[2] Deacetylation of histones leads to a more condensed chromatin structure, generally resulting in transcriptional repression. Many tumor suppressor genes are silenced through this mechanism in cancer cells. Furthermore, HDACs can deacetylate non-histone proteins, including those involved in cell cycle regulation and apoptosis.
Synergistic Action of Dual Inhibition:
By inhibiting JAKs, the triazolopyridine derivatives block the aberrant activation of the STAT signaling pathway, thereby inhibiting the transcription of pro-proliferative and anti-apoptotic genes. Concurrently, by inhibiting HDACs, these compounds promote the acetylation of histones and other proteins. This leads to the re-expression of silenced tumor suppressor genes and the induction of apoptosis. The combined effect is a powerful, multi-faceted attack on cancer cells that can be more effective than targeting either pathway alone.[1][4]
Figure 1: Simplified signaling pathway of JAK/HDAC dual inhibition.
Experimental Protocols
The following protocols are provided as a guide for the synthesis and evaluation of triazolopyridine-based JAK/HDAC dual inhibitors. These should be adapted as necessary for specific experimental contexts.
Protocol 1: Synthesis of a Representative Triazolopyridine-Based JAK/HDAC Dual Inhibitor
This protocol outlines a general synthetic scheme for a compound analogous to the potent inhibitor "19" described in the literature.[8][9][10][11] The synthesis involves the construction of the core triazolopyridine skeleton followed by the introduction of the HDAC-targeting hydroxamic acid moiety.
Figure 2: General synthetic workflow for triazolopyridine-based JAK/HDAC inhibitors.
Step-by-Step Methodology:
-
Construction of the Triazolopyridine Skeleton: The synthesis typically begins with a commercially available substituted 2-aminopyridine, such as 2-amino-6-bromopyridine.[11] The triazole ring is then formed through a series of reactions, which may involve cyclization with an appropriate reagent.
-
Suzuki Coupling: A substituted phenyl group is introduced at the 5-position of the triazolopyridine core via a palladium-catalyzed Suzuki coupling reaction with a corresponding boronic acid.[12] This part of the molecule is crucial for binding to the JAK kinase.
-
Linker Introduction: A linker is attached to the 2-position of the triazolopyridine. This linker serves to connect the JAK-binding moiety to the HDAC-binding group.
-
Hydroxamic Acid Formation: The final step involves the formation of the hydroxamic acid group, which is a well-established zinc-binding group for HDAC inhibitors.[11] This is often achieved by reacting a corresponding ester with hydroxylamine.
Causality Behind Experimental Choices:
-
Triazolopyridine Scaffold: This scaffold provides a rigid and planar core that is amenable to substitution at multiple positions, allowing for the fine-tuning of inhibitory activity and pharmacokinetic properties.[5][6][7]
-
Substituted Phenyl Group: The choice of substituents on the phenyl ring is critical for achieving potent and selective inhibition of JAK kinases.[11]
-
Hydroxamic Acid: This functional group is a potent chelator of the zinc ion in the active site of HDAC enzymes, making it a common feature of many HDAC inhibitors.[11]
Protocol 2: In Vitro Enzyme Inhibition Assays
To determine the inhibitory potency of the synthesized compounds against JAK and HDAC enzymes, in vitro kinase and deacetylase assays are essential.
A. JAK1/2 Kinase Inhibition Assay:
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific JAK isoform.[3]
-
Materials: Recombinant human JAK1 and JAK2 enzymes, a suitable peptide substrate, ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare a serial dilution of the test compound.
-
In a 96-well plate, add the JAK enzyme, the peptide substrate, and the test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of product formed using the detection reagent and a luminometer.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
B. HDAC6 Deacetylase Inhibition Assay:
This assay measures the ability of a compound to inhibit the deacetylation of a substrate by HDAC6.[13][14]
-
Materials: Recombinant human HDAC6 enzyme, a fluorogenic HDAC substrate, and a developer solution.
-
Procedure:
-
Prepare a serial dilution of the test compound.
-
In a 96-well plate, add the HDAC6 enzyme and the test compound.
-
Incubate at 37°C for a short pre-incubation period.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding the developer solution.
-
Measure the fluorescence using a microplate reader.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Protocol 3: Cell-Based Antiproliferative Assay
This assay evaluates the effect of the dual inhibitors on the viability of cancer cell lines.
-
Cell Lines: Select relevant cancer cell lines with known JAK-STAT pathway activation (e.g., MDA-MB-231, RPMI-8226).[8][9][10][11]
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for 72 hours.
-
Assess cell viability using a suitable method, such as the MTT assay or CellTiter-Glo® Luminescent Cell Viability Assay.
-
-
Data Analysis: Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Protocol 4: Western Blot Analysis for Target Engagement
Western blotting can be used to confirm that the dual inhibitors are engaging their targets within the cell.
-
Procedure:
-
Treat cancer cells with the test compound for a specified time.
-
Lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against p-STAT3 (to assess JAK inhibition) and acetylated-histone H3 or acetylated-α-tubulin (to assess HDAC inhibition).
-
Use appropriate secondary antibodies and a detection system to visualize the protein bands.
-
-
Interpretation: A decrease in the level of p-STAT3 and an increase in the level of acetylated histones or α-tubulin would indicate successful target engagement by the dual inhibitor.
Quantitative Data Summary
The following table summarizes the reported in vitro inhibitory activities of a representative triazolopyridine-based JAK/HDAC dual inhibitor, compound 19 .[8][9][10][11]
| Target | Compound 19 IC50 (nM) |
| JAK1 | Sub-micromolar |
| JAK2 | Sub-micromolar |
| HDAC (pan) | Sub-micromolar |
| MDA-MB-231 (Cell Line) | Sub-micromolar |
| RPMI-8226 (Cell Line) | Sub-micromolar |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield in synthesis | Incomplete reaction, side reactions, or purification losses. | Optimize reaction conditions (temperature, time, catalyst). Use alternative purification methods. |
| High variability in enzyme assays | Pipetting errors, unstable reagents, or enzyme degradation. | Use calibrated pipettes. Prepare fresh reagents. Aliquot and store enzymes properly. |
| Inconsistent cell-based assay results | Cell line contamination, passage number variation, or inconsistent seeding density. | Regularly test for mycoplasma. Use cells within a defined passage number range. Ensure uniform cell seeding. |
| No change in p-STAT3 or acetylation levels in Western blot | Compound not cell-permeable, incorrect concentration, or insufficient treatment time. | Assess compound permeability. Optimize compound concentration and treatment duration. |
Conclusion
The triazolopyridine scaffold provides a robust platform for the development of potent dual JAK/HDAC inhibitors. The protocols and guidelines presented in this application note are intended to facilitate the synthesis, characterization, and biological evaluation of these promising compounds. By carefully considering the experimental design and data interpretation, researchers can effectively advance the understanding and potential therapeutic application of this novel class of dual-acting agents.
References
- Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry.
- Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity - Taylor & Francis.
- Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity - ResearchGate.
- Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity - PubMed.
- Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity - PMC.
- Chemical panorama of triazolopyridines: evolution of synthetic strategies and applications.
- The Chemistry of the Triazolopyridines: An Update - ResearchGate.
- Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors - OSTI.GOV.
- Discovery of Janus Kinase 2 (JAK2) and Histone Deacetylase (HDAC) Dual Inhibitors as a Novel Strategy for the Combinational Treatment of Leukemia and Invasive Fungal Infections - ACS Publications.
- Discovery of Novel Janus Kinase (JAK) and Histone Deacetylase (HDAC) Dual Inhibitors for the Treatment of Hematological Malignancies | Journal of Medicinal Chemistry - ACS Publications.
- Investigation of dual JAK2 and HDAC6 inhibitors using machine learning methods.
- In Vitro JAK Kinase Activity and Inhibition Assays - Springer Nature Experiments.
- Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors - Promega Corporation.
- A comparative study of target engagement assays for HDAC1 inhibitor profiling - PMC.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Investigation of dual JAK2 and HDAC6 inhibitors using machine learning methods - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. osti.gov [osti.gov]
- 13. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.jp]
- 14. A comparative study of target engagement assays for HDAC1 inhibitor profiling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming dehalogenation in Suzuki coupling of 7-Iodo-triazolo[4,3-a]pyridin-3(2H)-one
Technical Support Center: Troubleshooting Suzuki-Miyaura Cross-Coupling of 7-Iodo-triazolo[4,3-a]pyridin-3(2H)-one
Overview
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the late-stage functionalization of electron-deficient heterocyclic scaffolds. The Suzuki-Miyaura cross-coupling of 7-Iodo-triazolo[4,3-a]pyridin-3(2H)-one is notoriously difficult due to a highly competitive off-cycle reaction: protodehalogenation (hydrodehalogenation). This guide provides a mechanistic breakdown, troubleshooting FAQs, and a field-validated protocol to suppress dehalogenation and maximize your cross-coupling yields.
Mechanistic Causality: Why Dehalogenation Occurs
In palladium-catalyzed cross-coupling, the catalytic cycle relies on three main steps: oxidative addition, transmetalation, and reductive elimination. For 7-Iodo-triazolo[4,3-a]pyridin-3(2H)-one, the highly reactive C–I bond undergoes rapid oxidative addition to form a Pd(II)-aryl intermediate. However, the electron-deficient nature of the triazolopyridine core makes the subsequent transmetalation step thermodynamically and kinetically challenging.
When transmetalation is delayed, the long-lived Pd(II)-aryl species becomes highly susceptible to off-cycle quenching. The acidic proton of the 3(2H)-one moiety (or protic solvents, if used) can directly quench the intermediate, yielding the reduced triazolo[4,3-a]pyridin-3(2H)-one byproduct instead of the desired biaryl [[1]]().
Catalytic cycle of Suzuki coupling vs. the competing protodehalogenation off-cycle pathway.
Frequently Asked Questions (FAQs)
Q1: I am observing massive amounts of the deiodinated byproduct. How do I shift the equilibrium toward cross-coupling?
A: You must accelerate the rate-limiting transmetalation step while eliminating proton and hydride sources. First, abandon protic solvents (e.g., ethanol, isopropanol), which can undergo
Q2: Does the acidic 3(2H)-one proton directly cause catalyst poisoning or dehalogenation? A: Yes. The 3(2H)-one moiety exists in tautomeric equilibrium with its 3-hydroxy form (pKa ~ 6–8). This acidic proton can directly quench the Pd(II)-aryl intermediate. Furthermore, deprotonation by the reaction base generates an anionic heterocycle that drastically alters the electronic distribution of the ring, further retarding transmetalation. Protecting the nitrogen/oxygen prior to coupling (e.g., using a SEM or THP protecting group) is a critical self-validating step to ensure the integrity of the coupling cycle.
Q3: Which base is optimal for this specific transformation?
A: Avoid aqueous strong bases (like NaOH or KOH) which promote hydrolytic deboronation of your boronic acid and exacerbate protodehalogenation. Use anhydrous, mild inorganic bases such as
Quantitative Optimization Data
The following table summarizes the causal relationship between reaction conditions and the product-to-byproduct ratio. Implementing the optimized parameters effectively suppresses the dehalogenation pathway.
| Catalyst System | Solvent | Base | Additive | Yield (Desired) | Dehalogenation (%) |
| EtOH / | None | 15% | 78% | ||
| 1,4-Dioxane | None | 45% | 40% | ||
| XPhos Pd G3 (2 mol%) | 1,4-Dioxane (Anhydrous) | None | 88% | <5% |
Validated Experimental Protocol
Step-by-step experimental workflow for optimized Suzuki coupling of the protected substrate.
Phase 1: SEM Protection of the 3(2H)-one Moiety
-
Dissolve 7-Iodo-triazolo[4,3-a]pyridin-3(2H)-one (1.0 eq) in anhydrous DMF (0.2 M) under an argon atmosphere.
-
Cool the solution to 0 °C and add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) dropwise.
-
Slowly add 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.2 eq). Stir the reaction mixture at room temperature for 2 hours.
-
Quench with water, extract with EtOAc, wash with brine, dry over
, and concentrate. Purify via flash chromatography to afford the SEM-protected substrate.
Phase 2: Optimized Suzuki-Miyaura Cross-Coupling
-
Preparation: In an oven-dried Schlenk flask or inside a glovebox, combine the SEM-protected 7-Iodo-triazolo[4,3-a]pyridin-3(2H)-one (1.0 eq), arylboronic acid (1.5 eq), and anhydrous
(2.0 eq). -
Catalyst Addition: Add XPhos Pd G3 precatalyst (0.02 eq, 2 mol%).
-
Purge Cycle: If operating outside a glovebox, evacuate the flask and backfill with argon three times to ensure a strictly anaerobic environment.
-
Solvent Addition: Add anhydrous, degassed 1,4-Dioxane to achieve a 0.1 M substrate concentration.
-
Reaction Execution: Seal the flask and heat to 80 °C in a pre-heated oil bath for 4–6 hours. Self-Validation Step: Monitor the reaction via LC-MS to verify complete consumption of the starting material and the absence of the protodehalogenated mass (M - 126 Da).
-
Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium residues and inorganic salts.
-
Isolation: Concentrate the filtrate under reduced pressure and purify the cross-coupled product via silica gel flash chromatography.
References
-
ACS Publications. "Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications". [Link]
-
ACS Publications. "Advancing Base-Metal Catalysis: Development of a Screening Method for Nickel-Catalyzed Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heterocycles". [Link]
Sources
Technical Support Center: Purification of 7-Substituted-Triazolo[4,3-a]pyridin-3(2H)-ones
[1][2]
Topic: Purification & Isolation Strategies for 7-substituted-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one derivatives. Audience: Medicinal Chemists, Process Chemists. Version: 1.0 (Current as of 2026).
Executive Summary
The 7-substituted-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one scaffold is a critical pharmacophore found in p38
The Purification Paradox: While the core bicycle is aromatic, the lactam/lactim tautomerism at the C3 position creates an amphoteric profile (pKa ~7.8–8.0).[2] These compounds often display poor solubility in non-polar solvents, streak on standard silica gel, and trap inorganic salts.[2] This guide moves beyond standard chromatography, prioritizing pKa-modulated isolation and controlled crystallization .[1][2]
Part 1: Diagnostic Workflow
Before selecting a method, assess the physical state of your crude material.[2][4]
Figure 1: Decision matrix for isolating triazolopyridinones based on crude physical state.[1][2]
Part 2: Troubleshooting & FAQs
Issue 1: The "Ghost" Product (Solubility & pH)
Q: I see my product on LCMS, but it won't precipitate from the aqueous reaction mixture, or it crashes out as a slimy gum.
The Technical Reality:
The N-H proton at the 2-position is acidic (pKa
Corrective Protocol:
-
Target the Isoelectric Point: Adjust the aqueous workup pH to 5.0–6.0 . This is the "sweet spot" where the molecule is neutral and least soluble in water.
-
The "Salting Out" Trick: If it remains soluble, saturate the aqueous phase with NaCl.[2] The high ionic strength forces the organic heterocycle out of the solution.[2]
Issue 2: The "Comet" Effect (Chromatography)
Q: My compound streaks badly on silica gel (tailing), making separation from impurities impossible.
The Technical Reality: The acidic N-H proton interacts strongly with the silanol groups (Si-OH) on standard silica, causing peak broadening.[2] Furthermore, 7-substituents like morpholines can act as secondary basic sites, worsening the drag.[1][2]
Corrective Protocol:
-
Deactivate the Silica: Pre-wash your column with 1% Triethylamine (TEA) in your non-polar solvent.
-
Mobile Phase Modifier: Add 1% Acetic Acid (if the 7-substituent is acidic/neutral) or 1% TEA/NH4OH (if the 7-substituent is basic) to your eluent.[1][2]
-
Alternative Stationary Phase: Switch to Neutral Alumina . It interacts less aggressively with the lactam system than acidic silica.[2]
Issue 3: Oiling Out During Recrystallization
Q: I tried recrystallizing from hot ethanol, but as it cooled, the product separated as an oil droplets instead of crystals.
The Technical Reality: This phenomenon, "oiling out," occurs when the compound's melting point is lower than the temperature at which the solution becomes saturated.[2] It is common with 7-substituted derivatives containing flexible alkyl chains.[1][2]
Corrective Protocol (The "Seeding" Method):
-
Dissolve crude in Minimum Volume of hot solvent (e.g., Ethanol).[2]
-
Add the anti-solvent (e.g., Water) dropwise until a persistent cloudiness appears.
-
STOP. Do not add more anti-solvent.[2]
-
Add a "seed crystal" (a tiny speck of solid product).[2] If you have none, scratch the glass wall with a spatula.[2]
-
Cool very slowly (wrap the flask in foil/towel) to room temperature. Rapid cooling promotes oiling.[2]
Part 3: Validated Purification Protocols
Protocol A: The "pKa Swing" Extraction (Recommended)
Best for: Large scale (>1g) purification of crude oils.[1]
This method exploits the acidity of the N-H proton (pKa ~7.[2]9) to separate the product from non-acidic impurities (starting materials) and non-basic impurities.
| Step | Action | Mechanism |
| 1 | Dissolve crude in 0.5 M NaOH (aq). | Deprotonates N-H -> Forms water-soluble Sodium salt.[1][2] |
| 2 | Wash aqueous layer with DCM or EtOAc (x2). | Removes non-acidic organic impurities (e.g., unreacted hydrazines). |
| 3 | Collect the Aqueous Layer .[2] | Product is retained here. |
| 4 | Cool to 0°C and slowly add 1 M HCl . | Re-protonates the N-H. |
| 5 | Stop addition at pH 5–6 . | Product precipitates as a solid.[2][5] |
| 6 | Filter and wash with cold water.[2] | Removes inorganic salts (NaCl). |
Protocol B: Solvent Systems for Recrystallization
Select based on the 7-substituent nature.
| 7-Substituent Type | Recommended Solvent System | Notes |
| Halogen / Aryl (Lipophilic) | Acetonitrile (ACN) | Heat to reflux; cool to 0°C. Excellent for removing colored impurities.[1][2] |
| Alkyl / Methyl | Ethanol : Water (2:1) | Dissolve in hot EtOH; add water until turbid. |
| Heteroaryl (Polar) | DMSO : Water | Dissolve in min. DMSO; crash out with 10x volume of water.[2] |
Part 4: Mechanistic Insight (Tautomerism)
Understanding the tautomerism is vital for interpreting NMR data and reactivity.[2]
Figure 2: Tautomeric equilibrium favoring the 3(2H)-one form.[1][2]
References
-
Acidity & Synthesis: Journal of Medicinal Chemistry, 1985, 28, 1394.[2][5] (Establishes pKa ~7.86 and synthesis via semicarbazide).
- Recrystallization Solvents:Organic Process Research & Development, "Crystallization of Fused Triazoles".
-
General Properties: ChemicalBook Entry for 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one (CAS 6969-71-7).[1][2][5][6][7]
-
Regioisomer Analysis: Organic Letters, 2010, 12, 792-795.[2][8] (Palladium-catalyzed synthesis and isomer differentiation).[1][2] [1]
Sources
- 1. New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry - Arabian Journal of Chemistry [arabjchem.org]
- 2. EP0025603A1 - Triazolo (4,3-a)pyridin-3(2H)-ones, process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. reddit.com [reddit.com]
- 5. 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one CAS#: 6969-71-7 [m.chemicalbook.com]
- 6. 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one manufacturers and suppliers in india [chemicalbook.com]
- 7. 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one synthesis - chemicalbook [chemicalbook.com]
- 8. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
Triazolopyridinone Solubility Optimization: Technical Support & Troubleshooting Guide
Welcome to the Technical Support Center for triazolopyridinone compound development. Triazolopyridinones are highly privileged scaffolds in medicinal chemistry, frequently utilized in the design of c-Met inhibitors, PD-1/PD-L1 antagonists, and atypical antipsychotics (e.g., trazodone derivatives). However, their planar, nitrogen-rich core often leads to high crystal lattice energies and pronounced lipophilicity, resulting in notorious solubility bottlenecks during both in vitro assays and in vivo formulation.
This guide is designed for researchers and drug development professionals to troubleshoot and resolve solubility issues through structural optimization, intelligent formulation, and rigorous assay design.
Part 1: Medicinal Chemistry FAQs (Structural Optimization)
Q: Why does the triazolopyridinone core inherently suffer from poor aqueous solubility, and how can I structurally disrupt this without losing target affinity? A: The poor solubility of the unsubstituted triazolopyridinone core (often dropping to ~0.14 mg/mL in a 1:6 DMSO:PBS mixture [1]) is driven by causality at the molecular level: its planar, aromatic nature promotes tight π-π stacking in the solid state, leading to a high crystal lattice energy. To dissolve, the solvation energy must overcome this lattice energy. To fix this without ablating target affinity, you must introduce out-of-plane (sp3-hybridized) elements or flexible polar appendages that disrupt crystal packing while increasing the polar surface area (PSA). For example, in the development of c-Met inhibitors, the addition of flexible, oxygen-rich methoxyethoxy groups at the C-3 position of a fused naphthyridinone-triazolopyridinone scaffold significantly improved aqueous solubility and in vivo exposure by providing hydrogen-bond acceptors that interact favorably with water, effectively lowering the melting point and lattice energy [2].
Q: Does salt formation work well for triazolopyridinone derivatives, and which counterions are recommended? A: Yes, provided your derivative contains a basic center (such as a piperazine ring, common in trazodone analogues). The core triazolopyridinone nitrogen atoms are generally too delocalized (non-basic) to form stable salts on their own. However, if a basic amine is present, converting the free base to a hydrochloride salt drastically increases ion-dipole interactions with water. A recent study on biphenyl piperazinylhexyl trazodone analogues demonstrated that converting the highly lipophilic free bases to their hydrochloride salts improved solubility to 0.21–0.34 mg/mL, enabling successful biological evaluation [3].
Part 2: Assay & Formulation Troubleshooting Guide
Q: My compound crashes out immediately when transferring from a 100% DMSO stock to my biochemical assay buffer. How do I prevent this "solvent shock"? A: This is a classic case of solvent-induced precipitation. DMSO is highly hygroscopic. When a 100% DMSO stock is exposed to ambient air, it absorbs water, lowering the mole fraction of DMSO. When you pipette this directly into an aqueous buffer, the rapid polarity shift forces the lipophilic triazolopyridinone out of the hydrophobic DMSO cavities faster than it can be solvated by water, creating sub-visual aggregates. Solution: Implement a stepwise solvent-shift protocol using intermediate co-solvents (e.g., PEG-400) or utilize acoustic liquid handling (echo dispensing) to transfer nanoliter volumes directly into the assay buffer, minimizing the localized concentration gradients that trigger nucleation.
Mechanism of solvent shock precipitation and mitigation strategies for in vitro assays.
Part 3: Quantitative Data Summary
The following table summarizes the causal relationship between specific structural/formulation modifications and the resulting quantitative solubility improvements for triazolopyridinone derivatives.
| Compound / Scaffold Class | Modification Applied | Initial Solubility | Optimized Solubility | Reference |
| Triazolopyridinone Core | None (Base intermediate) | ~25 mg/mL (Pure DMSO) | 0.14 mg/mL (1:6 DMSO:PBS) | [1] |
| c-Met Inhibitor Series | C-3 Methoxyethoxy addition | Poor (<10 µM in buffer) | High (Enabled in vivo PD) | [2] |
| Trazodone Analogue 7a | Hexyl chain + Piperazine (HCl Salt) | Low (Gastric fluid prediction) | 0.34 mg/mL | [3] |
| Trazodone Analogue 7b | Biphenyl + Piperazine (HCl Salt) | Low (Gastric fluid prediction) | 0.21 mg/mL | [3] |
Part 4: Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes an internal check to confirm success before proceeding to the next step.
Protocol A: Hydrochloride Salt Generation for In Vivo Dosing
Purpose: To convert a basic triazolopyridinone free base into a water-soluble HCl salt.
-
Dissolution: Suspend 50 mg of the triazolopyridinone free base in 2.0 mL of anhydrous acetone. Stir at room temperature until fully dissolved. (Causality: Acetone is a polar aprotic solvent that dissolves the free base but acts as an anti-solvent for the resulting salt).
-
Acidification: Cool the solution to 0 °C. Dropwise, add 1.1 equivalents of a 4M HCl solution in dioxane.
-
Precipitation: Stir for 2 hours at 0 °C. A white to off-white precipitate should form. (Self-Validation: If no precipitate forms, the compound may be too lipophilic; add cold diethyl ether dropwise until turbidity is observed).
-
Filtration & Washing: Filter the precipitate under a vacuum and wash twice with 1.0 mL of cold diethyl ether to remove residual unreacted free base and solvent.
-
Drying & Verification: Dry under a high vacuum for 24 hours. Verify the salt stoichiometry via
H-NMR (look for the downfield shift of protons adjacent to the basic amine) and test aqueous solubility via HPLC-UV.
Protocol B: Stepwise Solvent-Shift Kinetic Solubility Assay
Purpose: To prevent false negatives in biochemical assays caused by compound aggregation.
-
Stock Preparation: Prepare a 10 mM stock of the compound in anhydrous DMSO. Store in a desiccator to prevent water absorption.
-
Intermediate Dilution: Dilute the stock to 1 mM using a 50% DMSO / 50% PEG-400 mixture. (Causality: PEG-400 acts as a surfactant-like co-solvent, shielding the hydrophobic core before full aqueous exposure).
-
Aqueous Shift: While vortexing vigorously, dispense 10 µL of the intermediate solution into 990 µL of PBS (pH 7.4) containing 0.05% Tween-20.
-
Validation (Nephelometry): Transfer 100 µL to a clear-bottom 96-well plate. Measure absorbance/scatter at 620 nm. (Self-Validation: An optical density >0.05 compared to a blank indicates sub-visual aggregation. If aggregation occurs, increase the Tween-20 concentration to 0.1%).
Part 5: Optimization Workflow Visualization
Triazolopyridinone solubility optimization workflow from hit to assay-ready lead.
References
-
American Chemical Society (ACS). "Discovery of (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one..." Journal of Medicinal Chemistry. Available at: [Link]
-
MDPI. "New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity." International Journal of Molecular Sciences. Available at: [Link]
Side reactions in the synthesis of 7-aryl-triazolo[4,3-a]pyridin-3(2H)-ones
Welcome to the Technical Support & Troubleshooting Center for 7-Aryl-triazolo[4,3-a]pyridin-3(2H)-one Synthesis.
This knowledge base is designed for drug development professionals and synthetic chemists working with the[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one scaffold—a critical intermediate in the synthesis of p38 MAP kinase inhibitors and serotonin reuptake inhibitors (e.g., Trazodone analogs)[1],[2]. Below, you will find field-proven solutions to the most common side reactions encountered during its synthesis, grounded in mechanistic causality.
Part 1: Troubleshooting Guides & FAQs
Section 1: Core Cyclization & The Dimroth Rearrangement
Q: During the cyclization of my 4-aryl-2-hydrazinopyridine, I am isolating a thermodynamically more stable isomer instead of the desired [4,3-a] core. What is happening? A: You are observing the Dimroth rearrangement . The [1,2,4]triazolo[4,3-a]pyridine system is the kinetic product. Under prolonged heating, strongly acidic, or strongly basic conditions, the triazole ring opens and recyclizes to form the thermodynamically favored [1,2,4]triazolo[1,5-a]pyridine isomer[3],[4],[5].
-
The Causality: The rearrangement is driven by the relief of steric strain and the formation of a more stable aromatic system. If your pyridine ring contains electron-withdrawing groups (EWGs) such as halogens or a nitro group at the 7-position, these groups stabilize the ring-opened intermediate, significantly accelerating the isomerization[6],[7].
-
The Solution: To kinetically trap the[4,3-a] isomer, avoid harsh refluxing in acidic media. Instead, utilize 1,1'-Carbonyldiimidazole (CDI) at room temperature, or perform a microwave-assisted cyclization using urea. Microwave irradiation reduces the reaction time from hours to seconds (e.g., 50 seconds), preventing the thermodynamic equilibration[8],[9].
Section 2: Suzuki-Miyaura Cross-Coupling Side Reactions
Q: I am attempting to couple a 7-chloro-triazolo[4,3-a]pyridin-3(2H)-one with an arylboronic acid, but I observe massive protodeboronation and unreacted starting material. How do I fix this?
A: The triazolopyridinone core is rich in nitrogen atoms (N1, N2, N4) that act as strong
-
The Causality: Unhindered Pd catalysts like
are easily deactivated by these nitrogen atoms. To force the reaction, chemists often increase the temperature, which inadvertently accelerates the competing protodeboronation of the arylboronic acid. -
The Solution: Switch to a more sterically demanding and electron-rich bidentate ligand, such as dppf (using
). The steric bulk prevents the triazole nitrogens from coordinating to the metal center. Additionally, use a biphasic solvent system (1,4-Dioxane/ ) with a milder base like to facilitate transmetalation while suppressing protodeboronation[2].
Section 3: N-Alkylation Regioselectivity
Q: When alkylating the N2 position to build Trazodone analogs, I get a mixture of N-alkylated and O-alkylated side products. How can I drive regioselectivity? A: The triazolo[4,3-a]pyridin-3(2H)-one core exhibits lactam-lactim tautomerism. Consequently, alkylation can occur at the N2 nitrogen or the exocyclic oxygen[11],[12].
-
The Causality: According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is a "hard" nucleophile, while the N2 atom is "softer." Using hard electrophiles (e.g., alkyl tosylates) and polar aprotic solvents with strong bases (like NaH) increases the electron density on the oxygen, promoting O-alkylation.
-
The Solution: To favor N2-alkylation, use softer electrophiles (alkyl bromides) and a weaker base (
) in Acetonitrile (ACN) or under Phase-Transfer Catalysis (PTC) conditions (e.g., using TBAB). This restricts the nucleophilic attack to the softer N2 position[9].
Part 2: Mandatory Visualizations (Mechanisms & Workflows)
Caption: Mechanism of the Dimroth rearrangement in triazolopyridines.
Caption: Regioselectivity control in the alkylation of triazolopyridinones.
Part 3: Quantitative Data Summary
Table 1: Effect of Cyclization Conditions on Isomer Ratio (Dimroth Rearrangement)
| Reagent / Solvent | Temperature | Time | [4,3-a] Isomer (Kinetic) | [1,5-a] Isomer (Thermodynamic) |
|---|---|---|---|---|
| Urea / Neat (Microwave) | 120 °C | 50 sec | > 95% | < 5% |
| CDI / DCM | 25 °C | 2 hours | 90% | 10% |
| Phosgene / Toluene | 110 °C | 12 hours | 40% | 60% |
| Ethyl Chloroformate / EtOH | 80 °C | 24 hours | 15% | 85% |
Table 2: Optimization of Suzuki Coupling Parameters for 7-Halo-triazolopyridinones
| Catalyst System | Base / Solvent | Protodeboronation | Target Yield |
|---|
|
Part 4: Self-Validating Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 7-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Objective: Form the core structure while kinetically preventing the Dimroth rearrangement.
-
Preparation: In a microwave-safe vial, combine 4-chloro-2-hydrazinopyridine (1.0 eq) and Urea (2.0 eq)[8]. Do not add solvent (solvent-free melt conditions).
-
Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 150 W to reach 120 °C for exactly 50 seconds[8],[9].
-
Quench: Immediately remove the vial and add 15 mL of cold deionized water to crash out the product and halt any thermal isomerization[8].
-
In-Process Validation: Analyze the crude solid via HPLC. The [4,3-a] isomer will elute earlier than the [1,5-a] isomer on a C18 reverse-phase column. If the[1,5-a] isomer exceeds 5%, reduce the microwave irradiation time by 10 seconds in the next batch.
-
Isolation: Filter the precipitate over a Büchner funnel, wash with cold water, and dry under vacuum (Yield: ~75%)[8].
Protocol 2: Suzuki-Miyaura Coupling (Synthesis of 7-Aryl Derivative)
Objective: Couple an arylboronic acid while preventing catalyst poisoning and protodeboronation.
-
Preparation: In an oven-dried Schlenk flask, add 7-chloro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one (1.0 eq), arylboronic acid (1.2 eq),
(2.5 eq), and (0.05 eq)[2]. -
Degassing: Add a degassed mixture of 1,4-Dioxane and
(4:1 v/v). Subject the flask to three freeze-pump-thaw cycles to remove oxygen. -
Reaction: Heat the mixture to 90 °C under an argon atmosphere for 4 hours.
-
In-Process Validation: Pull a 50
L aliquot, dilute with ACN, and analyze via LC-MS.-
Self-Validation Check: If the starting halide is consumed but the product mass is absent, check the mass of the arylboronic acid. If you see the mass of the homocoupled biaryl, oxygen was present in your system. If you see the mass of the protodeboronated aryl ring, lower the reaction temperature to 75 °C.
-
-
Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and extract with EtOAc. Purify via silica gel chromatography.
Part 5: References
-
The Role of 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one in Advanced Pharmaceutical Synthesis Source: nbinno.com URL:
-
1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one synthesis Source: chemicalbook.com URL:
-
A Mild Synthesis of [1,2,4]Triazolo[4,3-a]pyridines Source: researchgate.net URL:
-
Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies Source: nih.gov URL:
-
Dimroth´s Rearrangement as a Synthetic Strategy Towards New Heterocyclic Compounds Source: doi.org URL:
-
Synthesis of ([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)phosphonates and their benzo derivatives via 5-exo-dig cyclization Source: beilstein-journals.org URL:
-
Technical Support Center: Acetohydrazide Pyridine Cyclization Reactions Source: benchchem.com URL:
-
EP2322176A1 - New 7-phenyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one derivatives Source: google.com (Patents) URL:
-
Synthesis of ([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)phosphonates and their benzo derivatives via 5-exo-dig cyclization Source: nih.gov URL:
-
Design, Synthesis, and Photophysical Properties of 5-Aminobiphenyl Substituted [1,2,4]Triazolo[4,3-c]quinazolines Source: mdpi.com URL:
-
Liquid Chromatographic Methods for Determination of Trazodone and Related Compounds in Drug Raw Materials Source: oup.com URL:
Sources
- 1. nbinno.com [nbinno.com]
- 2. WO2011057757A1 - New 7-phenyl-[1,2,4]triazolo[4,3-a]pyridin-3(2h)-one derivatives - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. eurekaselect.com [eurekaselect.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BJOC - Synthesis of ([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)phosphonates and their benzo derivatives via 5-exo-dig cyclization [beilstein-journals.org]
- 7. Synthesis of ([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)phosphonates and their benzo derivatives via 5-exo-dig cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one synthesis - chemicalbook [chemicalbook.com]
- 9. Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
Technical Support Center: Scaling Up the Synthesis of 7-Iodo-triazolo[4,3-a]pyridin-3(2H)-one
Welcome to the technical support center for the synthesis and scale-up of 7-Iodo-triazolo[4,3-a]pyridin-3(2H)-one. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth technical information, field-proven insights, and robust troubleshooting strategies to ensure a successful and scalable synthesis.
7-Iodo-triazolo[4,3-a]pyridin-3(2H)-one is a key heterocyclic intermediate used in the development of various pharmacologically active molecules, including derivatives of the antidepressant Trazodone and novel kinase inhibitors.[1][2][3] Its synthesis, while conceptually straightforward, presents several challenges, particularly during scale-up, that require careful control of reaction parameters.
Part 1: Synthesis Overview & Experimental Protocol
The synthesis is typically approached via a two-step sequence involving the formation of a key hydrazinopyridine intermediate followed by cyclization to form the fused triazolone ring system. The choice of starting material is critical for introducing the iodine at the 7-position. A common and effective strategy begins with 2-chloro-4-iodopyridine.
Overall Reaction Scheme
Caption: Synthetic pathway for 7-Iodo-triazolo[4,3-a]pyridin-3(2H)-one.
Detailed Experimental Protocol (Lab Scale)
This protocol is a representative procedure based on established methods for analogous triazolopyridine syntheses.[4][5]
Step 1: Synthesis of 2-Hydrazino-4-iodopyridine
-
To a stirred solution of 2-chloro-4-iodopyridine (1.0 eq) in ethanol (5-10 mL per gram of starting material) in a round-bottom flask equipped with a reflux condenser, add hydrazine hydrate (3.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 78-80 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and then chill in an ice bath for 1 hour to precipitate the product.
-
Filter the resulting solid, wash with cold ethanol (2 x 10 mL), and then with cold deionized water to remove excess hydrazine and salts.
-
Dry the solid under vacuum at 40-50 °C to a constant weight to yield 2-hydrazino-4-iodopyridine as a pale yellow solid.
Step 2: Synthesis of 7-Iodo-triazolo[4,3-a]pyridin-3(2H)-one
-
Caution: This step involves triphosgene, which is highly toxic and moisture-sensitive. Work in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Alternatively, 1,1'-Carbonyldiimidazole (CDI) can be used as a safer cyclizing agent.[5]
-
Suspend 2-hydrazino-4-iodopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) (15-20 mL per gram) under an inert atmosphere (N₂ or Ar).
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous THF. Add this solution dropwise to the cooled suspension over 30-45 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction for the disappearance of the starting material.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or acetonitrile) to afford the final product.
Reagent Data Table
| Reagent | Formula | MW ( g/mol ) | Role | Key Considerations |
| 2-Chloro-4-iodopyridine | C₅H₃ClIN | 239.44 | Starting Material | Light sensitive; store in a dark, cool place. |
| Hydrazine Hydrate | N₂H₄·H₂O | 50.06 | Nucleophile | Corrosive and toxic. Handle with care. |
| Triphosgene | C₃Cl₆O₃ | 296.75 | Cyclizing Agent | Highly toxic. Reacts violently with water. |
| 1,1'-Carbonyldiimidazole (CDI) | C₇H₆N₄O | 162.15 | Cyclizing Agent | Safer alternative to phosgene derivatives. |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Solvent | Must be anhydrous for the cyclization step. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the cyclization step with triphosgene or CDI?
The cyclization proceeds via an acyl-substitution pathway. The hydrazine intermediate acts as a bidentate nucleophile. The more nucleophilic terminal nitrogen (-NH₂) first attacks the carbonyl source (phosgene or activated carbonyl of CDI) to form a reactive intermediate (e.g., a chloroformate or an acylimidazole). This is followed by an intramolecular nucleophilic attack by the second nitrogen atom (the ring-adjacent -NH-) onto the newly formed carbonyl group, which, after elimination of a leaving group (HCl or imidazole), results in the formation of the stable, fused triazolone ring.
Q2: Why is an excess of hydrazine hydrate used in Step 1?
There are two primary reasons for using an excess of hydrazine. First, it helps to drive the nucleophilic aromatic substitution reaction to completion, maximizing the conversion of the 2-chloro-4-iodopyridine. Second, hydrazine can also act as a base to neutralize the HCl that is formed as a byproduct of the substitution reaction, preventing potential side reactions or decomposition of the product.
Q3: Can other solvents be used for the reaction?
Yes, but with careful consideration. For Step 1, other polar protic solvents like n-butanol can be used, which may allow for higher reflux temperatures and potentially faster reaction times. For Step 2, other anhydrous aprotic solvents like dichloromethane (DCM) or acetonitrile can be used, but THF is often preferred for its good solvating properties for both the starting material and the intermediates. The choice of solvent can significantly impact reaction rate, yield, and impurity profile, especially during scale-up.
Part 3: Troubleshooting Guide
Caption: A decision tree for troubleshooting common synthesis issues.
Q4: My reaction in Step 1 (hydrazinolysis) is stalled or incomplete. What should I do?
-
Potential Cause: Insufficient reaction time or temperature. The reactivity of halopyridines can vary.
-
Solution: First, confirm that the reflux temperature is being maintained. If so, extend the reaction time and monitor every 2-3 hours. If the reaction is still sluggish, a higher boiling point solvent like n-butanol could be considered, but this change should be validated at a small scale first. Also, verify the purity of your 2-chloro-4-iodopyridine starting material.
Q5: The cyclization (Step 2) is giving me a complex mixture with a significant side product. What is happening?
-
Potential Cause: Intermolecular reactions are competing with the desired intramolecular cyclization. This often happens if the cyclizing agent is added too quickly or at too high a temperature, leading to the formation of dimers or oligomers.
-
Solution: The key is controlled addition. Ensure your reaction is sufficiently cooled (0 °C or below) before beginning the dropwise addition of the triphosgene or CDI solution. A slower addition rate over a longer period can significantly favor the desired intramolecular pathway. On a larger scale, this principle of high dilution is even more critical.
Q6: My final product is off-color (e.g., dark brown) and difficult to purify by recrystallization. What are my options?
-
Potential Cause: The presence of colored impurities, possibly from degradation of hydrazine or the formation of polymeric side products.
-
Solution: Before recrystallization, try an activated carbon (charcoal) treatment. Dissolve the crude product in a suitable hot solvent, add a small amount of activated carbon (e.g., 1-2% w/w), stir for 15-30 minutes, and then filter the hot solution through a pad of celite to remove the carbon. This can effectively remove many colored impurities. If this fails, column chromatography may be necessary, although this is less desirable for large-scale processing.
Part 4: Scaling Up Considerations
Transitioning from the bench to a pilot or manufacturing scale introduces new challenges that must be proactively managed.
1. Thermal Safety and Heat Management:
-
Issue: The hydrazinolysis step (Step 1) is exothermic, and the quench of the cyclization reaction (Step 2) can also generate heat and gas (CO₂). On a large scale, this heat can accumulate, leading to a runaway reaction.
-
Solution: Perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to understand the thermal profile of each step. For scale-up, ensure the reactor has adequate cooling capacity. The addition of reagents like hydrazine hydrate or the quenching solution must be done at a controlled rate tied to the reactor's ability to dissipate heat, keeping the internal temperature within a safe range.
2. Mixing and Mass Transfer:
-
Issue: The cyclization step involves a suspension. In a large reactor, poor mixing can lead to localized "hot spots" of high reagent concentration, promoting the formation of impurities.
-
Solution: The reactor's impeller design and agitation speed are critical. They must be sufficient to keep the solids suspended uniformly without causing excessive shear that could affect particle size. The dropwise addition of the cyclizing agent should ideally be subsurface to ensure rapid dispersion.
3. Reagent Handling at Scale:
-
Issue: Handling highly toxic reagents like triphosgene at a large scale is a significant safety hazard.
-
Solution: Whenever possible, substitute hazardous reagents with safer alternatives. CDI is an excellent, less hazardous substitute for triphosgene.[5] If triphosgene must be used, consider using a closed-system transfer to move it from the container to the reactor, minimizing exposure risks.
4. Isolation and Purification:
-
Issue: Filtration and drying processes that are fast in the lab can become major bottlenecks at scale. Recrystallization may yield different crystal forms (polymorphs) depending on the cooling profile and solvent system, which can affect the product's physical properties.
-
Solution: Optimize the crystallization process to produce a consistent crystal form with good filtration characteristics. This involves controlled cooling rates and agitation. For filtration, equipment like a Nutsche filter-dryer is often used to perform filtration, washing, and drying in a single contained unit, which is efficient and minimizes handling. Continuous purification techniques, while advanced, can offer significant advantages in solvent reduction and yield for commercial-scale manufacturing.[6]
Part 5: Safety Precautions
All experimental work should be conducted in a well-ventilated fume hood with appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
2-Chloro-4-iodopyridine: Irritant. Avoid contact with skin and eyes.
-
Hydrazine Hydrate: Toxic, corrosive, and a suspected carcinogen. Handle with extreme care, using secondary containment.
-
Triphosgene: Extremely Toxic. Can be fatal if inhaled. Decomposes to phosgene gas. Always handle in a high-performance fume hood. Have an appropriate neutralizing solution (e.g., aqueous ammonia) readily available for decontamination of equipment.
-
Tetrahydrofuran (THF): Flammable liquid and vapor. Can form explosive peroxides upon storage. Use only peroxide-free THF.
Always consult the Safety Data Sheet (SDS) for each reagent before use.[7]
References
- EP0025603A1 - Triazolo (4,3-a)pyridin-3(2H)-ones, process for their preparation and pharmaceutical compositions containing them.
- WO2016006974A2 - Novel triazolopyrimidinone or triazolopyridinone derivatives, and use thereof.
-
Synthesis of some novel 1,2,4-triazolo [4,3-a] 2H-pyrano 3,2-e pyridine derivatives. (2025). ResearchGate. [Link]
-
Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Organic Chemistry Portal. [Link]
-
US20120225904A1 - New 7-Phenyl-[1][4][8]triazolo[4,3-a]Pyridin-3(2H)-One Derivatives. Google Patents.
-
Synthesis and biological investigation of triazolopyridinone derivatives as potential multireceptor atypical antipsychotics. (2020). PubMed. [Link]
-
The[1][4][8]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. PMC. [Link]
-
Synthesis of 1,2,4-Triazolo[4,3- a ]pyridines and Related Heterocycles by Sequential Condensation and Iodine-Mediated Oxidative Cyclization. (2018). ResearchGate. [Link]
-
Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. (2021). PMC. [Link]
-
The scale-up singularity: Manufacturing innovations in oligonucleotide synthesis. (2026). Drug Discovery News. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis and biological investigation of triazolopyridinone derivatives as potential multireceptor atypical antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP0025603A1 - Triazolo (4,3-a)pyridin-3(2H)-ones, process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. The scale-up singularity: Manufacturing innovations in oligonucleotide synthesis | Drug Discovery News [drugdiscoverynews.com]
- 7. fishersci.com [fishersci.com]
- 8. WO2016006974A2 - Novel triazolopyrimidinone or triazolopyridinone derivatives, and use thereof - Google Patents [patents.google.com]
Technical Support Center: Palladium Removal from Triazolopyridine Scaffolds
Diagnostic & Initial Assessment
Is this guide for you? This guide is specifically engineered for researchers observing persistent palladium contamination (>50 ppm) in triazolopyridine or similar electron-rich N-heterocyclic products following cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig).
The Core Problem: Chelation, Not Just Contamination
Unlike simple aromatics, triazolopyridines possess multiple nitrogen donors (pyridine
Quick Triage:
-
Symptom: Product is off-white/gray/brown despite passing purity checks (NMR/HPLC).
-
Symptom: Standard Celite filtration reduced Pd, but levels plateaued at ~200-500 ppm.
-
Symptom: Aqueous washes (EDTA/Cysteine) resulted in emulsions or product loss.
Strategic Solutions (Protocols)
Method A: Functionalized Silica Scavengers (Industry Standard)
Best for: Late-stage intermediates, high-value APIs, and avoiding aqueous workups.
Scientific Rationale: Silica-bound scavengers use ligands with a higher affinity for Pd (usually sulfur-based) than your triazolopyridine. The thermodynamic equilibrium drives Pd from the Product-Pd complex to the Scavenger-Pd complex.
Recommended Scavenger Types
| Scavenger Functionality | Commercial Examples | Best For | Mechanism |
| Thiol (-SH) | SiliaMetS® Thiol, QuadraPure™ TU | General purpose, Pd(II) and Pd(0).[2] | Soft-soft acid-base interaction. High affinity. |
| Dimercaptotriazine (DMT) | SiliaMetS® DMT | Triazolopyridines (High Efficiency). | Chelating effect (bidentate) outperforms monodentate N-ligands. |
| Thiourea | SiliaMetS® Thiourea | Cationic Pd species. | Strong coordination to electrophilic metals. |
Step-by-Step Protocol
-
Dissolution: Dissolve crude product in a compatible solvent (THF, EtOAc, or MeOH are ideal; avoid DMF/DMSO if possible as they compete for Pd).
-
Loading: Add 3-5 equivalents of Scavenger (w/w relative to expected Pd mass, or 10-20% w/w relative to product if Pd mass is unknown).
-
Thermal Activation (CRITICAL):
-
Issue: At Room Temp (RT), the kinetics of ligand exchange for triazolopyridines are slow.
-
Fix: Heat the mixture to 50-60°C for 4–12 hours. This provides the activation energy to break the Product-Pd coordinate bond.
-
-
Filtration: Filter the suspension through a 0.45 µm membrane or a fine frit.
-
Wash: Wash the solid scavenger cake with fresh solvent to recover entrained product.
-
Analysis: Evaporate and check Pd levels (ICP-MS or XRF).
Method B: Activated Carbon Treatment
Best for: Large-scale early intermediates where yield loss (<10%) is acceptable.
-
Dissolve product in hot Ethanol or Toluene.
-
Add Activated Carbon (Specialized grades like Darco® KB-G or Ecosorb® are preferred over generic charcoal). Use 10-20 wt%.
-
Stir at reflux for 1–2 hours.
-
Filter hot through a Celite pad (diatomaceous earth) to remove the carbon fines.
-
Note: Carbon often adsorbs the product via
stacking. Expect 5-15% yield loss.
-
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct purification route based on your current stage and impurity levels.
Caption: Workflow for selecting Palladium removal strategy. Note the critical heating step for scavenger efficiency.
Troubleshooting & FAQs
Q: I used a Thiol scavenger at room temperature, but my Pd levels barely dropped. Why? A: This is the most common failure mode with N-heterocycles. The Pd is "protected" inside the coordination sphere of your triazolopyridine. Room temperature stirring is often insufficient to overcome the activation energy required for ligand exchange. You must heat the mixture (50-60°C) to facilitate the transfer of Pd from your product to the scavenger.
Q: My product precipitates when I add the scavenger. A: Silica scavengers can act as nucleation sites. Ensure your solvent volume is sufficient (10-20 volumes) to keep the product dissolved at the scavenging temperature. If solubility is marginal, switch to a "flow" method using a pre-packed scavenger cartridge (SPE) where the product solution passes through the bed rather than stirring with it.
Q: Can I use aqueous L-Cysteine washes? A: Yes, but proceed with caution. While L-Cysteine is effective, triazolopyridines can form zwitterionic complexes or have pH-dependent solubility that leads to emulsions during extraction. If you choose this route, ensure the pH is adjusted to keep your product in the organic phase while the Pd-Cysteine complex remains aqueous.
Q: What are the regulatory limits I need to hit? A: Refer to ICH Q3D (R2) guidelines.
-
Oral Administration: Class 2B. Permitted Daily Exposure (PDE) is generally 100 µ g/day .[3]
-
Example: If max daily dose is 10g, limit is 10 ppm .
-
Example: If max daily dose is 1g, limit is 100 ppm .
-
-
Parenteral: Limits are significantly lower (often <10 ppm).
Mechanism of Action
Understanding why the scavenger works helps in optimizing conditions.
Caption: Ligand exchange mechanism. Heat is required to overcome the stability of the Pd-Triazolopyridine complex.
References
-
ICH Q3D (R2) Guideline for Elemental Impurities. International Council for Harmonisation. (2022).[4][5] Defines PDE limits for Palladium (Class 2B).
-
Efficient Palladium Removal Following Suzuki Coupling. Journal of Organic Chemistry. (2003).[6] Discusses L-Cysteine and silica-based methods.
-
SiliaMetS® Metal Scavengers User Guide. SiliCycle Inc. Detailed selection guide for N-heterocyclic compatibility.
-
Palladium Extraction Following Metal-Catalyzed Reactions. Organic Process Research & Development. (2023).[4][6][7] Review of industrial scale-up of Pd removal.
-
How to Remove Palladium in three easy steps. Biotage. Practical guide on scavenger equivalents and time.
Sources
Characterization of impurities in 7-Iodo-triazolo[4,3-a]pyridin-3(2H)-one synthesis
This guide serves as a specialized technical resource for the characterization and control of impurities during the synthesis of 7-Iodo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one . This scaffold is a critical intermediate in the development of p38 MAP kinase inhibitors and other heterocyclic active pharmaceutical ingredients (APIs).
Synthesis Logic & Impurity Genealogy
To troubleshoot effectively, one must understand the "genealogy" of the impurities—where they are born in the synthetic cycle.
The Standard Route:
-
Nucleophilic Aromatic Substitution (SNAr): Reaction of 2-chloro-4-iodopyridine with hydrazine hydrate.
-
Cyclocarbonylation: Condensation of the resulting 2-hydrazino-4-iodopyridine with a carbonyl source (Urea, CDI, or Triphosgene).
Impurity Map (Interactive Logic)
The following diagram illustrates the critical control points (CCPs) where specific impurities are generated.
Caption: Figure 1. Impurity genealogy showing the transition from starting material (SM) to Target, highlighting oxidative (IMP C), kinetic (IMP D), and photolytic (IMP B) degradation pathways.
Troubleshooting Guide (Q&A)
Category A: Reaction Monitoring & Completion
Q1: I observe a persistent intermediate peak at RRT ~0.85 during the urea cyclization step. Extending reflux time doesn't help. What is it?
-
Diagnosis: This is likely Impurity D (The Semicarbazide Intermediate) .
-
The Mechanism: When using urea, the reaction proceeds in two steps: first, the formation of the semicarbazide (open chain), followed by ring closure with ammonia evolution.
-
Root Cause: The ring closure requires higher activation energy than the initial urea attack. If your solvent boiling point is too low (e.g., Ethanol, 78°C) or the melt temperature is insufficient, the reaction stalls at the semicarbazide.
-
Corrective Action:
-
Switch solvent to 2-Ethoxyethanol (bp 135°C) or Diglyme .
-
If running a solvent-free melt (fusion method), increase temperature to 160–170°C for 1 hour.
-
Validation: Check LC-MS. The semicarbazide has a mass of [M+18] relative to the target (Target MW + H₂O).
-
Q2: My final product has a pink/reddish hue instead of being off-white. Is this an impurity?
-
Diagnosis: This indicates Iodine Liberation or Oxidative Dimerization .
-
Root Cause:
-
Photolysis: The C-I bond at position 7 is photosensitive. Exposure to light releases radical iodine (
), which causes discoloration. -
Hydrazine Oxidation: Residual hydrazine can oxidize to form azo-dimers (Impurity C), which are often highly colored (red/orange).
-
-
Corrective Action:
-
Process: Perform the final crystallization in the dark or under amber light.
-
Purification: Wash the crude solid with a 5% aqueous solution of Sodium Thiosulfate (
) to quench free iodine. -
Prevention: Ensure complete removal of hydrazine before the cyclization step.
-
Category B: Yield & Stability
Q3: The LC-MS shows a mass corresponding to [M-126]. What is happening?
-
Diagnosis: This is Impurity B (Des-iodo analog) .
-
The Mechanism: Loss of the iodine atom (MW ~127).
-
Root Cause:
-
Metal Contamination: If you used Pd/Cu catalysts in a previous step (even trace amounts in the reactor), they can catalyze hydrodehalogenation in the presence of hydrazine (which acts as a reducing source).
-
Chemical Reduction: Hydrazine itself can reduce the C-I bond under forcing conditions.
-
-
Corrective Action:
-
Reactor Cleaning: Perform a metal scavenging wash (e.g., with N-acetylcysteine or thiourea) on the reactor.
-
Stoichiometry: Avoid large excesses of hydrazine. Use exactly 1.1–1.2 equivalents and monitor consumption strictly.
-
Analytical Characterization Protocols
HPLC Method Parameters
Standardized method for separating the amphoteric triazolone from neutral impurities.
| Parameter | Condition | Rationale |
| Column | C18 Core-Shell (e.g., Kinetex 2.6µm), 100 x 4.6 mm | Core-shell provides high resolution for regioisomers. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Low pH suppresses ionization of the triazole ring (pKa ~9), sharpening the peak. |
| Mobile Phase B | Acetonitrile | Standard organic modifier. |
| Gradient | 5% B to 60% B over 15 min | Slow gradient required to separate the Des-iodo impurity from the Target. |
| Detection | UV @ 254 nm | The pyridine ring provides strong absorbance here. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
Impurity Profile Summary
| Impurity Code | Name | Relative Retention Time (RRT) | Mass Shift (Δ) | Origin |
| IMP A | 4-Iodo-2-chloropyridine | ~1.8 | N/A (SM) | Residual SM |
| IMP B | Des-iodo-triazolopyridinone | ~0.4 | -126 Da | Reduction |
| IMP C | Azo-Dimer | ~2.1 | ~2x Mass | Oxidation of Hydrazine |
| IMP D | Semicarbazide Intermediate | ~0.85 | +18 Da | Incomplete Cyclization |
Isolation & Structural Verification
To rigorously prove the structure of the target and distinguish it from regioisomers (e.g., [1,2,4]triazolo[1,5-a]pyridine), use the following NMR diagnostic criteria:
Protocol:
-
Dissolve 10 mg of sample in DMSO-d6 .
-
Acquire 1H NMR and 1H-15N HMBC (if available).
Diagnostic Signals (Target: 7-Iodo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one):
-
NH Proton: A broad singlet typically appearing between 12.5 – 13.0 ppm . (The 2H-tautomer is dominant in polar solvents).
-
C8-H (Proton adjacent to Bridgehead): This proton (position 6 on original pyridine) will show a doublet with a coupling constant
. -
C5-H (Proton adjacent to Iodine): Appears as a singlet or fine doublet (due to meta-coupling) at a distinctive chemical shift due to the iodine deshielding.
Regioisomer Check: If the hydrazine attacked the nitrogen (rare for 2-chloropyridine but possible), the coupling patterns would shift significantly. The [4,3-a] fusion is confirmed if the C3-Carbonyl carbon (in 13C NMR) appears at ~148-150 ppm .
References
-
Synthesis of 1,2,4-Triazolo[4,3-a]pyridin-3(2H)
-
Impurity Profiling of Hydrazinopyridines
-
CDI Mediated Cyclization Mechanisms
-
HPLC Separation of Triazolopyridinones
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one synthesis - chemicalbook [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Oxidative destruction of hydrazines produces N-nitrosamines and other mutagenic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. organic-chemistry.org [organic-chemistry.org]
- 9. Separation of 1,2,4-Triazolo(4,3-a)pyridin-3(2H)-one on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Validation & Comparative
Comparative Activity Guide: Halogenated vs. Non-Halogenated Triazolo[4,3-a]pyridin-3(2H)-ones in Multireceptor Modulation
As drug development professionals seek to optimize atypical antipsychotics and antidepressants, the 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one scaffold has emerged as a critical structural intermediate. Historically recognized as the core building block for the antidepressant trazodone[1], modern medicinal chemistry has repurposed this heterocyclic system by linking it to substituted piperazines to create highly potent, multireceptor modulators[2][3].
However, achieving the precise balance of dopamine (D2R) and serotonin (5-HT1A, 5-HT2A) receptor affinities remains a significant challenge. Off-target D2R antagonism often leads to severe extrapyramidal symptoms (EPS). This guide provides an objective, data-driven comparison of how strategic halogenation of the triazolo[4,3-a]pyridin-3(2H)-one ring fundamentally shifts its pharmacological profile, offering researchers a roadmap for designing safer, more efficacious neurological therapeutics.
Mechanistic Insights: The Causality of Halogenation
In our experience optimizing GPCR ligands, structural modifications must be driven by strict structure-activity relationship (SAR) causality rather than trial and error. The unhalogenated triazolopyridinone scaffold inherently possesses strong binding affinities across D2R, 5-HT1AR, and 5-HT2AR[2].
When halogen substituents (such as fluorine or chlorine) are introduced specifically at the C6 and C8 positions of the ring, the biological activity shifts dramatically:
-
Steric Hindrance at D2R and 5-HT2AR: The bulky electron clouds of halogens at C6/C8 create unfavorable steric clashes within the narrow hydrophobic binding pockets of the D2 and 5-HT2A receptors. This intentionally disrupts optimal binding geometries, resulting in a marked decrease in D2R and 5-HT2AR antagonistic activity[2].
-
Electrostatic Enhancement at 5-HT1AR: Conversely, the orthosteric site of the 5-HT1A receptor is highly accommodating to these electron-withdrawing groups. Fluorination, in particular, enhances the electrostatic interactions within the pocket, driving stronger 5-HT1AR agonism[2][4].
This divergent receptor modulation allows researchers to widen the therapeutic window, maintaining the cognitive benefits of 5-HT1A agonism while minimizing D2R-mediated motor side effects.
Receptor modulation pathways of halogenated triazolo[4,3-a]pyridin-3(2H)-ones.
Comparative Biological Activity Data
To objectively evaluate the performance of these modifications, we summarize the comparative in vitro binding and functional data of a baseline unhalogenated scaffold (Compound H3) against a highly optimized fluorinated derivative (Compound H1)[2][4].
| Compound Profile | Scaffold Modification | 5-HT1A EC₅₀ (nM) | 5-HT2A IC₅₀ (nM) | D2R IC₅₀ (nM) | Primary Pharmacological Outcome |
| Baseline (H3) | Unhalogenated Triazolopyridinone | 1.70 | 34.20 | 12.40 | Balanced multireceptor affinity; higher risk of D2-mediated EPS. |
| Halogenated (H1) | Fluorinated / C6, C8 Substituted | 0.79 | 2.82 | 67.61 | Enhanced 5-HT1A agonism; significantly reduced D2R affinity. |
Data Interpretation: The introduction of halogens in Compound H1 successfully reduced D2R affinity by over 5-fold compared to the baseline, while simultaneously doubling the agonistic potency at the 5-HT1A receptor[2].
Experimental Workflows: Self-Validating Protocols
Trustworthiness in pharmacological screening dictates that every protocol must operate as a self-validating system. A raw IC₅₀ value is meaningless without internal controls to verify assay integrity. Below is the step-by-step methodology required to synthesize and evaluate these compounds.
Step 1: Scaffold Synthesis & Halogenation
-
Procedure: Synthesize the core by reacting a substituted 2-chloropyridine with hydrazine hydrate, followed by cyclization using urea. Introduce halogens (F, Cl) at C6/C8 via electrophilic aromatic substitution prior to cyclization.
-
Coupling: Perform N-alkylation of the resulting halogenated triazolo[4,3-a]pyridin-3(2H)-one with a 4-substituted piperazine alkyl halide linker in the presence of K₂CO₃ and catalytic KI.
Step 2: Radioligand Binding Assays (Self-Validating)
-
Procedure: Incubate cloned human receptors (expressed in CHO or HEK293 cells) with the synthesized ligands and specific radiotracers:[³H]-8-OH-DPAT for 5-HT1A, [³H]-Ketanserin for 5-HT2A, and [³H]-Spiperone for D2R.
-
Self-Validation Mechanism: Run established reference standards (e.g., Haloperidol for D2R, WAY-100635 for 5-HT1A) concurrently on every microtiter plate. Calculate the Z'-factor for each plate; only plates yielding a Z' > 0.6 are accepted, ensuring the displacement curves are statistically robust and not artifacts of non-specific binding.
Step 3: Functional cAMP Accumulation Assay
-
Procedure: Because binding affinity does not equal functional efficacy, differentiate agonism from antagonism using a cAMP assay. 5-HT1A is a Gi/o-coupled receptor.
-
Self-Validation Mechanism: Stimulate cells with forskolin to artificially spike cAMP levels. A true 5-HT1A agonist (like the fluorinated derivatives) will dose-dependently inhibit this forskolin-induced cAMP accumulation. Compare the maximal inhibition (Emax) to a full agonist control (Serotonin) to determine partial vs. full agonism.
Step 4: In Vivo Validation (Head-Twitch Response)
-
Procedure: Validate the in vitro 5-HT2A antagonism using an in vivo murine model. Administer the halogenated compound orally, followed by an injection of quipazine (a 5-HT2A agonist).
-
Self-Validation Mechanism: Quantify the dose-dependent inhibition of the quipazine-induced head-twitch response. This confirms that the compound not only binds the receptor but effectively crosses the blood-brain barrier and exerts the intended phenotypic effect[3].
Step-by-step experimental workflow for triazolopyridinone activity evaluation.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. "The Role of 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one in Advanced Pharmaceutical Synthesis." Chemical Industry Insights.
-
Wójcikowski, M., et al. (2024). "Perry Disease: Current Outlook and Advances in Drug Discovery Approach to Symptomatic Treatment." International Journal of Molecular Sciences, 25(19), 10652.[Link]
-
Shi, W., et al. (2020). "Synthesis and biological investigation of triazolopyridinone derivatives as potential multireceptor atypical antipsychotics." Bioorganic & Medicinal Chemistry Letters, 30(8), 127027.[Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Perry Disease: Current Outlook and Advances in Drug Discovery Approach to Symptomatic Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological investigation of triazolopyridinone derivatives as potential multireceptor atypical antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Perry Disease: Current Outlook and Advances in Drug Discovery Approach to Symptomatic Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Engineering Selectivity: A Comparative SAR Guide to 7-Substituted Triazolopyridinone Kinase Inhibitors
Executive Summary & Mechanistic Rationale
The deregulation of the receptor tyrosine kinase c-Met is a well-documented driver in various human malignancies, including non-small cell lung cancer (NSCLC) and hepatocellular carcinoma. While early-generation c-Met inhibitors demonstrated potent anti-tumor activity, they frequently suffered from off-target liabilities, most notably the time-dependent inhibition (TDI) of Cytochrome P450 (CYP) enzymes. The evolution from O-linked triazolopyridazines to carbon-linked 7-substituted triazolopyridinones represents a masterclass in structure-activity relationship (SAR) optimization, effectively decoupling kinase potency from metabolic toxicity ()[1].
The primary challenge with O-linked triazolopyridazines was their propensity to form reactive intermediates that irreversibly bound to CYP3A4. By replacing the oxygen linker with a carbon linkage and transitioning to a triazolopyridinone core, researchers eliminated this metabolic liability.
The 7-position of the triazolopyridinone ring emerged as a critical vector for SAR optimization. Substitutions at this position (e.g., methyl, fluoro, or complex aryl groups) project directly into the solvent-exposed region of the c-Met ATP-binding pocket. This positioning allows for the modulation of the compound's dihedral angle, rigidifying the scaffold to perfectly align the core nitrogen atoms for bidentate hydrogen bonding with the hinge region residues, Pro1158 and Met1160 ()[2]. Furthermore, 7-substitution enhances the lipophilic ligand efficiency (LLE), improving cellular permeability and oral bioavailability.
Structural Comparison & SAR Analysis
To objectively evaluate the 7-substituted triazolopyridinone scaffold, we compare its performance against its O-linked predecessor and the FDA-approved c-Met/ALK inhibitor, Crizotinib. The data highlights how structural tuning at the 7-position resolves the historical bottleneck of CYP inhibition while maintaining nanomolar target engagement.
| Compound Class / Inhibitor | c-Met Kinase IC50 (nM) | CYP3A4 TDI (Fold Shift) | Oral Bioavailability (F%) | Primary Binding Interaction |
| O-linked Triazolopyridazine | 2.5 | >10x (High Liability) | 15% | Hinge H-bond (Met1160) |
| Crizotinib (Standard) | 9.0 | 1x (No TDI) | 43% | Hinge H-bond (Pro1158/Met1160) |
| 7-Substituted Triazolopyridinone | 1.2 | 1x (No TDI) | 68% | Bidentate Hinge + A-loop stabilization |
Data synthesized from foundational SAR studies on c-Met inhibitors ()[3].
Visualizing the Mechanism and Workflow
Fig 1: c-Met signaling blockade by 7-substituted triazolopyridinone inhibitors.
Fig 2: Integrated SAR screening workflow for triazolopyridinone optimization.
Experimental Methodologies
To ensure data integrity during SAR campaigns, the following protocols are designed as self-validating systems, ensuring that experimental artifacts do not masquerade as biological activity.
Protocol 1: Time-Resolved FRET (TR-FRET) c-Met Kinase Assay
Causality: TR-FRET is selected over standard fluorescence assays because the time-delayed measurement eliminates interference from compound auto-fluorescence—a common issue with highly conjugated heterocyclic scaffolds like triazolopyridinones.
-
Reagent Preparation: Prepare a kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Causality: Brij-35 is a non-ionic detergent required to prevent the non-specific binding of highly lipophilic inhibitors to the microplate walls, which would otherwise artificially inflate the apparent IC50.
-
Compound Titration: Dispense 7-substituted triazolopyridinone analogs in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well plate using an acoustic liquid handler.
-
Enzyme/Substrate Addition: Add 0.5 nM recombinant human c-Met kinase domain and 2 µM ULight-TK peptide substrate. Incubate for 15 minutes to allow inhibitor-enzyme equilibrium prior to the reaction.
-
Reaction Initiation: Add 10 µM ATP to initiate phosphorylation. Incubate at room temperature for 60 minutes.
-
Detection & Quenching: Add Europium-anti-phosphotyrosine antibody and EDTA. Causality: EDTA chelates the Mg2+ cofactor, abruptly halting the kinase reaction to ensure precise and uniform timing across all 384 wells.
-
System Validation Criteria: The assay run is strictly validated by two internal controls: The Z'-factor (calculated from DMSO vehicle vs. no-enzyme controls) must be >0.7, and the Crizotinib reference control must yield an IC50 within 3-fold of its historical average (9 nM). If either fails, the plate is discarded.
Protocol 2: CYP3A4 Time-Dependent Inhibition (TDI) Assay
Causality: To confirm that the carbon-linked 7-substituted triazolopyridinones have successfully bypassed the metabolic liabilities of their O-linked predecessors, a TDI assay is mandatory. TDI occurs when a compound is metabolized into a reactive intermediate that permanently inactivates the CYP enzyme.
-
Pre-Incubation: Incubate 1 µM of the test compound with human liver microsomes (HLM) (0.1 mg/mL protein) in potassium phosphate buffer (pH 7.4) at 37°C.
-
NADPH Addition (The Shift Variable): Divide the reaction into two arms. To Arm A, add 1 mM NADPH to initiate CYP metabolism. To Arm B, add buffer (NADPH-free control). Incubate both for 30 minutes. Causality: If the compound is a time-dependent inhibitor, metabolism in Arm A will generate reactive species that destroy CYP3A4, drastically lowering its subsequent activity compared to Arm B.
-
Substrate Addition: Dilute the pre-incubation mixture 10-fold into a secondary plate containing the CYP3A4-specific probe substrate (Midazolam) and fresh NADPH. Incubate for 10 minutes.
-
Quantification: Quench the reaction with acetonitrile containing an internal standard. Centrifuge to precipitate proteins and analyze the formation of 1'-hydroxymidazolam via LC-MS/MS.
-
System Validation Criteria: The assay is validated using Troleandomycin as a positive TDI control (must show >5-fold IC50 shift) and Ketoconazole as a reversible inhibition control (must show ~1-fold shift). A successful 7-substituted triazolopyridinone will demonstrate an IC50 shift of <1.5-fold, proving the metabolic liability has been engineered out.
References
-
Title: Discovery and optimization of a potent and selective triazolopyridinone series of c-Met inhibitors Source: Bioorganic & Medicinal Chemistry Letters, 2012 URL: [Link]
-
Title: The Exploration of Chirality for Improved Druggability within the Human Kinome Source: PMC - National Institutes of Health (NIH) URL: [Link]
-
Title: Design, Synthesis, and Biological Evaluation of Potent c-Met Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
Sources
Comparing Suzuki vs. Stille coupling for 7-Iodo-triazolo[4,3-a]pyridin-3(2H)-one
An authoritative guide for researchers, medicinal chemists, and drug development professionals evaluating cross-coupling strategies for the 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one scaffold.
Introduction: The Privileged Triazolopyridinone Scaffold
The 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one core is a privileged pharmacophore in modern drug discovery. It serves as the structural foundation for potent p38 mitogen-activated protein kinase (MAPK) inhibitors[1], 5-HT1A receptor ligands (such as trazodone derivatives)[2], and dipeptidyl peptidase-IV (DP-IV) inhibitors[3].
During late-stage lead optimization, functionalization at the 7-position is frequently required to explore structure-activity relationships (SAR). The 7-iodo derivative—7-Iodo-triazolo[4,3-a]pyridin-3(2H)-one —is the premier electrophile for this purpose. Because the fused heterocyclic core is highly electron-deficient, the C7–I bond undergoes rapid oxidative addition with palladium(0) species. However, chemists must objectively choose between Suzuki-Miyaura and Stille cross-coupling methodologies based on the specific electronic and steric demands of their target molecules.
Mechanistic Causality: Choosing Your Coupling Strategy
As an application scientist, it is critical to understand that a protocol is not just a recipe; it is a sequence of chemically dictated causal events. The choice between Suzuki and Stille coupling for this scaffold hinges primarily on pH tolerance and protecting group strategy .
The Suzuki-Miyaura Advantage (and Limitation): Suzuki coupling utilizes boronic acids and requires a stoichiometric inorganic base (e.g., K₂CO₃ or Cs₂CO₃) to form the reactive boronate complex necessary for transmetalation[4]. While this method is environmentally benign and highly scalable, the basic conditions pose a significant challenge if the lactam-like N-H of the triazolopyridinone is unprotected. The base can deprotonate the N-H, leading to competing N-arylation, catalyst poisoning, or degradation[5]. Therefore, Suzuki is the optimal choice only when the nitrogen is alkylated or protected (e.g., N-Boc, N-alkyl).
The Stille Advantage: Stille coupling employs organostannanes under strictly neutral conditions[6]. This bypasses the need for base, making it the superior choice when the free N-H must be retained in the final active pharmaceutical ingredient (API), or when the substrate contains base-labile functional groups (e.g., esters, epoxides). The mechanistic trade-off is the generation of highly toxic trialkyltin byproducts, which complicate purification and limit process-scale applications[3].
Decision matrix for selecting Suzuki vs. Stille coupling for 7-Iodo-triazolo[4,3-a]pyridin-3(2H)-one.
Quantitative Comparison of Methodologies
The following table synthesizes empirical performance data for both coupling strategies when applied to the 7-iodo-triazolopyridinone scaffold.
| Parameter | Suzuki-Miyaura Coupling | Stille Coupling |
| Coupling Partner | Aryl/Heteroaryl Boronic Acids/Esters | Aryl/Heteroaryl Tributylstannanes |
| Optimal Catalyst | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | Pd(PPh₃)₄ (with CuI co-catalyst) |
| Reaction Environment | Basic (K₂CO₃, Cs₂CO₃), Dioxane/H₂O | Neutral, Toluene or DMF |
| N-H Tolerance | Poor (Requires N-protection) | Excellent (Tolerates free N-H) |
| Byproduct Toxicity | Low (Water-soluble borates) | High (Lipophilic trialkyltin species) |
| Typical Yields | 75% – 95% | 65% – 85% |
| Process Scalability | High (Industry standard) | Low (Restricted by tin toxicity) |
Step-by-Step Experimental Protocols
To ensure scientific integrity, the protocols below are designed as self-validating systems. Causality for each critical step—such as degassing and specific workup reagents—is explicitly defined.
Protocol A: Suzuki-Miyaura Coupling (For N-Protected Substrates)
Reference conditions adapted from p38 MAPK inhibitor synthesis[1],[4].
-
Reaction Assembly: In an oven-dried Schlenk flask, combine N-protected 7-Iodo-triazolo[4,3-a]pyridin-3(2H)-one (1.0 equiv), the appropriate arylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).
-
Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H₂O. Causality: Water is required to dissolve the inorganic base and accelerate the transmetalation step. Degas the mixture via sparging with argon for 15 minutes. Oxygen must be excluded to prevent homocoupling of the boronic acid and oxidation of the Pd(0) catalyst.
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv). The bidentate dppf ligand prevents catalyst deactivation and promotes reductive elimination.
-
Heating: Heat the mixture to 90 °C for 4–8 hours. Monitor via LC-MS or TLC (UV active).
-
Workup (Self-Validating): Cool to room temperature, dilute with EtOAc, and wash with water and brine. The aqueous wash removes the inorganic salts and boric acid byproducts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify via silica gel flash chromatography (typically Hexanes/EtOAc gradients).
Protocol B: Stille Coupling (For Unprotected/Free N-H Substrates)
Reference conditions adapted from DP-IV inhibitor synthesis[3].
-
Reaction Assembly: In an oven-dried Schlenk flask, combine 7-Iodo-triazolo[4,3-a]pyridin-3(2H)-one (1.0 equiv) and the aryltributylstannane (1.2 equiv) in anhydrous Toluene or DMF.
-
Degassing: Sparge with argon for 15 minutes.
-
Catalyst & Co-catalyst Addition: Add Pd(PPh₃)₄ (0.05 equiv) and CuI (0.10 equiv). Causality: CuI acts as a highly effective scavenger for free phosphine ligands and facilitates transmetalation via a highly reactive organocopper intermediate, significantly accelerating the reaction rate.
-
Heating: Heat to 100 °C for 12–16 hours under argon.
-
Specialized Workup (Critical Step): Cool the reaction and add a 10% aqueous solution of Potassium Fluoride (KF). Stir vigorously for 1 hour. Causality: Tributyltin halides are highly lipophilic and co-elute with the product. KF converts these into insoluble polymeric tributyltin fluoride (Bu₃SnF), which precipitates and can be removed by filtration through a pad of Celite.
-
Extraction & Purification: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.
Biological Context: The Value of the Functionalized Scaffold
To understand why this specific cross-coupling is performed, we must look at the biological target. 7-Aryl derivatives synthesized via these methods are potent, competitive inhibitors of p38 MAPK, a critical node in inflammatory signaling[1].
Signaling pathway demonstrating the therapeutic intervention of 7-Aryl-triazolopyridinones.
References
- Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies - PMC. nih.gov.
- WO2011057757A1 - New 7-phenyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)
- WO2020160151A1 - 15-pgdh inhibitors - Google P
- EP2322176A1 - New 7-phenyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)
- US7902369B2 - Diaryl-substituted five-membered heterocycle derivative - Google P
- EP001562925B1 - EP 1 562 925 B1 - Googleapis.com. googleapis.com.
Sources
- 1. WO2011057757A1 - New 7-phenyl-[1,2,4]triazolo[4,3-a]pyridin-3(2h)-one derivatives - Google Patents [patents.google.com]
- 2. Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. WO2020160151A1 - 15-pgdh inhibitors - Google Patents [patents.google.com]
- 5. EP2322176A1 - New 7-phenyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one derivatives - Google Patents [patents.google.com]
- 6. US7902369B2 - Diaryl-substituted five-membered heterocycle derivative - Google Patents [patents.google.com]
A Comparative Guide to the IC50 Values of Triazolopyridine-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The triazolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors under investigation for various diseases, particularly cancer. Its unique chemical properties allow for versatile substitutions, enabling the design of potent and selective inhibitors against a range of kinase targets. This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) values for several triazolopyridine-based compounds, explores the key signaling pathways they target, and details a standard protocol for determining kinase inhibition.
Comparative Analysis of IC50 Values
The efficacy of a kinase inhibitor is quantified by its IC50 value, which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. Lower IC50 values indicate greater potency. The following table summarizes the IC50 values for representative triazolopyridine-based inhibitors against several key kinases.
| Compound ID | Target Kinase(s) | IC50 (nM) | Reference |
| Compound 19 | JAK1 | 146 | [1][2][3] |
| HDAC6 | 8.75 | [1][2][3] | |
| Filgotinib (GLPG0634) | JAK1 | Selective | [1][3] |
| Compound 23j | VEGFR-2 | 3.7 | [4] |
| Compound 23l | VEGFR-2 | 5.8 | [4] |
| Compound 21e | VEGFR-2 | 21 | [5] |
| Compound 21b | VEGFR-2 | 33.4 | [5] |
| PP242 | mTOR | ~100-fold lower than other kinases | [6][7] |
| PI3Kδ | < 100 | [7] | |
| DNA-PK | < 100 | [7] |
Note: This table presents a selection of publicly available data. IC50 values can vary based on experimental conditions.
Key Kinase Targets and Signaling Pathways
Triazolopyridine-based inhibitors have been developed to target several critical kinase families implicated in cancer and inflammatory diseases.
The Phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[8][9] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[10][11][12] Dysregulation of this pathway can lead to uncontrolled cell growth, resistance to therapy, and increased angiogenesis.[8] Triazolopyridine scaffolds have been incorporated into dual PI3K/mTOR inhibitors, which can offer a more comprehensive blockade of this critical cancer-driving pathway.[13][14][15]
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.
Cyclin-dependent kinases (CDKs) are a family of protein kinases that are essential for regulating the cell cycle.[16][17] The progression through different phases of the cell cycle is driven by the sequential activation and deactivation of various CDK-cyclin complexes.[18][19] In many cancers, the regulation of CDKs is disrupted, leading to uncontrolled cell division.[17][20] Triazolopyridine-based inhibitors targeting specific CDKs can restore cell cycle control and induce apoptosis in cancer cells.
VEGFR-2 is a key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[5][21] Tumors require a dedicated blood supply to grow and metastasize, and they often achieve this by overexpressing vascular endothelial growth factor (VEGF), which activates VEGFR-2.[4][22] By inhibiting VEGFR-2, triazolopyridine-based compounds can block tumor-induced angiogenesis, effectively starving the tumor of essential nutrients and oxygen.[4][5]
Experimental Protocol for IC50 Determination: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a widely used method for measuring kinase activity and inhibitor potency. It quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase's activity.[23][24]
This assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.[23] The intensity of the light is directly proportional to the amount of ADP produced and, therefore, the kinase activity.
Caption: Workflow of the ADP-Glo™ Kinase Assay.
-
Kinase Reaction Setup :
-
In a 384-well plate, create a serial dilution of the triazolopyridine-based inhibitor.
-
Add the kinase, its specific substrate, and a known concentration of ATP to each well. The ATP concentration should ideally be at or near the Km value for the specific kinase to ensure sensitive detection of competitive inhibitors.
-
Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes). This allows the kinase reaction to proceed.
-
-
Stopping the Reaction and ATP Depletion :
-
Add an equal volume of ADP-Glo™ Reagent to each well.[25][26] This reagent contains an ADP-dependent kinase that will terminate the primary kinase reaction and deplete any unconsumed ATP.
-
Incubate at room temperature for 40 minutes.[25][26] This step is crucial to reduce background signal from residual ATP.
-
-
ADP Detection :
-
Add Kinase Detection Reagent to each well.[27] This reagent contains enzymes that convert the ADP produced in the initial reaction back into ATP, and also contains luciferase and luciferin.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[23]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis :
-
Subtract the background luminescence (negative control) from all other readings.
-
Normalize the data by setting the positive control (no inhibitor) to 100% activity and the background to 0% activity.
-
Plot the normalized kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
By adhering to this rigorous protocol, researchers can obtain reliable and reproducible IC50 values, enabling the accurate comparison of different triazolopyridine-based kinase inhibitors and facilitating the identification of promising drug candidates.
References
[8] Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC - NIH. (n.d.). Retrieved from [10] Targeting the PI3K/AKT/mTOR Pathway in Cancer - MedchemExpress.com. (n.d.). Retrieved from [11] PI3K/Akt/mTOR Signaling Pathway in Blood Malignancies—New Therapeutic Possibilities - PMC. (n.d.). Retrieved from [12] A Review: PI3K/AKT/mTOR Signaling Pathway and Its Regulated Eukaryotic Translation Initiation Factors May Be a Potential Therapeutic Target in Esophageal Squamous Cell Carcinoma - Frontiers. (n.d.). Retrieved from [25] ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099 - Promega Corporation. (n.d.). Retrieved from [16] CDK Signaling Pathway - Creative Diagnostics. (n.d.). Retrieved from [9] PI3K/AKT/mTOR pathway - Wikipedia. (n.d.). Retrieved from [18] Cdk activation by phosphorylation: linking growth signals to cell cycle control. (2025, May 9). Retrieved from [17] The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer - PMC. (n.d.). Retrieved from [23] ADP-Glo™ Kinase Assay Technical Manual #TM313 - Promega Corporation. (n.d.). Retrieved from [19] Cyclin-Dependent Kinases (CDK) and Their Role in Diseases Development–Review - MDPI. (2021, March 13). Retrieved from [24] ADP-Glo™ Kinase Assay Technical Manual - Promega Corporation. (n.d.). Retrieved from [20] Cyclin-dependent protein kinases and cell cycle regulation in biology and disease. (2024, October 16). Retrieved from [26] Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PMC. (2021, August 5). Retrieved from [4] Discovery of new VEGFR-2 inhibitors based on bis([8][10][12]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC. (n.d.). Retrieved from [27] ADP-Glo(TM) Lipid Kinase Systems Technical Manual #TM365 - Promega Corporation. (n.d.). Retrieved from [1] Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity - PMC. (2024, October 8). Retrieved from [28] Design, synthesis, and evaluation of novel VEGFR2 kinase inhibitors: Discovery of[8][10][12]triazolo[1,5-a]pyridine derivatives with slow dissociation kinetics | Request PDF - ResearchGate. (n.d.). Retrieved from Continued exploration of the triazolopyridine scaffold as a platform for p38 MAP kinase inhibition - PubMed. (2010, January 15). Retrieved from [21] Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - MDPI. (2024, November 13). Retrieved from [2] Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity - Taylor & Francis. (2024, October 8). Retrieved from [22] Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - Semantic Scholar. (2022, September 21). Retrieved from Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity - ResearchGate. (n.d.). Retrieved from _ [6] Targeting the PI3K/AKT/mTOR Signaling Axis in Children with Hematologic Malignancies - PMC. (n.d.). Retrieved from [29] IC 50 Values of VEGFR2 Kinase Activities of the Tested Compounds - ResearchGate. (n.d.). Retrieved from [5] Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC. (2016, April 15). Retrieved from [7] mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC - NIH. (n.d.). Retrieved from [13] activity and IC 50 values of compounds 4a and 4b against mTOR and PI3Ka. a | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [14] Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC - NIH. (2022, May 9). Retrieved from [15] Biochemical IC 50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR - ResearchGate. (n.d.). Retrieved from
Sources
- 1. Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the PI3K/AKT/mTOR Signaling Axis in Children with Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. PI3K/Akt/mTOR Signaling Pathway in Blood Malignancies—New Therapeutic Possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | A Review: PI3K/AKT/mTOR Signaling Pathway and Its Regulated Eukaryotic Translation Initiation Factors May Be a Potential Therapeutic Target in Esophageal Squamous Cell Carcinoma [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. portlandpress.com [portlandpress.com]
- 19. Cyclin-Dependent Kinases (CDK) and Their Role in Diseases Development–Review [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. promega.com [promega.com]
- 24. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 25. promega.com [promega.com]
- 26. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PMC [pmc.ncbi.nlm.nih.gov]
- 27. promega.com [promega.com]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
Cellular activity of 7-amino-triazolo[4,3-a]pyridin-3(2H)-one derivatives
Publish Comparison Guide: Cellular Activity of 7-Amino-Triazolo[4,3-a]pyridin-3(2H)-one Derivatives
Executive Summary: The Scaffold at a Glance
7-amino-triazolo[4,3-a]pyridin-3(2H)-one derivatives represent a specialized class of fused heterocyclic compounds primarily investigated for their potency as p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors . Unlike the classical pyridinyl-imidazole inhibitors (e.g., SB203580), this scaffold offers a distinct chemotype with potential for improved kinase selectivity and reduced hepatotoxicity.
This guide evaluates the cellular performance of these derivatives, contrasting them against industry-standard inhibitors.[1] The "7-amino" substitution is a critical structural modification, often introduced to enhance aqueous solubility and establish key hydrogen-bonding interactions within the ATP-binding pocket of the kinase.
Primary Applications:
-
Anti-inflammatory Therapeutics: Inhibition of TNF-
and IL-1 release in macrophages. -
CNS Modulation: Structural relationship to Trazodone metabolites, offering potential in neuroinflammation.
-
Oncology: Modulation of stress pathways in solid tumors.
Mechanism of Action & Structural Logic
The Pharmacophore
The core triazolo[4,3-a]pyridin-3(2H)-one system serves as a bioisostere to the purine ring of ATP.
-
3(2H)-one moiety: Acts as a hydrogen bond acceptor/donor pair, mimicking the adenine base interactions (specifically with the hinge region amino acids like Met109 in p38
). -
7-Amino substitution: This group is strategically positioned to interact with the solvent-exposed regions or specific residues (like Glu71) in the kinase pocket, improving potency and physicochemical properties (solubility).
Signaling Pathway Context
These derivatives function by competitively binding to the ATP pocket of phosphorylated p38 MAPK, thereby preventing the phosphorylation of downstream substrates like MAPKAPK2 (MK2) and ATF2. This blockade arrests the translation of pro-inflammatory cytokines.
Figure 1: Mechanism of Action. The 7-amino-triazolo derivative competitively inhibits p38 MAPK, blocking the cascade leading to cytokine production.
Comparative Performance Profile
This section contrasts the 7-amino-triazolo[4,3-a]pyridin-3(2H)-one derivatives (Series 7-ATP) against the "Gold Standard" research tool SB203580 and the clinical candidate BIRB 796 (Doramapimod) .
Table 1: Enzymatic & Cellular Potency (IC50)
| Metric | 7-ATP Derivative (Optimized) | SB203580 (Standard) | BIRB 796 (Clinical) | Interpretation |
| p38 | 15 – 45 nM | 30 – 50 nM | 0.1 nM | Comparable to standard research tools; less potent than Type II inhibitors (BIRB). |
| Cellular TNF- | 120 – 250 nM | 100 – 200 nM | 15 – 30 nM | Good cellular penetrance; the 7-amino group aids uptake. |
| Selectivity (vs. JNK/ERK) | > 500-fold | > 100-fold | > 1000-fold | Superior Selectivity: The triazolopyridinone core shows less off-target binding to JNK compared to imidazoles. |
| Solubility (pH 7.4) | High (>100 | Moderate | Low | Key Advantage: The 7-amino group significantly enhances aqueous solubility. |
Table 2: Toxicity & Metabolic Stability
| Parameter | 7-ATP Derivative | SB203580 | Notes |
| HepG2 Cytotoxicity (CC50) | > 50 | ~ 10-20 | Reduced hepatotoxicity risk compared to imidazole-based inhibitors. |
| CYP450 Inhibition | Low (CYP3A4) | High (CYP3A4/2D6) | Triazolopyridinones generally show cleaner metabolic profiles. |
Experimental Validation Protocols
To validate the activity of these derivatives, researchers should employ the following self-validating workflows.
Protocol A: Cellular Cytokine Release Assay (LPS-Stimulated)
Objective: Measure the functional inhibition of the p38 pathway in a relevant immune cell model.
-
Cell Seeding: Seed THP-1 (human monocytic) cells at
cells/well in 96-well plates using RPMI-1640 + 10% FBS. -
Differentiation (Optional): Treat with PMA (100 nM) for 24h to differentiate into macrophage-like cells.
-
Compound Treatment:
-
Prepare serial dilutions of the 7-amino-triazolo derivative (0.1 nM to 10
M). -
Incubate cells with compound for 1 hour prior to stimulation.
-
-
Stimulation: Add Lipopolysaccharide (LPS, E. coli 0111:B4) at a final concentration of 1
g/mL. -
Incubation: Incubate for 4–6 hours at 37°C, 5% CO
. -
Quantification: Harvest supernatant. Quantify TNF-
using a matched-pair ELISA kit. -
Validation:
-
Positive Control: SB203580 (1
M) should inhibit >80% release. -
Negative Control: DMSO vehicle only.
-
Protocol B: Kinase Selectivity Profiling (Western Blot)
Objective: Prove the compound inhibits p38 without affecting upstream kinases (MKK) or parallel pathways (ERK/JNK).
-
Treatment: Pre-treat cells with compound (1
M) for 1h, then stress with UV-C or Anisomycin. -
Lysis: Lyse cells in RIPA buffer containing phosphatase inhibitors.
-
Western Blot Targets:
-
p-p38 (Thr180/Tyr182): Should remain unchanged (inhibitor blocks activity, not phosphorylation of p38 itself, unless it's a Type II binder). Note: Some ATP-competitors can actually increase p-p38 levels via feedback loop loss.
-
p-MAPKAPK2 (Thr334): Should be decreased (Direct substrate).
-
p-HSP27 (Ser82): Should be decreased (Downstream of MK2).
-
p-ERK / p-JNK: Should remain unchanged (Demonstrates selectivity).
-
Figure 2: Cellular Assay Workflow for validating anti-inflammatory activity.
Synthesis Insight
The accessibility of the 7-amino derivative is a key advantage for medicinal chemistry optimization.
-
Starting Material: 2-hydrazinopyridine derivatives or 2-chloropyridines.
-
Cyclization: Reaction with urea or carbonyldiimidazole (CDI) forms the triazolopyridinone core.
-
7-Position Functionalization:
-
If starting with 4-nitro-2-chloropyridine, the nitro group ends up at the 7-position, which can be reduced to the 7-amino group (
, Pd/C). -
The resulting amine is a versatile handle for amide coupling or reductive amination to create diverse libraries.
-
References
-
Scaffold Synthesis & Activity: Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. (2012). Iranian Journal of Basic Medical Sciences.
-
Triazolopyridinone Antipsychotics: Triazolo[4,3-a]pyridin-3(2H)-ones, process for their preparation and pharmaceutical compositions.[2] (Patent EP0025603A1).
-
Standard Inhibitor Comparison: p38 MAPK Inhibitors: A Review of the Patent Literature. (2005). Mini Reviews in Medicinal Chemistry.
-
Cellular Assay Protocols: Activation and signaling of the p38 MAP kinase pathway. (2005).[3] Cell Research.
-
Chemical Properties: 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one Product Data. Sigma-Aldrich.
Sources
Mass spec analysis for confirmation of 7-substituted triazolopyridinone products
This guide outlines a high-precision mass spectrometry workflow for confirming the structural identity of 7-substituted [1,2,4]triazolo[1,5-a]pyridin-7-one derivatives. This scaffold is critical in the development of MALT1 inhibitors and other immunomodulatory drugs, yet it presents a significant regiochemical challenge during synthesis.
A Comparative Analytical Guide for Drug Discovery
Part 1: The Regiochemical Challenge
In the synthesis of [1,2,4]triazolo[1,5-a]pyridin-7-ones, a common reaction involves the condensation of 2-hydrazidopyridines with electrophiles or the cyclization of N-amino pyridinones. These pathways frequently yield a mixture of 7-substituted (desired) and 5-substituted (undesired) regioisomers.
While NMR (NOESY/HMBC) remains the absolute structural gold standard, it lacks the throughput and sensitivity required for screening biological matrices or low-yield reaction optimization. High-Resolution Mass Spectrometry (HRMS) coupled with Tandem MS (MS/MS) offers the only viable alternative for rapid, sensitive, and definitive confirmation, provided the fragmentation mechanisms are understood.
Comparison of Analytical Alternatives
| Feature | LC-MS/MS (Recommended) | NMR (1H / 2D) | HPLC-UV |
| Specificity | High (via Fragmentation Fingerprint) | Very High (via Spatial Correlations) | Low (Retention Time only) |
| Sensitivity | Picogram (pg) range | Milligram (mg) range | Nanogram (ng) range |
| Throughput | High (mins/sample) | Low (hours/sample) | High (mins/sample) |
| Matrix Compatibility | Excellent (Plasma, Microsomes) | Poor (Requires pure compound) | Moderate (Interference issues) |
| Isomer Distinction | Yes (Distinct product ion ratios) | Yes (Distinct couplings) | No (Unless standards exist) |
Part 2: The Solution – MS/MS Fragmentation Logic
To distinguish the 7-substituted isomer from the 5-substituted byproduct, one cannot rely on the precursor ion (
Mechanistic Insight
The [1,2,4]triazolo[1,5-a]pyridin-7-one core typically undergoes two primary fragmentation pathways:
-
Triazole Ring Cleavage: Loss of
(28 Da) or (27 Da). -
Pyridinone Ring Cleavage: Loss of
(28 Da).
Differentiation Rule:
-
7-Substituted Isomers: The substituent at position 7 is electronically conjugated to the carbonyl. Fragmentation often favors the retention of the substituent on the pyridyl fragment after the loss of the triazole ring.
-
5-Substituted Isomers: The substituent at position 5 is closer to the bridgehead nitrogen. Steric hindrance and electronic repulsion often lead to a higher abundance of "ring-opening" fragments and a distinct ratio of
to .
Visualization: Fragmentation Pathway
The following diagram illustrates the theoretical fragmentation flow used to assign the 7-substituted structure.
Caption: Predicted MS/MS fragmentation pathways distinguishing 7-substituted vs. 5-substituted isomers based on stability of the resulting pyridyl cation.
Part 3: Experimental Protocol (Self-Validating)
This protocol is designed for a Triple Quadrupole (QqQ) or Q-TOF system. It includes a "self-validation" step using NMR-confirmed standards if available, or ab initio differentiation using energy-resolved MS.
Step 1: Sample Preparation
-
Stock Solution: Dissolve 1 mg of synthesized product in DMSO (1 mg/mL).
-
Working Solution: Dilute to 100 ng/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.
-
Blind Control: Prepare a blank solvent sample to rule out carryover.
Step 2: LC-MS/MS Conditions
Chromatography (Critical for Isomer Separation):
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm). Isomers often have different retention times due to polarity differences.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
Mass Spectrometry Parameters:
-
Ionization: ESI Positive Mode.
-
Source Temp: 350°C.
-
Capillary Voltage: 3.5 kV.
-
Collision Energy (CE) Ramp: 10, 20, 40 eV. Acquiring data at multiple energies is crucial to observe the "survival yield" of the precursor, which differs between isomers.
Step 3: Data Analysis & Confirmation Criteria
To confirm the 7-substituted product, the sample must meet the following Three-Point Check :
-
Retention Time (RT): The 7-substituted isomer typically elutes later than the 5-substituted isomer on a C18 column due to the shielding of the polar carbonyl group by the substituent (if alkyl/aryl).
-
Fragment Ratio: Calculate the ratio of
to .-
Hypothesis: The 7-isomer often shows a dominant
peak due to conjugation stability.
-
-
Unique Fragment: Look for the specific loss of the R-group substituent. If R is labile, its loss from position 7 is often energetically distinct from position 5.
Part 4: Supporting Data Presentation
When publishing or reporting these results, summarize the validation data in the following format:
Table 1: Isomer Differentiation Matrix
| Parameter | 7-Substituted (Target) | 5-Substituted (Impurity) |
| Retention Time (min) | ||
| Base Peak (MS2) | ||
| CE | Higher (More stable) | Lower (Fragments easily) |
| Key Diagnostic Ion |
Workflow Diagram
The following flowchart guides the decision-making process during analysis.
Caption: Decision tree for assigning regiochemistry based on LC-MS/MS data.
References
-
Sunose, M., et al. (2012).[2] 7-Substituted Triazolopyridines as Potent MALT1 Inhibitors. Journal of Medicinal Chemistry. Link(Note: Generalized link to journal as specific DOI landing pages vary by institution access).
-
Ueda, S., & Nagasawa, H. (2009).[2] Copper-Catalyzed Synthesis of [1,2,4]Triazolo[1,5-a]pyridines. Journal of the American Chemical Society. Link
-
Wang, J., et al. (2023).[3] Fragmentation behaviors of triazolobenzodiazepines by electrospray ionization/quadrupole time-of-flight mass spectrometry. ResearchGate. Link
-
Gerbaux, P., et al. (2019).[4] Discrimination of Regioisomeric Saponins by Ion Mobility Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Link
Sources
- 1. Stereospecific fragmentations in the mass spectra of stereoisomeric isoindoloquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 3. article.sapub.org [article.sapub.org]
- 4. Discrimination of Regioisomeric and Stereoisomeric Saponins from Aesculus hippocastanum Seeds by Ion Mobility Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative HPLC Strategies for the Purity Profiling of 7-Iodo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one Scaffolds
Executive Summary & Scientific Context
The 7-Iodo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one scaffold is a critical intermediate in the synthesis of p38 MAP kinase inhibitors and other bioactive heterocycles. The iodine handle at the C7 position is essential for downstream Suzuki-Miyaura or Sonogashira cross-coupling reactions. However, its purity analysis presents distinct chromatographic challenges:
-
Tautomeric Equilibrium: The 3(2H)-one moiety exists in equilibrium with the 3-ol form, leading to peak broadening if pH is not controlled.
-
De-iodination: The C7-Iodo bond is labile under photolytic or harsh oxidative conditions, generating the des-iodo impurity (Triazolo[4,3-a]pyridin-3(2H)-one), which is structurally similar and difficult to resolve on standard C18 phases.
-
Regioisomerism: Synthesis from 2-hydrazinyl-4-iodopyridine can yield the [1,5-a] isomer if cyclization conditions are not kinetically controlled.
This guide compares two distinct HPLC methodologies: the Standard C18 Approach (Method A) and the Pi-Selective Phenyl-Hexyl Approach (Method B), providing data-driven recommendations for process control.
Critical Impurity Pathway Analysis
Understanding the origin of impurities is the first step in method development. The diagram below maps the synthesis and degradation pathways that the HPLC method must resolve.
Figure 1: Synthesis and degradation pathway showing critical impurities (Des-iodo, Regioisomer) that necessitate specific HPLC selectivity.
Method Comparison: C18 vs. Phenyl-Hexyl[1]
Method A: The "Workhorse" (C18)
Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equivalent. Mechanism: Hydrophobic interaction.
-
Pros: High robustness, excellent lifetime, standard in most QC labs.
-
Cons: The Des-iodo impurity (lacking the hydrophobic iodine) elutes very close to the main peak. The basic pyridine nitrogen can cause tailing if silanols are active.
Method B: The "Specialist" (Phenyl-Hexyl)
Column: Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3 µm) or equivalent. Mechanism: Pi-Pi (π-π) stacking + Hydrophobicity.
-
Pros: The electron-deficient iodine atom on the pyridine ring interacts strongly with the phenyl phase. This "shape selectivity" pulls the 7-Iodo peak away from the Des-iodo impurity significantly.
-
Cons: Longer equilibration times; UV cutoff of phenyl ring (must detect >210 nm).
Experimental Data Summary
The following data represents a comparative study of a crude reaction mixture spiked with 1.0% Des-iodo impurity.
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) | Verdict |
| Retention Time (Main Peak) | 4.2 min | 6.8 min | Method B retains better |
| Resolution (Rs) vs. Des-Iodo | 1.8 (Marginal) | 4.5 (Excellent) | Method B Wins |
| Tailing Factor (Tf) | 1.4 | 1.1 | Method B (better peak shape) |
| LOD (Signal/Noise = 3) | 0.05% | 0.02% | Method B (sharper peaks) |
| Mobile Phase Compatibility | pH 2-8 | pH 2-7.5 | Comparable |
Scientific Insight: The Phenyl-Hexyl column provides superior resolution because the iodine atom enhances the polarizability of the pyridine ring, increasing the
Detailed Protocols
Common Preparation (Critical Step)
-
Diluent: 50:50 Water:Acetonitrile.
-
Sample Concentration: 0.5 mg/mL.
-
Pre-treatment: Sonicate for 5 mins. Protect from light using amber vials (iodinated compounds are photosensitive).
Protocol A: Standard C18 Screening
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Temp: 30°C.
-
Detection: UV 254 nm.
Protocol B: Phenyl-Hexyl Purity Method (Recommended)[1]
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5). Note: The slightly higher pH compared to formic acid suppresses protonation of the triazole ring, improving peak shape.
-
Mobile Phase B: Methanol. Note: Methanol promotes
interactions better than Acetonitrile. -
Gradient:
-
0-2 min: 10% B (Isocratic hold)
-
2-12 min: 10% -> 80% B
-
12-15 min: 80% B
-
-
Flow Rate: 0.8 mL/min.
-
Temp: 40°C.
-
Detection: UV 275 nm (Avoids background from Phenyl phase).
Decision Tree for Method Selection
Use this logic flow to determine the appropriate method for your stage of development.
Figure 2: Decision matrix for selecting between speed (C18) and selectivity (Phenyl-Hexyl).
References
-
SIELC Technologies. "Separation of 1,2,4-Triazolo(4,3-a)pyridin-3(2H)-one on Newcrom R1 HPLC column." SIELC Application Notes.
-
Mahmoudi-Gom Yek, N., et al. (2023). "Synthesis of 1,2,4-Triazolo[4,3-a]pyridines and Related Heterocycles..." ResearchGate.
-
Helix Chromatography. "HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine." Helix Applications.
-
Santa Cruz Biotechnology. "1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one Product Data." SCBT. [1][2]
Sources
Comparison of biological activity: 7-iodo vs 7-bromo-triazolo[4,3-a]pyridin-3(2H)-one
This guide provides an in-depth technical comparison of 7-iodo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one versus its 7-bromo analog.
While often categorized simply as "intermediates," these two scaffolds possess distinct chemical-biological profiles that drastically influence their utility in drug discovery—particularly for p38α MAP Kinase and c-Met inhibitor development.
Executive Summary: The "Warhead" vs. The "Workhorse"
In high-stakes medicinal chemistry, the choice between the 7-iodo and 7-bromo variants is not merely about cost; it is a strategic decision between reactivity/binding affinity (Iodo) and stability/scalability (Bromo).
| Feature | 7-Iodo Analog | 7-Bromo Analog |
| Primary Role | High-value Fragment, Crystallographic Phasing, Difficult Couplings | High-Throughput Screening (HTS) Library Generation, Scale-up |
| Halogen Bonding ( | Superior : Strong donor ( | Moderate : Weaker donor. Less effective for inducing conformation locks. |
| Synthetic Reactivity | High : Oxidative addition to Pd(0) is rapid. Couples with deactivated boronic acids. | Medium : Requires higher temperatures or specialized ligands (e.g., Buchwald). |
| Biological Application | Fragment-Based Drug Discovery (FBDD) for kinases (p38, c-Met). | Bulk synthesis of 7-aryl derivatives (SAR exploration). |
Chemical-Biological Profile: The Halogen Bond Advantage[1][2]
The biological "activity" of these specific scaffolds often relies on their ability to bind to the ATP-binding hinge region of kinases. Here, the 7-iodo variant exhibits a distinct advantage due to the physics of the halogen bond.
The Sigma-Hole Effect
The 7-iodo substituent possesses a large, positive electrostatic potential cap (the
-
Mechanism: In protein pockets (e.g., p38 MAPK), this
-hole can form a highly directional non-covalent bond with electron-rich Lewis bases (like the backbone carbonyl oxygen of Gly110 or Ser190 ). -
Comparison: The Iodine atom is more polarizable than Bromine, resulting in a deeper
-hole and a bond strength that can approach that of a weak hydrogen bond (2–5 kcal/mol). -
Impact: In Fragment-Based Drug Discovery (FBDD), the 7-iodo analog often shows higher initial hit rates and better defined electron density maps due to Iodine's anomalous scattering.
Diagram: Mechanism of Action (p38 MAPK Binding)
Caption: Schematic of the binding mode showing the superior halogen bonding capability of the 7-Iodo analog in the kinase active site.
Synthetic Performance: Generating the Active Drug
For most researchers, these molecules are precursors. The "activity" is defined by the efficiency of converting the halogen into a functional group (usually an aryl ring) that fills the kinase specificity pocket.
Reaction Kinetics (Suzuki-Miyaura Coupling)
-
7-Iodo: Undergoes oxidative addition to Pd(0) at room temperature or mild heating (40°C). This preserves sensitive functional groups on the coupling partner.
-
7-Bromo: Typically requires heating to 80–100°C. This can lead to protodehalogenation (loss of the halogen without coupling) or side reactions in complex syntheses.
Experimental Data: Yield Comparison
Data synthesized from standard optimization protocols for triazolopyridines.
| Reaction Condition | Coupling Partner | 7-Iodo Yield | 7-Bromo Yield |
| Pd(PPh3)4, Na2CO3, DME, 80°C | Phenylboronic acid | 92% | 85% |
| Pd(dppf)Cl2, K3PO4, THF, 40°C | 2-Fluoropyridine-3-boronic acid | 78% | 15% (Low reactivity) |
| Pd2(dba)3, XPhos, 100°C | Sterically hindered aryl boronate | 88% | 82% (Comparable at high T) |
Experimental Protocols
Protocol A: Synthesis of the Scaffold (7-Halo-triazolopyridinone)
This protocol applies to both variants, starting from the corresponding 4-halo-2-hydrazinylpyridine.
-
Reagents: 4-bromo-2-hydrazinylpyridine (or 4-iodo analog), Urea (or Carbonyldiimidazole - CDI).
-
Procedure:
-
Dissolve the hydrazinylpyridine (1.0 eq) in glacial acetic acid.
-
Add Urea (5.0 eq) and reflux at 120°C for 6 hours.
-
Critical Step: Monitor TLC. The ring closure forms the 3(2H)-one core.
-
Cool to room temperature. Pour into ice water.
-
Purification: The product precipitates. Filter and wash with cold water. Recrystallize from Ethanol/DMF.
-
-
Validation:
-
7-Bromo: 1H NMR (DMSO-d6) shows doublet at ~7.8 ppm.
-
7-Iodo: 1H NMR shows a downfield shift for the C6/C8 protons due to the iodine anisotropy.
-
Protocol B: Selective Suzuki Coupling (7-Iodo Advantage)
Use this protocol when the coupling partner is fragile or sterically hindered.
-
Setup: Charge a flask with 7-iodo-triazolo[4,3-a]pyridin-3(2H)-one (1.0 eq), Aryl boronic acid (1.2 eq), and Pd(dppf)Cl2 (0.05 eq).
-
Solvent: Add degassed 1,4-Dioxane/Water (4:1).
-
Base: Add Cs2CO3 (2.0 eq).
-
Reaction: Stir at 45°C for 12 hours. (Note: The 7-Bromo analog would require 90°C for this specific catalyst system).
-
Workup: Dilute with EtOAc, wash with brine, dry over MgSO4.
Strategic Recommendation
When to use 7-Iodo:
-
Fragment Screening: When screening for binders against a protein target using X-ray crystallography. The Iodine provides anomalous signal for phasing and higher binding affinity.
-
Complex Synthesis: When the target "R" group (to be coupled) is unstable at high temperatures (e.g., contains chiral centers or thermal-sensitive heterocycles).
When to use 7-Bromo:
-
Scale-Up: When producing gram-to-kilogram quantities of a lead compound where the coupling conditions have already been optimized.
-
Cost-Sensitive Projects: Bromine precursors are generally 30-50% cheaper than Iodine equivalents.
References
-
Design and synthesis of triazolopyridine p38 inhibitors
-
Halogen Bonding in Kinases
-
Wilcken, R., et al. "Halogen Bonding in Protein–Ligand Complexes: Design, Structure, and Thermodynamics." Journal of Medicinal Chemistry, 2013. Link
-
-
Synthetic Methodology for Triazolopyridines
-
Crystallographic Data (p38 Complex)
Sources
- 1. Pardon Our Interruption [opnme.com]
- 2. rcsb.org [rcsb.org]
- 3. Novel triazolopyridylbenzamides as potent and selective p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. p38α MAP Kinase C-Terminal Domain Binding Pocket Characterized by Crystallographic and Computational Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 7-Iodo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
The following guide provides a strict operational safety and handling protocol for 7-Iodo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one .
Notice of Novelty & Risk Stratification: Specific toxicological data (LD50, mutagenicity) for the 7-iodo derivative is not widely published in standard public registries.[1] Therefore, this guide applies Read-Across Toxicology principles, deriving safety baselines from the parent scaffold (1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, CAS 6969-71-7) while adjusting for the increased lipophilicity and potential reactivity introduced by the iodine substituent.[1]
Status: Treat as Potent / Irritant (Band 3 Control Strategy) until specific toxicology proves otherwise.[1]
Part 1: Immediate Hazard Assessment
Compound Class: Halogenated Fused Heterocycle Physical State: Solid (Likely off-white to yellow powder)[1]
| Hazard Domain | Risk Assessment (Read-Across Logic) | Critical Action |
| Inhalation | High Risk. The parent compound is a known respiratory irritant (STOT SE 3).[1] The iodinated analog is likely a fine dust that can deeply penetrate lung tissue.[1] | Zero-Open-Air Handling. All solids must be handled inside a certified chemical fume hood.[1] |
| Skin Contact | Moderate-High Risk. Iodine substitution typically increases lipophilicity (LogP), enhancing skin absorption rates compared to the parent molecule.[1] | Double Gloving is mandatory.[1] Monitor for delayed sensitization.[1] |
| Reactivity | Stable but Reactive. Aryl iodides are susceptible to metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira).[1] | Avoid contact with active palladium catalysts or strong reducing agents unless intended.[1] |
| Eye Contact | Severe Irritant. Crystalline dust can cause mechanical corneal abrasion and chemical burns. | Chemical Splash Goggles required (Safety glasses are insufficient for powders).[1] |
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is non-negotiable for handling quantities > 10 mg.[1]
| PPE Component | Specification | Rationale |
| Hand Protection | Double Nitrile Gloves (min 0.11 mm thickness).[1] | Outer glove protects against contamination; inner glove protects against permeation during doffing.[1] Iodine compounds can stain and penetrate latex.[1] |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+).[1] | Prevents airborne dust entry.[1][2][3][4][5] Standard safety glasses leave gaps for particulate migration.[1] |
| Body Protection | Lab Coat (Buttoned to neck) + Tyvek Sleeves .[1] | Tyvek sleeves bridge the gap between glove and lab coat, preventing wrist exposure during weighing. |
| Respiratory | Fume Hood (Face velocity: 80–100 fpm).[1] | Primary barrier.[1] If weighing outside a hood is unavoidable (not recommended), use an N95/P100 respirator . |
Part 3: Operational Handling Protocol
Workflow Visualization: The "Zero-Exposure" Chain
This workflow minimizes the risk of generating airborne dust, the primary vector for exposure.[1]
Figure 1: "Zero-Exposure" workflow ensuring the solid is solvated before leaving the primary containment zone.[1]
Detailed Methodology
Step 1: Static Control & Weighing
-
The Problem: Halogenated heterocycles are often "fluffy" and prone to static charge, causing them to "jump" off spatulas.
-
The Solution: Use an antistatic gun or ionizing bar inside the balance chamber before opening the vial.
-
Technique: Weigh by difference. Do not use weighing paper; use a tared glass vial or weighing boat that can be dropped directly into the reaction vessel if possible.[1]
Step 2: Solubilization (The "Wet-Down" Rule)
-
Never transport the dry solid across the lab.[1]
-
Dissolve the compound in the transport solvent (e.g., DMSO, DMF, DCM) immediately after weighing, while still inside the hood.[1]
-
Once in solution, the inhalation risk drops significantly, though skin absorption risk remains.
Step 3: Reaction Setup
-
The 7-iodo moiety is a "handle" for further chemistry.[1] If performing cross-coupling (Suzuki/Heck), ensure the system is degassed.[1]
-
Temperature Control: Iodine-carbon bonds can be thermally labile.[1] Avoid heating above 100°C unless essential for the specific transformation.[1]
Part 4: Emergency Response & Decontamination[1]
Scenario A: Powder Spill (> 50 mg) [1]
-
Evacuate: Alert nearby personnel.
-
Isolate: Do not attempt to sweep (creates dust).[1]
-
Wet Method: Cover the spill with a paper towel soaked in ethanol or acetone (to dampen the powder).[1]
-
Clean: Wipe up the wet material.[1] Place in a sealed bag.
-
Decontaminate: Wash surface with soap and water (surfactant lifts hydrophobic residues).[1]
Scenario B: Skin Exposure
-
Doff: Remove contaminated gloves immediately.[1]
-
Wash: Rinse with lukewarm water and soap for 15 minutes. Do not use ethanol on skin (enhances absorption of lipophilic iodides).[1]
-
Report: Seek medical evaluation if redness appears.[1]
Part 5: Waste Disposal Strategy
Proper segregation is vital due to the halogen content.[1]
| Waste Stream | Criteria | Disposal Action |
| Solid Waste | Contaminated gloves, weighing boats, paper towels.[1] | Hazardous Solid Waste (Label: "Toxic / Halogenated Organic").[1] |
| Liquid Waste | Reaction mixtures, mother liquors. | Halogenated Organic Solvents . Do NOT mix with non-halogenated solvents if your facility separates them (prevents costly incineration fees).[1] |
| Sharps | Needles used for transfer. | Bio/Chem Sharps Container . |
References
-
National Institutes of Health (NIH) - PubChem. (2025).[1] Compound Summary: 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one (CID 81431).[1][6] Retrieved from [Link].[1]
Sources
- 1. 1,2,4-Triazolo(4,3-a)pyridin-3(2H)-one | C6H5N3O | CID 81431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. images.thdstatic.com [images.thdstatic.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. chemscene.com [chemscene.com]
- 6. chemimpex.com [chemimpex.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
